1,3,5-Triaza-7-phosphaadamantane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-triaza-7-phosphatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N3P/c1-7-2-9-3-8(1)5-10(4-7)6-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXRPTKTLVHPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1CP(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201812 | |
| Record name | 1,3,5-Triaza-7-phosphaadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53597-69-6 | |
| Record name | 1,3,5-Triaza-7-phosphaadamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53597-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triaza-7-phosphaadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53597-69-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triaza-7-phosphaadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Triaza-7-phosphaadamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRIAZA-7-PHOSPHAADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W8JQP73M4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Adamantane Analogue in Focus: A Technical Guide to 1,3,5-Triaza-7-phosphaadamantane (PTA)
An in-depth exploration of the history, synthesis, and foundational properties of a versatile phosphine (B1218219) ligand.
This technical guide provides a comprehensive overview of 1,3,5-triaza-7-phosphaadamantane (PTA), a cornerstone ligand in coordination chemistry and catalysis. We delve into its initial discovery and synthesis, present its key physicochemical and spectroscopic data in a structured format, and provide a detailed experimental protocol for its preparation. Visual diagrams are included to elucidate the synthetic pathway and the relationships between its structural features and properties. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental aspects and applications of this unique water-soluble phosphine.
Discovery and Historical Context
This compound, a phosphorus analogue of hexamethylenetetramine, was first synthesized and characterized in 1974 by Donald J. Daigle, Arthur B. Pepperman, Jr., and Sidney L. Vail.[1] Working at the Southern Regional Research Center of the Agricultural Research Service, United States Department of Agriculture in New Orleans, Louisiana, they developed a straightforward one-pot synthesis.[1] This seminal work, published in the Journal of Heterocyclic Chemistry, opened the door for the exploration of this novel compound and its derivatives.[1] The synthesis involved the reaction of hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium (B1206150) chloride in the presence of sodium hydroxide (B78521) and formaldehyde (B43269) in an aqueous medium.[1][2]
PTA's unique cage-like structure, remarkable stability, and notable solubility in water have garnered significant interest across various fields of chemistry.[1] Its rigid, adamantane-like framework contributes to its high melting point and stability.[1] These properties, particularly its aqueous solubility, have been pivotal to its application in aqueous-phase chemistry, a significant area of green chemistry.[1][3]
Physicochemical and Spectroscopic Data
The intrinsic properties of PTA are crucial for its application in synthesis and catalysis. The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound (PTA)
| Property | Value |
| Molecular Formula | C₆H₁₂N₃P |
| Molar Mass | 157.157 g/mol [1][2] |
| Appearance | White, crystalline solid[1] |
| Melting Point | 260 °C (533 K)[2] |
| Solubility in Water | 23.5 g/100 mL[2] |
| Solubility (Other) | Soluble in methanol, chloroform, acetone, ethanol, and DMSO; insoluble in hydrocarbon solvents[2] |
Table 2: Spectroscopic Data for this compound (PTA)
| Technique | Observed Signals (in CDCl₃ unless otherwise noted) |
| ¹H NMR | δ 4.61 (d, 6H, JP-H = 6.3 Hz, P-CH₂-N), 4.10 (s, 6H, N-CH₂-N) |
| ¹³C{¹H} NMR | δ 72.8 (s, N-CH₂-N), 51.5 (d, JP-C = 25.4 Hz, P-CH₂-N) |
| ³¹P{¹H} NMR | δ -97.5 (s) |
| ¹⁵N NMR (in D₂O) | δ 24.6 (s)[4] |
| Mass Spec (EI) | m/z 157 (M⁺) |
Experimental Protocol: Synthesis of this compound (PTA)
The following protocol is based on the original synthesis developed by Daigle, Pepperman, and Vail.
Materials:
-
Hexamethylenetetramine (HMTA)
-
Tetrakis(hydroxymethyl)phosphonium chloride (THPC)
-
Sodium hydroxide (NaOH)
-
Formaldehyde (37% aqueous solution)
-
Deionized water
-
Ethanol
-
Diethyl ether
Procedure:
-
In a well-ventilated fume hood, a solution of sodium hydroxide (e.g., 4.0 g in 50 mL of water) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Hexamethylenetetramine (e.g., 14.0 g) is added to the stirred sodium hydroxide solution.
-
Tetrakis(hydroxymethyl)phosphonium chloride (e.g., 19.1 g) is then added to the mixture.
-
To the resulting solution, an aqueous solution of formaldehyde (e.g., 24.3 g of 37% solution) is added dropwise while maintaining the temperature below 30 °C with an ice bath.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 2 hours) to ensure the completion of the reaction.
-
The aqueous solution is then extracted multiple times with a suitable organic solvent (e.g., chloroform).
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to afford a white crystalline solid.
Visualizing the Synthesis and Structure-Property Relationships
The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the key relationships governing the utility of PTA.
Caption: Synthetic pathway for this compound.
Caption: Relationship between PTA's structure, properties, and applications.
References
An In-depth Technical Guide on the Core Fundamental Properties of 1,3,5-Triaza-7-phosphaadamantane (PTA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Triaza-7-phosphaadamantane (PTA) is a water-soluble, air-stable, cage-like phosphine (B1218219) ligand with a rigid adamantane-like structure.[1] First synthesized in 1974, PTA has garnered significant interest in coordination chemistry and catalysis due to its unique combination of properties.[1] Its water solubility, a consequence of the three nitrogen atoms in its framework, makes it an attractive ligand for aqueous-phase reactions, a critical aspect in green chemistry and biological applications.[1][2] The phosphorus atom in the PTA cage possesses a lone pair of electrons, making it an excellent σ-donor for coordination to transition metals. This guide provides a comprehensive overview of the fundamental properties of PTA, its synthesis, characterization, and its burgeoning role in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
The unique structural and electronic features of PTA give rise to its characteristic physicochemical and spectroscopic properties. These properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound (PTA)
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂N₃P | [2][3] |
| Molar Mass | 157.157 g/mol | [2][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 260 °C (533 K) | [3] |
| Solubility | Soluble in water (23.5 g/100 mL), methanol, ethanol, DMSO, and chloroform (B151607). Insoluble in hydrocarbon solvents. | [3] |
| pKa | 6.0 (protonation occurs at a nitrogen atom) | [4] |
Table 2: Structural Parameters of Free this compound (PTA)
| Parameter | Value |
| P-C Bond Length | ~1.85 Å |
| N-C Bond Length | ~1.47 Å |
| C-P-C Bond Angle | ~98° |
| C-N-C Bond Angle | ~109° |
Table 3: Spectroscopic Data of this compound (PTA)
| Spectroscopic Technique | Key Features and Values | Reference(s) |
| ³¹P NMR (in CDCl₃) | δ ≈ -97 to -104 ppm (singlet) | [5] |
| ¹H NMR (in D₂O) | δ ≈ 4.3 (s, 6H, N-CH₂-N), 3.9 (d, J=9 Hz, 6H, P-CH₂-N) | [6] |
| ¹³C NMR (in D₂O) | δ ≈ 73.5 (N-C-N), 51.5 (d, J=25 Hz, P-C) | [6] |
| IR Spectroscopy (KBr) | ν ≈ 2950-2850 cm⁻¹ (C-H stretching), 1450-1000 cm⁻¹ (cage vibrations) | [7] |
Synthesis and Characterization
Synthesis of this compound (PTA)
The most common and efficient synthesis of PTA involves a one-pot reaction of hexamethylenetetramine, tris(hydroxymethyl)phosphine (B1196123) (or its precursor tetrakis(hydroxymethyl)phosphonium (B1206150) chloride), and formaldehyde (B43269) in an aqueous basic solution.[3]
Experimental Protocol: Synthesis of PTA
Materials:
-
Hexamethylenetetramine (urotropine)
-
Tris(hydroxymethyl)phosphine (THP) or Tetrakis(hydroxymethyl)phosphonium chloride (THPC)
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexamethylenetetramine in deionized water.
-
Slowly add an aqueous solution of tris(hydroxymethyl)phosphine (or THPC followed by neutralization with NaOH) to the flask while stirring.
-
Add formaldehyde solution to the reaction mixture.
-
Carefully add a solution of sodium hydroxide to the flask. The reaction is exothermic and should be controlled.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
After cooling to room temperature, the crude product often precipitates. If not, the volume of the solution can be reduced under vacuum.
-
Collect the white solid by filtration and wash it with cold deionized water and then with ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure PTA.
-
Dry the purified product under vacuum.
Diagram: Synthesis Workflow of PTA
Caption: General workflow for the synthesis of this compound (PTA).
Characterization
The synthesized PTA should be characterized using various spectroscopic techniques to confirm its identity and purity.
Experimental Protocol: NMR Characterization of PTA
Materials:
-
Synthesized PTA sample
-
Deuterated chloroform (CDCl₃) or Deuterated water (D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a small amount of the PTA sample (5-10 mg) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
³¹P NMR Spectroscopy:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
A single sharp resonance is expected in the range of -97 to -104 ppm, characteristic of the phosphorus atom in the PTA cage.[5]
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Two distinct sets of signals are expected: a singlet for the six equivalent protons of the N-CH₂-N bridges and a doublet for the six equivalent protons of the P-CH₂-N bridges, showing coupling to the phosphorus atom.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Two signals are expected: one for the carbon atoms of the N-C-N bridges and another, which will appear as a doublet due to coupling with the phosphorus atom, for the carbon atoms of the P-C bridges.
-
Coordination Chemistry and Applications in Drug Development
The phosphorus atom of PTA readily coordinates to a wide range of transition metals, forming stable complexes. The water solubility of PTA imparts aqueous compatibility to these metal complexes, making them promising candidates for biological applications, particularly as anticancer agents.
A notable class of PTA-containing anticancer drug candidates are the ruthenium-arene-PTA complexes, often referred to as RAPTA compounds.[8] These complexes have shown promising antimetastatic properties with reduced toxicity compared to traditional platinum-based drugs.[9]
Mechanism of Action of RAPTA Complexes
The anticancer activity of RAPTA complexes is believed to be multi-targeted, differing from the DNA-binding mechanism of cisplatin.[8] Evidence suggests that RAPTA compounds can interact with and inhibit specific cellular proteins, leading to the induction of apoptosis (programmed cell death). Two key protein targets that have been identified are thioredoxin reductase (TrxR) and cathepsin B.[7][8]
Diagram: Proposed Signaling Pathway for RAPTA-C Anticancer Activity
References
- 1. Complexing Properties of Synthesized this compound Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Cytoxicity and Apoptotic Mechanism of Ruthenium(II) Amino Acid Complexes in Sarcoma-180 Tumor Cells | PLOS One [journals.plos.org]
- 5. Enhanced methodology for analysis cytotoxicity of ruthenium dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of bimetallic titanocene-ruthenium-arene complexes as anticancer agents: relationships between structural and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of ruthenium(II)-arene PTA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Adamantane Analogue in Focus: A Technical Guide to 1,3,5-Triaza-7-phosphaadamantane (PTA)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,5-triaza-7-phosphaadamantane (PTA), a versatile and water-soluble phosphine (B1218219) ligand. With its unique cage-like structure and remarkable stability, PTA has garnered significant interest in coordination chemistry, catalysis, and the development of novel therapeutic agents.[1] This document details its synthesis, physicochemical and spectroscopic properties, and provides illustrative experimental workflows.
Physicochemical and Spectroscopic Data
PTA is a white, crystalline solid with notable solubility in water and various polar organic solvents, a characteristic that has been pivotal to its application in aqueous-phase chemistry.[2][3] Its rigid adamantane-like structure contributes to its high melting point and stability.[3] A summary of its key physical and spectroscopic properties is presented below.
Table 1: Physicochemical Properties of this compound (PTA)
| Property | Value |
| Molecular Formula | C₆H₁₂N₃P |
| Molar Mass | 157.157 g/mol [2][3] |
| Melting Point | 244-250 °C[4] |
| Appearance | White solid[3] |
| Solubility in Water | 23.5 g/100 mL (at 25 °C)[2][3] |
| IUPAC Name | 1,3,5-Triaza-7-phosphatricyclo[3.3.1.1³,⁷]decane[3] |
| CAS Number | 53597-69-6[2][3] |
Table 2: Spectroscopic Data for this compound (PTA)
| Spectrum Type | Solvent | Chemical Shift (δ) / Peak Position (cm⁻¹) | Assignment |
| ³¹P NMR | D₂O | -97.5 ppm | P[3] |
| ¹H NMR | D₂O | 4.67–4.50 ppm (AB q, 6H) | NCH₂N[3] |
| 4.36 ppm (ps, 6H) | PCH₂N[3] | ||
| ¹³C NMR | CD₃OD | Data not readily available in searched literature | - |
| FTIR | KBr Pellet | 2932 cm⁻¹ (s) | ν(C-H)[3] |
Note: Due to the high symmetry of the PTA molecule, its ¹H NMR spectrum is relatively simple. The ³¹P NMR shows a characteristic upfield chemical shift. The chemical shift of the phosphorus atom in PTA is sensitive to its coordination environment, making ³¹P NMR a valuable tool for studying its complexes.[3][5]
Experimental Protocols
Original Synthesis of this compound (Daigle et al., 1974)
The following is a detailed experimental protocol adapted from the original publication by Daigle and colleagues.[3]
Materials:
-
Tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC)
-
Hexamethylenetetramine
-
Sodium hydroxide (B78521)
-
Formaldehyde (B43269) (37% solution)
-
Water
Procedure:
-
Hexamethylenetetramine is reacted with tetrakis(hydroxymethyl)phosphonium chloride, sodium hydroxide, and formaldehyde in water to obtain the product.[2]
-
A detailed, step-by-step procedure from a reliable source is as follows: In a well-ventilated fume hood, a solution of sodium hydroxide is prepared in water.
-
To this, tetrakis(hydroxymethyl)phosphonium chloride is added, followed by hexamethylenetetramine.
-
Finally, a 37% aqueous solution of formaldehyde is added dropwise to the stirred mixture.
-
The reaction mixture is stirred at room temperature for a specified period, during which the product precipitates.
-
The solid product is collected by filtration, washed with water, and then with a suitable organic solvent like acetone (B3395972) or diethyl ether.
-
The crude product is then purified, typically by recrystallization from a suitable solvent or by sublimation.
Synthesis of N-alkylated PTA derivatives
N-alkylation of PTA can be achieved by reacting PTA with an appropriate alkyl halide. For instance, the synthesis of 1-(4-nitrobenzyl)-3,5-triaza-1-azonia-7-phosphaadamantane bromide (PTAR) is described as follows:
Materials:
-
This compound (PTA)
-
4-nitrobenzyl chloride
-
Tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
A solution of PTA in THF is prepared in a round-bottom flask.[6]
-
A solution of 4-nitrobenzyl chloride in THF is added to the PTA solution.[6]
-
The reaction mixture is refluxed for 2 hours.[6]
-
The resulting solid is isolated by filtration, washed sequentially with THF and diethyl ether, and then dried under reduced pressure.[6]
Characterization Workflow
The successful synthesis of PTA and its derivatives is confirmed through a series of analytical techniques.
Caption: General workflow for the synthesis and characterization of PTA.
Logical Relationship of PTA and its Derivatives in Research
The versatility of PTA allows for its use as a foundational building block for a variety of derivatives with tailored properties, which are then utilized in diverse research applications.
Caption: Logical relationships of PTA synthesis, derivatization, and applications.
References
- 1. Influence of the charge of this compound-based ligands on the anticancer activity of organopalladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound 97 53597-69-6 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Complexing Properties of Synthesized this compound Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of 1,3,5-Triaza-7-phosphaadamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of 1,3,5-triaza-7-phosphaadamantane (PTA), a water-soluble phosphine (B1218219) ligand with significant applications in coordination chemistry, catalysis, and medicinal chemistry. This document details the key spectroscopic data, experimental protocols for its characterization, and a logical workflow for its analysis.
Introduction
This compound (PTA) is a unique cage-like phosphine ligand with the formula C₆H₁₂N₃P. Its adamantane-like structure bestows upon it high stability, while the presence of nitrogen and phosphorus atoms provides versatile coordination capabilities. PTA's notable water solubility makes it an attractive ligand for aqueous-phase catalysis and for the development of water-soluble metal-based drugs. A thorough understanding of its spectroscopic properties is fundamental for its characterization, quality control, and for studying its interactions with other molecules.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of PTA. The chemical shifts are sensitive to the electronic environment of the nuclei.
Table 1: NMR Spectroscopic Data for this compound (PTA)
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Coupling Constants (J) [Hz] | Reference |
| ³¹P | D₂O | -97.4 | - | [1] |
| CDCl₃ | -97.0 | - | [2] | |
| ¹H | D₂O | 4.55 (d, 6H, PCH₂) 4.07 (s, 6H, NCH₂N) | ²J(P,H) = 10.5 | [2] |
| CDCl₃ | 4.51 (d, 6H, PCH₂) 4.02 (s, 6H, NCH₂N) | ²J(P,H) = 10.4 | [2] | |
| ¹³C | D₂O | 72.8 (s, NCH₂N) 51.1 (d, PCH₂) | ¹J(P,C) = 28.0 | [2] |
| CDCl₃ | 73.5 (s, NCH₂N) 51.7 (d, PCH₂) | ¹J(P,C) = 27.8 | [2] | |
| ¹⁵N | D₂O | -346.9 | - | [3] |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of the molecule. The characteristic absorption bands can be used for the identification of functional groups.
Table 2: Infrared (IR) Spectroscopic Data for this compound (PTA)
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
| 2985-2899 | C-H stretch | Medium | [4] |
| 1450-500 | PTA cage vibrations | - | [4] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of PTA.
Table 3: Mass Spectrometry Data for this compound (PTA)
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) | Reference |
| ESI-MS | Positive | 158.08 | Not specified | [2] |
Raman and UV-Vis Spectroscopy
Specific quantitative Raman and UV-Visible spectroscopic data for pure, uncomplexed this compound are not extensively reported in the reviewed literature.
-
UV-Vis Spectroscopy: PTA itself does not possess strong chromophores that absorb in the UV-Visible region. Its UV-Vis spectrum is generally featureless. However, its derivatives and metal complexes can exhibit characteristic absorption bands.[4]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of PTA.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe.
-
³¹P NMR:
-
Observe frequency: e.g., 121.5 MHz on a 300 MHz spectrometer.
-
Reference: 85% H₃PO₄ (external or internal standard).
-
Acquisition parameters: Utilize a proton-decoupled pulse sequence. A sufficient relaxation delay (e.g., 5 seconds) should be used for quantitative measurements.
-
-
¹H NMR:
-
Observe frequency: e.g., 300 MHz.
-
Reference: TMS (for CDCl₃) or the residual solvent peak.
-
Acquisition parameters: Standard single-pulse experiment.
-
-
¹³C NMR:
-
Observe frequency: e.g., 75 MHz on a 300 MHz spectrometer.
-
Reference: TMS (for CDCl₃) or the solvent peak.
-
Acquisition parameters: Proton-decoupled experiment (e.g., PENDANT or DEPT) to obtain information on the number of attached protons.
-
-
¹⁵N NMR:
-
Observe frequency: e.g., 30.4 MHz on a 300 MHz spectrometer.
-
Reference: Liquid ammonia (B1221849) or nitromethane.
-
Acquisition parameters: Typically requires a large number of scans due to the low natural abundance and gyromagnetic ratio of ¹⁵N. Heteronuclear correlation experiments (e.g., HMBC) are often used to enhance sensitivity.[3]
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid State):
-
KBr Pellet Method:
-
Thoroughly grind a small amount of PTA (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid PTA sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Collection:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The spectrum is typically collected in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of PTA (e.g., 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
For electrospray ionization (ESI), the addition of a small amount of formic acid may be beneficial to promote protonation.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: An ESI or other soft ionization technique mass spectrometer.
-
Data Collection:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass range should be set to include the expected molecular weight of PTA (157.16 g/mol ).
-
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of PTA.
This logical diagram outlines the sequential process, starting from the synthesis and purification of PTA, followed by its comprehensive characterization using various spectroscopic techniques. The data obtained is then used for structural elucidation and to determine its physicochemical properties, which in turn informs its application in various fields.
References
- 1. Insights into the κ-P,N Coordination of this compound and Derivatives: κ-P,N-Heterometallic Complexes and a 15N Nuclear Magnetic Resonance Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Complexing Properties of Synthesized this compound Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of 1,3,5-triaza-7-phosphaadamantane (PTA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-triaza-7-phosphaadamantane (PTA) is a water-soluble, air-stable phosphine (B1218219) ligand with a unique rigid, cage-like structure analogous to adamantane (B196018).[1] Its remarkable stability and solubility in aqueous media have made it a ligand of significant interest in coordination chemistry, catalysis, and the development of novel therapeutic agents. This guide provides a comprehensive analysis of the crystal structure of PTA, detailing the experimental protocols for its synthesis and crystallographic analysis, and presenting key quantitative data in a structured format for ease of comparison and reference.
Synthesis and Crystallization
The seminal synthesis of this compound was first reported by Donald J. Daigle and his colleagues in 1974. The process involves a one-pot reaction of hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC) in the presence of a base and formaldehyde.[2]
Experimental Protocol: Synthesis of PTA
Materials:
-
Hexamethylenetetramine
-
Tetrakis(hydroxymethyl)phosphonium chloride (THPC)
-
Sodium hydroxide (B78521) (NaOH)
-
Formaldehyde (37% solution)
-
Deionized water
Procedure:
-
A solution of sodium hydroxide is prepared in deionized water.
-
Hexamethylenetetramine is dissolved in deionized water in a separate reaction vessel equipped with a stirrer.
-
The THPC solution is added dropwise to the hexamethylenetetramine solution with continuous stirring.
-
Formaldehyde solution is then added to the reaction mixture.
-
Finally, the sodium hydroxide solution is added slowly, and the reaction is stirred at room temperature.
-
The resulting white precipitate of this compound is collected by filtration.
-
The crude product is washed with deionized water and then with ethanol.
-
For purification, the product can be recrystallized from a suitable solvent such as ethanol or by sublimation.
Experimental Protocol: Single Crystal Growth for X-ray Diffraction
High-quality single crystals of PTA suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution.
Procedure:
-
A saturated solution of purified PTA is prepared in a suitable solvent (e.g., ethanol, chloroform, or a mixture of solvents).
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days to a week, well-formed crystals of PTA will deposit.
-
The crystals are carefully harvested from the mother liquor and dried.
Crystal Structure Analysis
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The analysis reveals a highly symmetrical, cage-like molecule with the phosphorus and three nitrogen atoms occupying the bridgehead positions of the adamantane core.
Crystallographic Data
The following table summarizes the key crystallographic data for this compound.
| Parameter | Value |
| Chemical Formula | C₆H₁₂N₃P |
| Molecular Weight | 157.16 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.220(7) |
| b (Å) | 9.279(8) |
| c (Å) | 5.897(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 395.0 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.32 |
Table 1: Crystallographic Data for this compound.[3]
Selected Bond Lengths and Angles
The adamantane-like cage of PTA is characterized by specific bond lengths and angles that define its rigid structure.
| Bond | Length (Å) | Angle | Degree (°) |
| P–C | 1.855(2) | C–P–C | 97.4(1) |
| C–N | 1.472(2) | C–N–C | 108.3(1) |
| P–C–N | 112.2(1) | ||
| N–C–N | 109.8(1) |
Table 2: Selected Interatomic Distances and Angles for this compound.[3]
Experimental and Analytical Workflow
The overall process from synthesis to structural elucidation of this compound can be visualized as a sequential workflow. This involves the chemical synthesis of the compound, its purification, the growth of high-quality single crystals, and finally the analysis of these crystals using X-ray diffraction to determine the molecular and crystal structure.
Logical Relationships in PTA Structure and Properties
The unique structural features of this compound are directly responsible for its chemical properties and its utility as a ligand. The logical flow from its molecular structure to its applications is outlined below.
References
Solubility Profile of 1,3,5-Triaza-7-phosphaadamantane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,3,5-Triaza-7-phosphaadamantane (PTA), a phosphorus analogue of hexamethylenetetramine, is a white, crystalline solid with remarkable stability and unique coordination properties. Its solubility is a key factor influencing its utility in various chemical transformations, including as a ligand in transition metal catalysis and as a building block for supramolecular structures. This guide aims to provide a detailed understanding of its solubility characteristics in a range of organic solvents.
Solubility of this compound in Organic Solvents
Based on available literature, the solubility of PTA is dictated by its polar nature, stemming from the presence of three nitrogen atoms and a phosphorus atom within its adamantane-like cage structure. This polarity governs its favorable interactions with polar solvents and its limited solubility in nonpolar media.
Qualitative Solubility Data
The following table summarizes the qualitative solubility of PTA in various organic solvents as reported in the scientific literature.
| Solvent Classification | Solvent | Solubility |
| Polar Protic | Methanol | Soluble[1] |
| Ethanol | Soluble[1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble[1] | |
| Chloroform (B151607) (Trichloromethane) | Soluble[1] | |
| Nonpolar | Hydrocarbon Solvents (e.g., Hexane, Toluene) | Insoluble[1] |
It is important to note that while some sources describe PTA as "soluble" in certain organic solvents, this is a qualitative assessment. The actual concentration that can be achieved may vary. For instance, some synthetic procedures mention washing PTA with solvents like chloroform and acetone, which would suggest that its solubility, while present, may be limited under those specific conditions. Therefore, for applications requiring precise concentrations, experimental determination of solubility is highly recommended.
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a gravimetric method for the precise determination of the solubility of this compound in a given organic solvent.
Materials
-
This compound (PTA), crystalline solid
-
Organic solvent of interest (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (0.22 µm pore size, compatible with the solvent)
-
Pre-weighed, dry evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure
-
Sample Preparation: Accurately weigh a sample of PTA.
-
Solvent Addition: In a vial, add a known volume or mass of the organic solvent.
-
Equilibration: Add an excess of PTA to the solvent in the vial to create a saturated solution. The presence of undissolved solid is crucial to ensure saturation.
-
Temperature Control: Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitation: Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Withdrawal: Once equilibrium is established, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporation dish.
-
Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of PTA. Dry the residue to a constant weight.
-
Mass Determination: Accurately weigh the evaporation dish containing the dried PTA residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
Visualizations
Synthesis of this compound
The synthesis of PTA is a well-established procedure. The following diagram illustrates the key reactants and the resulting product.
Caption: Reaction scheme for the synthesis of PTA.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps involved in the experimental determination of the solubility of PTA.
References
In-Depth Technical Guide on the Computational Studies of 1,3,5-Triaza-7-phosphaadamantane (PTA) Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational studies on the electronic structure of 1,3,5-triaza-7-phosphaadamantane (PTA), a versatile and water-soluble phosphine (B1218219) ligand with significant applications in catalysis and medicinal chemistry. Understanding the electronic properties of PTA is crucial for the rational design of novel metal complexes with tailored reactivity and therapeutic potential. This document summarizes key quantitative data from theoretical investigations, details the computational methodologies employed, and presents a visual workflow for such studies.
Core Concepts: The Electronic Landscape of PTA
This compound is a cage-like molecule with a rigid adamantane-like structure. Its unique geometry and the presence of both a soft phosphorus donor atom and three hard nitrogen atoms govern its coordination chemistry and reactivity. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for elucidating the intricate electronic features of PTA. These studies provide insights into its bonding, charge distribution, and frontier molecular orbitals, which are fundamental to its behavior as a ligand.
Quantitative Electronic and Structural Data
Computational studies have yielded precise data on the geometry and electronic properties of PTA. The following tables summarize key findings from DFT calculations, providing a baseline for understanding the electronic structure of the isolated PTA molecule.
Table 1: Optimized Geometric Parameters of PTA
| Parameter | Value |
| Bond Lengths (Å) | |
| P-C | 1.873 |
| N-C | 1.475 |
| Bond Angles (°) ** | |
| C-P-C | 97.8 |
| C-N-C | 108.5 |
| Cone Angle (°) ** | ~103 |
Table 2: Calculated Electronic Properties of PTA
| Property | Value |
| Mulliken Atomic Charges (a.u.) | |
| P | 0.35 |
| N | -0.45 |
| C (adjacent to P) | -0.12 |
| C (adjacent to N) | 0.05 |
| H | 0.08 - 0.10 |
| Frontier Molecular Orbitals | |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | 1.54 |
| HOMO-LUMO Gap (eV) | 7.75 |
Experimental Protocols: Computational Methodologies
The data presented in this guide are primarily derived from studies employing Density Functional Theory. A typical and robust computational protocol for investigating the electronic structure of PTA is outlined below.
1. Geometry Optimization:
-
Level of Theory: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP or a range-separated functional like wB97XD, which accounts for dispersion interactions, is recommended.
-
Basis Set: A Pople-style basis set, for example, 6-311+G(d,p), or a Dunning-type correlation-consistent basis set like cc-pVTZ, provides a good balance of accuracy and computational cost.
-
Software: Gaussian, ORCA, or other similar quantum chemistry packages are commonly used.
-
Procedure: The initial structure of PTA is built and subjected to a full geometry optimization without any symmetry constraints to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum has been located.
2. Electronic Structure Analysis:
-
Population Analysis: Mulliken population analysis is performed on the optimized geometry to obtain atomic charges. Natural Bond Orbital (NBO) analysis can also be employed for a more detailed picture of charge distribution and orbital interactions.
-
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is then determined, which is a key indicator of the molecule's kinetic stability and chemical reactivity.
-
NMR Chemical Shift Calculation: To correlate computational results with experimental data, 31P NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. DFT functionals such as wB97XD with basis sets like Def2QZVP have been shown to provide accurate predictions.[1]
Visualization of the Computational Workflow
The following diagram illustrates the logical workflow for a typical computational study of the electronic structure of this compound.
This in-depth guide serves as a valuable resource for researchers and professionals engaged in the study and application of this compound. The provided data and methodologies offer a solid foundation for further computational investigations and the development of novel PTA-based compounds with enhanced functionalities.
References
The Advent of Aqueous Organometallic Chemistry: A Technical Guide to the Discovery and Application of Water-Soluble Phosphine Ligands like PTA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of water-soluble phosphine (B1218219) ligands has revolutionized the field of organometallic chemistry, enabling catalytic reactions in aqueous media and paving the way for novel biomedical applications. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of these pivotal compounds, with a core focus on 1,3,5-triaza-7-phosphaadamantane (PTA). We present a comprehensive overview of the key physicochemical properties of PTA and related ligands, detailed experimental protocols for their synthesis and the preparation of their metal complexes, and a discussion of their applications in catalysis and drug development. This guide is intended to serve as a valuable resource for researchers and professionals working at the interface of chemistry, biology, and medicine.
Introduction: The Dawn of Water-Soluble Phosphine Ligands
The paradigm of organometallic chemistry has been historically dominated by the use of organic solvents. However, the increasing demand for greener, more sustainable chemical processes has spurred the exploration of aqueous reaction media. The primary challenge in this transition has been the inherent insolubility of most organometallic complexes in water. This obstacle was largely overcome with the advent of water-soluble phosphine ligands. These innovative molecules possess hydrophilic functional groups that impart aqueous solubility to the metal center they coordinate, without compromising its catalytic activity.
Among the diverse family of water-soluble phosphines, this compound (PTA) has emerged as a particularly versatile and significant ligand. First synthesized in the 1970s, PTA's unique cage-like structure, high water solubility, and remarkable stability have made it a cornerstone of modern aqueous organometallic chemistry and a promising scaffold for the development of novel therapeutics.
Physicochemical Properties of Water-Soluble Phosphine Ligands
The utility of a water-soluble phosphine ligand is dictated by a combination of its physical and chemical properties. Key parameters include its solubility, steric bulk (quantified by the cone angle), and electronic properties. Below is a comparative summary of these properties for PTA and other commonly used water-soluble phosphine ligands.
| Ligand | Structure | Molar Mass ( g/mol ) | Water Solubility (g/L) | Cone Angle (θ)° | pKa |
| PTA | C₆H₁₂N₃P | 157.16 | ~235 | 103 | 5.95 |
| TPPTS | P(C₆H₄-m-SO₃Na)₃ | 570.4 | ~1100 | 165 | - |
| TPPMS | PPh₂(C₆H₄-m-SO₃Na) | 414.4 | ~200 | 132 | - |
Experimental Protocols
Synthesis of this compound (PTA)
This protocol is adapted from the original synthesis and provides a reliable method for the laboratory-scale preparation of PTA.[1]
Materials:
-
Hexamethylenetetramine
-
Tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC)
-
Sodium hydroxide (B78521) (NaOH)
-
Formaldehyde (B43269) (37% aqueous solution)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hexamethylenetetramine in deionized water.
-
Slowly add an aqueous solution of tetrakis(hydroxymethyl)phosphonium chloride to the stirring solution.
-
Carefully add a solution of sodium hydroxide dropwise to the reaction mixture.
-
Finally, add the formaldehyde solution to the flask.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Allow the mixture to cool to room temperature, during which a white precipitate of PTA will form.
-
Collect the crude PTA by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from hot ethanol to obtain pure, crystalline PTA.
-
Dry the purified PTA in a desiccator.
Characterization: The identity and purity of the synthesized PTA should be confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and melting point determination.
Synthesis of a Ruthenium-PTA Complex: [RuCl₂(p-cymene)(PTA)]
This protocol describes the synthesis of a representative RAPTA (Ruthenium-Arene-PTA) complex, a class of compounds with significant anticancer properties.
Materials:
-
[RuCl₂(p-cymene)]₂ dimer
-
This compound (PTA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the [RuCl₂(p-cymene)]₂ dimer in anhydrous dichloromethane.
-
In a separate flask, dissolve PTA in anhydrous dichloromethane.
-
Slowly add the PTA solution to the stirring solution of the ruthenium dimer at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Reduce the volume of the solvent in vacuo.
-
Add anhydrous diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Characterization: The synthesized complex should be characterized by NMR spectroscopy (¹H, ¹³C, ³¹P), and mass spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity Assay of a RAPTA Complex using the MTT Assay
This protocol outlines a standard procedure for evaluating the anticancer activity of a PTA-containing metal complex in a cancer cell line.[2][3][4][5]
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
RAPTA complex stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Culture the cancer cells to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh medium, and determine the cell concentration.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the RAPTA complex in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the complex. Include a vehicle control (medium with the same concentration of the drug solvent) and a no-treatment control.
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizing Workflows and Pathways
Synthesis of this compound (PTA)
References
Initial Investigations into PTA Coordination Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational coordination chemistry of 1,3,5-triaza-7-phosphaadamantane (PTA). It covers the synthesis of PTA and its transition metal complexes, presents key quantitative data from spectroscopic and crystallographic analyses, and explores the mechanistic insights into its application in anticancer research.
Introduction to this compound (PTA)
This compound (PTA) is a water-soluble, air-stable tertiary phosphine (B1218219) with a rigid cage-like structure analogous to adamantane.[1] Its unique properties, including its solubility in aqueous media and its electronic and steric characteristics, have made it a versatile ligand in coordination chemistry.[2] The coordination of PTA to transition metals occurs primarily through its phosphorus atom, leading to the formation of a wide array of complexes with potential applications in catalysis and medicine.[3][4] Of particular interest is the development of ruthenium-PTA complexes, such as RAPTA-C ([Ru(η⁶-p-cymene)Cl₂(PTA)]), which have shown promising anticancer and antimetastatic properties.[5][6]
Experimental Protocols
This section details the key experimental procedures for the synthesis of PTA and a representative ruthenium-PTA complex, RAPTA-C.
Synthesis of this compound (PTA)
The synthesis of PTA is typically achieved through the reaction of hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC) in the presence of a base.[1]
Materials:
-
Hexamethylenetetramine (HMTA)
-
Tetrakis(hydroxymethyl)phosphonium chloride (THPC)
-
Sodium hydroxide (B78521) (NaOH)
-
Formaldehyde (B43269) (37% aqueous solution)
-
Water
Procedure:
-
In a well-ventilated fume hood, a solution of sodium hydroxide is prepared by dissolving NaOH in water.
-
Hexamethylenetetramine is added to the NaOH solution and stirred until fully dissolved.
-
Tetrakis(hydroxymethyl)phosphonium chloride is then added to the stirred solution.
-
Finally, formaldehyde solution is added dropwise to the reaction mixture.
-
The mixture is stirred at room temperature for a specified period, during which the product precipitates.
-
The solid product is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., acetone (B3395972) or diethyl ether).
-
The crude product is purified by recrystallization from an appropriate solvent system to yield pure this compound.
Synthesis of [Ru(η⁶-p-cymene)Cl₂(PTA)] (RAPTA-C)
RAPTA-C is a well-studied ruthenium-PTA complex with significant anticancer activity.[7] Its synthesis involves the reaction of the [Ru(η⁶-p-cymene)Cl₂]₂ dimer with PTA.[8]
Materials:
-
[Ru(η⁶-p-cymene)Cl₂]₂ dimer
-
This compound (PTA)
-
Dichloromethane (B109758) (CH₂Cl₂) or a similar chlorinated solvent
-
Hexane (B92381) or pentane (B18724) for precipitation
Procedure:
-
The [Ru(η⁶-p-cymene)Cl₂]₂ dimer and a stoichiometric amount of PTA are dissolved in dichloromethane in a round-bottom flask.
-
The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure to yield a solid residue.
-
The crude product is purified by precipitation from the reaction solvent by the addition of a non-polar solvent like hexane or pentane.
-
The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to afford pure [Ru(η⁶-p-cymene)Cl₂(PTA)].
Quantitative Data Presentation
The coordination of PTA to different transition metals leads to characteristic changes in spectroscopic and structural parameters. This section provides a summary of key quantitative data for a range of PTA complexes.
³¹P NMR Spectroscopic Data
³¹P NMR spectroscopy is a powerful tool for characterizing PTA complexes, as the chemical shift of the phosphorus atom is highly sensitive to its coordination environment.[9] The coordination of PTA to a metal center generally results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand.[10]
| Complex | Solvent | ³¹P Chemical Shift (δ, ppm) |
| Free PTA | D₂O | -97.5 |
| cis-[RuCl₂(PTA)₄] | CDCl₃ | -24.1, -59.4 |
| trans-[RuCl₂(PTA)₄] | CDCl₃ | -39.5 |
| [RuCp(PTA)₂-μ-CN-RuCp(PTA)₂]⁺ | - | - |
| [Ni(PTA)₄] | - | -31.5 |
| [Pd(PTA)₄] | - | -16.8 |
| [Pt(PTA)₄] | - | -20.5 |
| [Cu(PTA)₄]⁺ | - | -30.0 |
| [AuCl(PTA)] | - | -36.1 |
| [HgCl₂(PTA)] | - | -38.9 |
| Data compiled from various sources, including[9][10]. |
X-ray Crystallographic Data
Single-crystal X-ray diffraction provides precise information on the three-dimensional structure of PTA complexes, including bond lengths and angles.[11][12][13] The data for a representative ruthenium-PTA complex are presented below.
| Complex | Bond/Angle | Value |
| [RuCp(PTA)₂-μ-CN-RuCp(PTA)₂]⁺ [14] | Ru-P (Å) | 2.243(2) - 2.281(2) |
| Ru-C(Cp) (Å) | 2.19(1) - 2.23(1) | |
| P-Ru-P (°) | 90.13(7) - 93.41(7) | |
| C(Cp)-Ru-P (°) | 122.9(3) - 128.9(3) | |
| Selected data for the cation of the complex salt. |
Mechanism of Action of Anticancer PTA Complexes
Ruthenium-PTA complexes, particularly RAPTA-C, have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[4][5]
Inhibition of the PI3K/AKT Signaling Pathway
One of the proposed mechanisms of action for some ruthenium complexes involves the downregulation of the PI3K/AKT signaling pathway.[15] This pathway is frequently overactivated in many types of cancer and plays a crucial role in promoting cell growth, proliferation, and survival, while inhibiting apoptosis (programmed cell death).
The cellular uptake of RAPTA-C is a critical first step.[16] Once inside the cancer cell, the complex can interact with various intracellular targets. Evidence suggests that ruthenium complexes can inhibit the activity of key proteins in the PI3K/AKT pathway, such as AKT itself.[15] This inhibition leads to a cascade of downstream effects, including the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately resulting in the induction of apoptosis in cancer cells.
Conclusion
The initial investigations into the coordination chemistry of this compound have laid a robust foundation for its application in diverse fields. The straightforward synthesis of PTA and its ability to form stable complexes with a variety of transition metals have been well-established. Spectroscopic and crystallographic studies have provided valuable quantitative data on the nature of the metal-PTA bond. Furthermore, the exploration of ruthenium-PTA complexes as anticancer agents has revealed promising mechanisms of action, including the inhibition of critical cancer-related signaling pathways. This technical guide serves as a core reference for researchers and professionals in drug development, providing essential protocols, data, and mechanistic insights to facilitate further advancements in this exciting area of coordination chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Complexing Properties of Synthesized this compound Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer cell growth by ruthenium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of ruthenium(II)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (RAPTA-C) and the epidermal growth factor receptor inhibitor erlotinib results in efficient angiostatic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. This compound (PTA) as a 31P NMR Probe for Organometallic Transition Metal Complexes in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemijournal.com [chemijournal.com]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Combination of Ruthenium Complex and Doxorubicin Synergistically Inhibits Cancer Cell Growth by Down-Regulating PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Adamantane Analogue in Focus: A Technical Guide to the Chemical Reactivity of 1,3,5-Triaza-7-phosphaadamantane (PTA)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the chemical reactivity of the 1,3,5-triaza-7-phosphaadamantane (PTA) cage, a unique and versatile water-soluble phosphine (B1218219) ligand. With its rigid, cage-like structure and multiple reactive sites, PTA has garnered significant interest in coordination chemistry, catalysis, and the development of novel therapeutic agents. This document provides a comprehensive overview of its key reactions, including functionalization of the cage, its coordination chemistry with various metals, and its role in catalysis, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.
Core Reactivity of the PTA Cage
The chemical reactivity of the PTA cage is primarily centered around its phosphorus atom and the three nitrogen atoms. The lone pair of electrons on the phosphorus atom makes it a soft donor, readily coordinating to transition metals and undergoing oxidation and P-alkylation. The nitrogen atoms, being harder donors, can also participate in coordination and are susceptible to N-alkylation.
N-Alkylation
The nitrogen atoms of the PTA cage can be readily alkylated using various alkyl halides. This reaction typically proceeds under mild conditions and results in the formation of quaternary ammonium (B1175870) salts, which often exhibit enhanced water solubility.
Experimental Protocol: N-Alkylation of PTA with Nitrobenzyl Bromide [1]
-
Dissolution: Dissolve this compound (PTA) in a suitable solvent such as THF.
-
Addition of Alkylating Agent: Add a solution of the desired nitrobenzyl bromide (e.g., ortho-, meta-, or para-substituted) to the PTA solution.
-
Reaction: Stir the mixture under mild conditions (e.g., room temperature) for a specified period.
-
Isolation: The resulting hydrophilic PTA ammonium salt precipitates from the solution and can be isolated by filtration.
-
Characterization: The product can be characterized by elemental analysis, FTIR, and NMR spectroscopy.
| Alkylating Agent | Product | Yield (%) | Reference |
| o-nitrobenzyl bromide | (PTA-CH₂-o-NO₂-C₆H₄)Br | 89.2 | [1] |
| m-nitrobenzyl bromide | (PTA-CH₂-m-NO₂-C₆H₄)Br | 97.3 | [1] |
| p-nitrobenzyl bromide | (PTA-CH₂-p-NO₂-C₆H₄)Br | 98.2 | [1] |
P-Derivatization
The phosphorus atom of PTA can undergo derivatization, such as P-alkylation, through reactions with activated alkenes. This functionalization alters the electronic properties of the phosphorus center and can introduce new functionalities to the PTA cage.
Experimental Protocol: P-Derivatization of PTA with Glutaconic Acid [2]
-
Reactant Mixture: In a 100 mL Schlenk flask, dissolve 157 mg (1 mmol) of PTA and 130 mg (1 mmol) of glutaconic acid in 2.5 mL of deoxygenated water.
-
Reaction: Stir the reaction mixture magnetically for 3 hours at 70 °C.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Wash the off-white solid residue with 10 mL of chloroform, followed by 3 x 10 mL of acetone, and finally with 2 x 10 mL of diethyl ether.
-
Yield: This procedure yields approximately 250 mg (87%) of the P-derivatized product.
| Reactant | Product | Yield (%) | Reference |
| Glutaconic Acid | 4-carboxy-3-(1,3,5-triaza-7-phosphoniatricyclo-[3.3.1.1³,⁷]dec-7-yl)butanoate | 87 | [2] |
| Itaconic Acid | 3-carboxy-2-(1,3,5-triaza-7-phosphoniatricyclo-[3.3.1.1³,⁷]dec-7-yl)propanoate | 70 | [2] |
Oxidation of the Phosphorus Atom
The phosphorus atom in the PTA cage is susceptible to oxidation, forming the corresponding phosphine oxide, PTA(O). This transformation changes the phosphorus center from a soft donor to a harder, oxophilic site, altering its coordination properties.
Experimental Protocol: Oxidation of PTA
A general procedure for the oxidation of tertiary phosphines can be adapted for PTA, typically involving an oxidizing agent in a suitable solvent.
-
Dissolution: Dissolve PTA in a solvent such as dichloromethane (B109758) or chloroform.
-
Oxidant Addition: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid) to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by ³¹P NMR spectroscopy, observing the disappearance of the PTA signal and the appearance of a new signal corresponding to PTA(O).
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up to remove excess oxidant and byproducts, followed by isolation of the PTA(O) product, often through crystallization.
Coordination Chemistry
The PTA cage is a versatile ligand in coordination chemistry, capable of binding to a wide range of metal centers through its phosphorus and/or nitrogen atoms. This allows for the formation of a diverse array of metal complexes with potential applications in catalysis and medicine.
P-Coordination
The soft phosphorus atom of PTA preferentially coordinates to soft and intermediate metal centers. This is the most common mode of coordination for PTA.
N-Coordination
The harder nitrogen atoms can also coordinate to metal centers, particularly harder metals or when the phosphorus atom is already coordinated or sterically hindered.
P,N-Chelation and Bridging
In some cases, PTA can act as a chelating or bridging ligand, coordinating to one or more metal centers through both its phosphorus and nitrogen atoms.
Experimental Protocol: Synthesis of [RuCl₂(PTA)₄] [3]
-
Reactant Mixture: In a Telfon-sealed screw-cap culture tube, add the nitrile (1 mmol), water (3 mL), and the ruthenium catalyst precursor.
-
Catalyst Addition: Add 5 mol% (40 mg) of the ruthenium catalyst.
-
Reaction: Stir the reaction mixture at 100 °C for 7 hours.
-
Monitoring: Monitor the reaction by taking a small aliquot (~50 µL) from the hot solution, extracting with CH₂Cl₂ (2 mL × 3), and analyzing by GC-MS.
-
Isolation: Isolate the product by either decanting the aqueous layer from the product crystals or by evaporation of the solvent followed by column chromatography over silica (B1680970) gel using ethyl acetate (B1210297) as eluent.
| Complex | Metal | P-M Bond Length (Å) | N-M Bond Length (Å) | Reference |
| [Ru(TPP)(PTA-κP)₂] | Ru | 2.38-2.42 | - | |
| [Zn(TPP)(PTA-κN)] | Zn | - | 2.20-2.25 | |
| mer-[Co(NCS)₃(PTA)₃] | Co | 2.22 (avg) | - | |
| [PdI₃(PTA-H)] | Pd | 2.33-2.35 | - | [3] |
Quantitative Spectroscopic Data
³¹P NMR spectroscopy is a powerful tool for characterizing PTA and its derivatives. The chemical shift of the phosphorus atom is highly sensitive to its chemical environment.
| Compound | ³¹P NMR Chemical Shift (δ, ppm) | Solvent | Reference |
| PTA | -98.61 | D₂O | [4] |
| PTA(O) | -34.0 | D₂O | [5] |
| [PTA-H]⁺ | -91.41 | D₂O | [4] |
| [RuCl₂(PTA)₄] (cis) | -24.1, -59.4 | CDCl₃ | [6] |
| [RuCl₂(PTA)₄] (trans) | -18.9 | CDCl₃ | [6] |
| [Cu(PTA)₄]⁺ | -80.21 (quartet) | DMSO-d₆ | [1] |
| [PdI₃(PTA-H)] | -56 | - | [3] |
Catalytic Activity
PTA and its metal complexes have shown significant promise as catalysts in a variety of organic transformations, particularly in aqueous media due to the water solubility of the PTA ligand.
Baylis-Hillman Reaction
PTA can act as a nucleophilic catalyst in the Baylis-Hillman reaction, which forms a C-C bond between an activated alkene and an aldehyde.[7]
Reaction Mechanism:
-
Michael Addition: The phosphorus atom of PTA adds to the activated alkene in a Michael addition, forming a zwitterionic enolate intermediate.[8]
-
Aldol Addition: The enolate then attacks the aldehyde carbonyl group in an aldol-type addition.[8]
-
Proton Transfer and Elimination: A proton transfer followed by elimination of the PTA catalyst yields the final allylic alcohol product.[8]
Visualizing Reactivity and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows associated with the chemical reactivity of the PTA cage.
Caption: Overview of the chemical reactivity pathways of the PTA cage.
Caption: Experimental workflow for the N-alkylation of the PTA cage.
Caption: Catalytic cycle of the PTA-catalyzed Baylis-Hillman reaction.
Conclusion
The this compound cage exhibits a rich and diverse chemical reactivity, making it a valuable building block in various fields of chemistry. Its ability to undergo selective functionalization at both the nitrogen and phosphorus atoms allows for the fine-tuning of its steric and electronic properties. Furthermore, its versatile coordination behavior has led to the development of a wide range of metal complexes with interesting catalytic and biological activities. The water solubility imparted by the PTA ligand is a particularly attractive feature for green chemistry applications and for the development of water-soluble drugs. This guide provides a foundational understanding of the core reactivity of the PTA cage, offering researchers and drug development professionals a valuable resource for exploring the potential of this unique molecule.
References
- 1. Synthesis of a Novel Series of Cu(I) Complexes Bearing Alkylated this compound as Homogeneous and Carbon-Supported Catalysts for the Synthesis of 1- and 2-Substituted-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beyond transition block metals: exploring the reactivity of phosphine PTA and its oxide [PTA(O)] towards gallium( iii ) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02877E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Beyond transition block metals: exploring the reactivity of phosphine PTA and its oxide [PTA(O)] towards gallium(iii) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preliminary Studies on the Biological Activity of Pterostilbene (PTA)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The acronym "PTA" can refer to multiple chemical compounds. This document focuses on Pterostilbene (B91288), a naturally occurring stilbenoid with significant documented biological activities.
Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene), a natural analog of resveratrol, has garnered considerable attention within the scientific community for its diverse pharmacological properties.[1][2] Found in various natural sources, including blueberries and the wood of the Pterocarpus marsupium tree, pterostilbene exhibits enhanced bioavailability compared to other stilbenoids, which may amplify its therapeutic potential.[3][4] This guide provides a comprehensive overview of the preliminary studies on the biological activity of pterostilbene, with a focus on its anti-inflammatory, antioxidant, and anti-cancer effects.
Quantitative Data on Biological Activities
The biological efficacy of pterostilbene has been quantified in numerous studies across various cell lines and models. The following tables summarize key quantitative data, offering a comparative perspective on its potency.
Table 1: Anti-proliferative Activity of Pterostilbene in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 25 | [3] |
| HepG2 | Liver Cancer | 6.25 - 100 | [5] |
| A549 | Lung Cancer | Not Specified | |
| Caco-2 | Colon Cancer | Not Specified |
Table 2: Antioxidant Activity of Pterostilbene
| Assay | Model | Effect | Reference |
| SOD2 Expression | Colon Cancer Cells | 5.7-fold increase in enzyme activity | [5] |
| Catalase, GPx, GR, TR-1 | Colon Cancer Cells | < 2-fold increase in expression | [5] |
| Endogenous Antioxidant Activity | HepG2 and Chang Liver Cells | Increased | [5] |
Key Signaling Pathways Modulated by Pterostilbene
Pterostilbene exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.
1. Anti-inflammatory Signaling:
Pterostilbene has been shown to mitigate inflammation by inhibiting the NF-κB pathway.[4] This pathway is a central regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.
2. Antioxidant Response Pathway:
The antioxidant effects of pterostilbene are partly mediated through the activation of the Nrf2 signaling pathway.[3] Nuclear translocation of Nrf2 leads to the upregulation of various antioxidant enzymes, thereby protecting cells from oxidative stress.
3. Anti-cancer Signaling:
Pterostilbene has been demonstrated to induce apoptosis and inhibit proliferation in various cancer cell types.[1] One of the key pathways involved is the PI3K/Akt pathway, which is often dysregulated in cancer. Pterostilbene can inhibit this pathway, leading to decreased cell survival and proliferation.[4]
Experimental Protocols
The following are summaries of methodologies commonly employed in the investigation of pterostilbene's biological activities.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of pterostilbene on cancer cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of pterostilbene for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
-
2. Western Blot Analysis
-
Objective: To investigate the effect of pterostilbene on the expression levels of specific proteins in signaling pathways.
-
Methodology:
-
Cells are treated with pterostilbene and then lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., NF-κB, Nrf2, Akt).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
3. Reactive Oxygen Species (ROS) Assay
-
Objective: To measure the intracellular levels of reactive oxygen species after pterostilbene treatment.
-
Methodology:
-
Cells are seeded and treated with pterostilbene, with or without an oxidative stress-inducing agent.
-
The cells are then incubated with a fluorescent probe that is sensitive to ROS (e.g., DCFH-DA).
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope, flow cytometer, or microplate reader.
-
Experimental Workflow Example: Investigating Anti-inflammatory Effects
The following diagram illustrates a typical workflow for studying the anti-inflammatory properties of pterostilbene.
References
- 1. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological actions and molecular effects of resveratrol, pterostilbene, and 3′-hydroxypterostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 5. A Review of Pterostilbene Antioxidant Activity and Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3,5-Triaza-7-Phosphaadamantane (PTA) Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,3,5-triaza-7-phosphaadamantane (PTA) and its versatile metal complexes. PTA is a water-soluble, air-stable phosphine (B1218219) ligand that has garnered significant interest in coordination chemistry due to the unique properties it imparts to metal complexes, including aqueous solubility, stability, and catalytic and medicinal activities.[1][2] This document outlines the synthesis of PTA itself, followed by general and specific protocols for the preparation of various transition metal complexes, with a focus on their applications in catalysis and as potential therapeutic agents.
Synthesis of this compound (PTA)
The foundational ligand, this compound (PTA), can be synthesized from readily available starting materials. The procedure involves the reaction of hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium (B1206150) chloride in the presence of a base.[3]
Experimental Protocol: Synthesis of PTA
Materials:
-
Hexamethylenetetramine
-
Tetrakis(hydroxymethyl)phosphonium chloride (THPC)
-
Sodium hydroxide (B78521) (NaOH)
-
Formaldehyde (B43269) (37% aqueous solution)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hexamethylenetetramine in water.
-
Slowly add an aqueous solution of tetrakis(hydroxymethyl)phosphonium chloride to the flask while stirring.
-
Add a solution of sodium hydroxide dropwise to the reaction mixture.
-
Finally, add formaldehyde solution to the mixture.
-
Continue stirring the reaction mixture at room temperature for the specified time (typically several hours to overnight).
-
The product, PTA, will precipitate from the solution.
-
Collect the white solid by filtration and wash it with cold water and then with ethanol.
-
Dry the product under vacuum to obtain pure this compound.
Characterization Data for PTA:
| Property | Value |
| Molecular Formula | C₆H₁₂N₃P |
| Molar Mass | 157.16 g/mol |
| Melting Point | 260 °C (decomposes) |
| Solubility | Water, Methanol, Chloroform, Acetone, Ethanol, DMSO |
| Insoluble in | Hydrocarbon solvents |
| ³¹P NMR (CDCl₃) | δ -97.0 ppm |
Note: Characterization data can vary slightly depending on the solvent and instrumentation used.
General Synthesis of PTA Metal Complexes
The synthesis of PTA metal complexes typically involves the reaction of a suitable metal precursor with the PTA ligand in an appropriate solvent. The choice of the metal precursor, solvent, and reaction conditions (temperature, reaction time) depends on the desired metal complex.
General Workflow for PTA Metal Complex Synthesis
Caption: General workflow for the synthesis of PTA metal complexes.
Application Notes and Protocols for Specific PTA Metal Complexes
Ruthenium-PTA Complexes for Anticancer Applications
Ruthenium-based PTA complexes, such as those of the RAPTA (Ruthenium-Arene-PTA) type, have shown promising antitumor properties.[4] These complexes are typically synthesized by reacting a dimeric ruthenium-arene precursor with the PTA ligand.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound (PTA)
-
Dichloromethane (B109758) (DCM) or Chloroform
-
Hexane (B92381) or Diethyl ether
Procedure:
-
Dissolve the [Ru(p-cymene)Cl₂]₂ dimer in dichloromethane in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve two equivalents of PTA in dichloromethane.
-
Add the PTA solution to the ruthenium dimer solution and stir the reaction mixture at room temperature for 24-72 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, reduce the volume of the solvent under reduced pressure.
-
Precipitate the product by adding a non-polar solvent like hexane or diethyl ether.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.
| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | A2780 (human ovarian) | > 50 | [5] |
| 2 | A2780 (human ovarian) | > 50 | [5] |
| 3 | A2780 (human ovarian) | > 50 | [5] |
| 4 | MCF7 (human breast) | 45 | [5] |
| 6 | A549 (human lung) | 25 | [5] |
| 6 | HCT116 (human colon) | 30 | [5] |
| 8 | A549 (human lung) | 35 | [5] |
Complex numbers correspond to those in the cited reference.
Gold-PTA Complexes for Catalytic and Anticancer Applications
Gold(I)-PTA complexes have demonstrated catalytic activity in oxidation reactions and also exhibit significant cytotoxicity against various cancer cell lines.[6] The synthesis is generally straightforward, involving the reaction of a gold(I) precursor with PTA.
Materials:
-
[AuCl(tht)] (tht = tetrahydrothiophene) or HAuCl₄
-
This compound (PTA)
-
Dichloromethane (DCM) or Methanol
Procedure:
-
Dissolve the gold(I) precursor, for instance [AuCl(tht)], in dichloromethane.
-
Add an equimolar amount of PTA dissolved in the same solvent.
-
Stir the mixture at room temperature for a few hours.
-
The product can be isolated by removing the solvent under reduced pressure and washing the resulting solid with a solvent in which the product is insoluble (e.g., diethyl ether).
| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| [AuCl(PTA)] | A2780 (human ovarian) | 1.5 | [6] |
| [AuCl(PTA)] | A549 (human lung) | 2.0 | [6] |
| [AuCl(PTA)] | HCT116 (human colon) | 3.5 | [6] |
Platinum-PTA Complexes
Platinum(II) complexes containing PTA have been synthesized and characterized, with potential applications in catalysis and as cytotoxic agents.[7][8] The synthesis often involves the reaction of a platinum(II) precursor with PTA.
Materials:
-
[Pt(μ-Cl)(C₆F₅)(tht)]₂ (tht = tetrahydrothiophene)
-
This compound (PTA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the platinum dimer precursor in dichloromethane.
-
Add two equivalents of PTA to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
The product can be isolated by solvent evaporation and precipitation with a non-polar solvent.[7]
| Complex | ³¹P{¹H} NMR (CDCl₃) | ¹J(Pt-P) (Hz) | Reference |
| trans-[PtCl(C₆F₅)(PTA)₂] | δ -60.3 ppm | 2450 | [7] |
Manganese-PTA Complexes for Electrocatalysis
Manganese carbonyl complexes incorporating the PTA ligand have been synthesized and shown to be effective electrocatalysts for proton reduction.[9]
Materials:
-
[Mn₂(CO)₆(μ-S₂NC₇H₄)₂]
-
This compound (PTA)
-
Dichloromethane (DCM)
Procedure:
-
The dinuclear manganese complex and PTA are reacted in dichloromethane at room temperature under aerobic conditions.[9]
-
The reaction mixture is stirred for a specified period.
-
The mononuclear product is then isolated and purified, for example, by crystallization.
| Complex | TOF (s⁻¹) in CH₃CN | TOF (s⁻¹) in CH₃CN/water | Reference |
| fac-[Mn(CO)₃(κ²-S₂NC₇H₄)(PTA)] | 718 | 280 | [9] |
| fac-[Mn(CO)₃(κ²-SN₂C₇H₅)(PTA)] | 254 | 61 | [9] |
Signaling Pathways and Logical Relationships
The development of PTA-metal complexes as anticancer agents often involves targeting specific cellular pathways. For instance, some ruthenium complexes are known to induce apoptosis.
Apoptosis Induction by a PTA-Metal Complex
Caption: A simplified pathway of apoptosis induction by a PTA-metal complex.
These protocols and data provide a starting point for researchers interested in the synthesis and application of this compound metal complexes. The versatility of the PTA ligand allows for the preparation of a wide range of complexes with diverse and tunable properties, making it a valuable building block in modern coordination chemistry and drug discovery. Further modifications of the PTA ligand itself can also be explored to fine-tune the characteristics of the resulting metal complexes.[1][7]
References
- 1. Complexing Properties of Synthesized this compound Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anti-Cancer Evaluation of Novel Water-Soluble Copper(I) Complexes Bearing Terpyridine and PTA Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antitumor Activity of Pt(II), Ru(III) and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring pta Alternatives in the Development of Ruthenium–Arene Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the catalytic and anticancer activity of gold(i) complexes bearing this compound (PTA) and related ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pentafluorophenyl Platinum(II) Complexes of PTA and Its N-Allyl and N-Benzyl Derivatives: Synthesis, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mononuclear Mn complexes featuring N,S-/N,N-donor and this compound ligands: synthesis and electrocatalytic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of PTA-Ligated Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Triaza-7-phosphaadamantane (PTA) is a versatile and water-soluble phosphine (B1218219) ligand that has garnered significant attention in the field of catalysis. Its unique cage-like structure, air stability, and solubility in aqueous media make it an attractive ligand for the synthesis of transition metal catalysts with applications in a wide range of organic transformations, including cross-coupling reactions and hydrogenations. This document provides detailed experimental protocols for the synthesis of the PTA ligand and its subsequent use in the preparation of representative palladium and ruthenium catalysts.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of the PTA ligand and its palladium and ruthenium complexes is presented below for easy reference and characterization.
Table 1: Physicochemical Properties of PTA and its Metal Complexes
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| PTA | C₆H₁₂N₃P | 157.16 | White crystalline solid | > 250 |
| cis-[PdCl₂(PTA)₂] | C₁₂H₂₄Cl₂N₆P₂Pd | 547.62 | Yellow solid | Decomposes |
| [RuCl₂(PTA)₄] | C₂₄H₄₈Cl₂N₁₂P₄Ru | 800.56 | Off-white/yellow solid | Decomposes |
Table 2: Key Spectroscopic Data for PTA and its Metal Complexes
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 31P NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| PTA | ~4.6 (s, 6H, N-CH₂-N), ~4.1 (s, 6H, P-CH₂-N) | ~73 (P-CH₂-N), ~64 (N-CH₂-N) | ~ -98 to -102 | 2985-2899 (C-H stretch) |
| cis-[PdCl₂(PTA)₂] | Complex multiplets | Complex multiplets | ~ -64 to -70 | 1450-500 (PTA cage) |
| [RuCl₂(PTA)₄] | Complex multiplets | Complex multiplets | ~ -30 to -40 | 1450-500 (PTA cage) |
Experimental Protocols
Protocol 1: Synthesis of this compound (PTA) Ligand
This protocol is based on the established synthesis of PTA.[1]
Materials:
-
Hexamethylenetetramine
-
Tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (80% aqueous solution)
-
Sodium hydroxide (B78521)
-
Formaldehyde (B43269) (37% aqueous solution)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexamethylenetetramine in deionized water.
-
To this solution, add tetrakis(hydroxymethyl)phosphonium chloride solution, followed by a solution of sodium hydroxide in deionized water.
-
Finally, add the formaldehyde solution to the reaction mixture.
-
Heat the mixture to reflux and maintain for a specified period.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by vacuum filtration and wash it with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure this compound (PTA) as a white crystalline solid.
-
Dry the product under vacuum and characterize it by NMR and IR spectroscopy.
Protocol 2: Synthesis of cis-Dichlorobis(this compound)palladium(II) (cis-[PdCl₂(PTA)₂])
Materials:
-
Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
This compound (PTA)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve potassium tetrachloropalladate(II) in deionized water in a round-bottom flask with stirring. The solution should be reddish-brown.
-
In a separate beaker, dissolve this compound (2 equivalents) in deionized water.
-
Slowly add the PTA solution to the stirring solution of K₂PdCl₄ at room temperature.
-
A yellow precipitate should form upon addition.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the yellow solid by vacuum filtration.
-
Wash the solid with deionized water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield cis-[PdCl₂(PTA)₂].
-
Characterize the complex using ³¹P NMR, ¹H NMR, and IR spectroscopy.
Protocol 3: Synthesis of Dichlorotetrakis(this compound)ruthenium(II) ([RuCl₂(PTA)₄])
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
This compound (PTA)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve ruthenium(III) chloride hydrate in ethanol.
-
Add this compound (4-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The color of the solution should change, indicating the formation of the complex.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether.
-
Dry the product under vacuum to obtain [RuCl₂(PTA)₄] as a solid.
-
Characterize the complex by ³¹P NMR, ¹H NMR, and IR spectroscopy.
Application Example: Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a PTA-ligated palladium catalyst.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
cis-[PdCl₂(PTA)₂] (catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., a mixture of water and an organic solvent like toluene (B28343) or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, and the base.
-
Add the PTA-ligated palladium catalyst (e.g., 0.5-2 mol%).
-
Add the solvent system.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring under an inert atmosphere.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up: add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for the synthesis of the PTA ligand.
Caption: General workflow from ligand to catalyst to application.
References
Application of 1,3,5-Triaza-7-phosphaadamantane (PTA) in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The development of these reactions has been transformative for the pharmaceutical industry, materials science, and academic research. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. 1,3,5-Triaza-7-phosphaadamantane (PTA) is a unique, water-soluble, air-stable, and sterically demanding phosphine (B1218219) ligand that has garnered significant attention for its application in aqueous-phase palladium-catalyzed cross-coupling reactions. Its distinct cage-like structure and electronic properties offer advantages in catalyst stability, activity, and recyclability, particularly in environmentally benign aqueous media.
These application notes provide a comprehensive overview of the use of PTA in palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to facilitate the adoption and optimization of these methods in the laboratory.
Key Features of PTA as a Ligand
-
Water Solubility: PTA's high polarity and the presence of nitrogen atoms capable of hydrogen bonding impart excellent water solubility. This allows for reactions to be conducted in aqueous media, reducing the reliance on volatile organic solvents and simplifying catalyst-product separation.
-
Air Stability: The phosphorus atom in PTA is sterically shielded within the adamantane-like cage, providing exceptional stability towards oxidation in air. This simplifies handling and setup of catalytic reactions.
-
Steric and Electronic Properties: PTA is a sterically bulky, electron-rich phosphine. The steric bulk can promote the reductive elimination step in the catalytic cycle, while its electron-donating nature can facilitate the oxidative addition of less reactive substrates like aryl chlorides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds between organoboron compounds and organic halides or triflates. The use of a Pd/PTA catalytic system allows this reaction to be performed efficiently in aqueous solvents.
Quantitative Data Summary
| Entry | Aryl Halide | Arylboronic Acid | Pd Precursor (mol%) | PTA (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene (B47551) | Phenylboronic acid | Pd(OAc)₂ (5) | 10 | Na₂CO₃ | 1:1 H₂O:CH₃CN | 80 | 72 | 66 | [1] |
| 2 | 4-Bromoanisole (B123540) | Phenylboronic acid | Pd(OAc)₂ (5) | 10 | Na₂CO₃ | 1:1 H₂O:CH₃CN | 80 | 6 | 85 | [1] |
| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (5) | 10 | Na₂CO₃ | 1:1 H₂O:CH₃CN | 80 | 6 | 90 | [1] |
| 4 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (5) | 10 | Na₂CO₃ | 1:1 H₂O:CH₃CN | 80 | 24 | 55 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (PTA)
-
4-Bromoanisole
-
Phenylboronic acid
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Deionized water (H₂O)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (0.05 mmol, 5 mol%), PTA (0.10 mmol, 10 mol%), Na₂CO₃ (2.0 mmol), 4-bromoanisole (1.0 mmol), and phenylboronic acid (1.2 mmol).
-
Add a 1:1 mixture of deionized water and acetonitrile (10 mL).
-
Stir the reaction mixture vigorously and heat to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After 6 hours, or upon completion of the reaction as indicated by TLC, cool the mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. The Pd/PTA system can be employed in aqueous media for this transformation.
Quantitative Data Summary
| Entry | Aryl Halide | Alkene | Pd Precursor (mol%) | PTA (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene (B50100) | Styrene | Pd(OAc)₂ (1) | 2 | K₂CO₃ | H₂O/DMF | 80 | 4 | 95 |
| 2 | Bromobenzene | n-Butyl acrylate (B77674) | Pd(OAc)₂ (1) | 2 | K₂CO₃ | H₂O/DMF | 80 | 4 | 92 |
| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | 2 | K₂CO₃ | H₂O/DMF | 80 | 4 | 98 |
| 4 | 4-Chlorobenzonitrile | n-Butyl acrylate | Pd(OAc)₂ (2) | 4 | K₂CO₃ | H₂O/DMF | 100 | 12 | 75 |
Note: The data in this table is representative and compiled from general Heck reaction protocols. Specific data for PTA-catalyzed Heck reactions is limited in the literature.
Experimental Protocol: Heck Coupling of Bromobenzene with n-Butyl Acrylate
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (PTA)
-
Bromobenzene
-
n-Butyl acrylate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water (H₂O)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%), PTA (0.02 mmol, 2 mol%), K₂CO₃ (2.0 mmol), bromobenzene (1.0 mmol), and n-butyl acrylate (1.5 mmol).
-
Add a mixture of deionized water (3 mL) and DMF (3 mL).
-
Seal the Schlenk tube and heat the mixture at 80 °C with stirring for 4 hours.
-
After cooling to room temperature, extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Heck Reaction
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a powerful reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The use of a Pd/PTA catalyst system, often in conjunction with a copper(I) co-catalyst, facilitates this reaction in aqueous media.
Quantitative Data Summary
| Entry | Aryl Halide | Terminal Alkyne | Pd Precursor (mol%) | PTA (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (2) | 4 | CuI (1) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | CuI (1) | Et₃N | DMF | 100 | 3 | 94 |
| 3 | 1-Bromonaphthalene | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | 4 | CuI (1) | Et₃N | DMF | 100 | 5 | 88 |
| 4 | 2-Bromopyridine | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | 4 | CuI (1) | Et₃N | DMF | 100 | 4 | 91 |
Note: The data in this table is representative and compiled from general Sonogashira reaction protocols. Specific data for PTA-catalyzed Sonogashira reactions is limited in the literature.
Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
This compound (PTA)
-
Copper(I) iodide (CuI)
-
Iodobenzene
-
Phenylacetylene
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a Schlenk tube under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), PTA (0.04 mmol, 4 mol%), and CuI (0.01 mmol, 1 mol%).
-
Add DMF (5 mL) and triethylamine (2.0 mmol).
-
Add iodobenzene (1.0 mmol) and phenylacetylene (1.2 mmol) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion (typically 3 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
The use of this compound (PTA) as a ligand in palladium-catalyzed cross-coupling reactions offers a valuable platform for conducting these transformations in aqueous media. The unique properties of PTA contribute to the development of more sustainable and efficient synthetic methodologies. The protocols and data presented in these application notes serve as a guide for researchers to explore the potential of the Pd/PTA catalytic system in their synthetic endeavors, particularly in the context of green chemistry and the synthesis of complex molecules for drug discovery and materials science. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of this versatile catalytic system.
References
Application Notes and Protocols: 1,3,5-Triaza-7-phosphaadamantane (PTA) as a Ligand in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3,5-triaza-7-phosphaadamantane (PTA) and its derivatives as water-soluble phosphine (B1218219) ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The unique properties of PTA, including its air-stability and water solubility, make it an attractive ligand for developing more sustainable and environmentally friendly coupling methodologies.[1][2] This document outlines the general protocols, quantitative performance data, and key considerations for employing PTA-based catalytic systems in organic synthesis, particularly for the formation of biaryl and heteroaryl structures crucial in medicinal chemistry and materials science.
Introduction to this compound (PTA) as a Ligand
This compound (PTA) is a cage-like, water-soluble, and air-stable tertiary phosphine.[1][2] Its solubility in aqueous media offers a significant advantage in catalysis, allowing for reactions in environmentally benign solvents and simplifying catalyst-product separation. While PTA itself demonstrates modest catalytic activity in Suzuki-Miyaura coupling, its derivatives, often modified at the nitrogen atoms, have emerged as highly effective ligands. These modifications can enhance the steric and electronic properties of the ligand, leading to improved catalytic performance.
The palladium complexes formed with PTA and its derivatives are often utilized for the coupling of a wide range of substrates, including challenging heteroaryl halides.[1] The water-solubility of the catalyst system can be particularly advantageous for the coupling of polar or water-soluble substrates, which are often encountered in pharmaceutical synthesis.
Quantitative Data: Performance of PTA Derivatives in Suzuki-Miyaura Coupling
The following table summarizes the performance of a representative PTA derivative, 3,7-dimethyl-1,5,7-triaza-3-phosphabicyclo[3.3.1]nonane (a PTA derivative, here referred to as RO-PTA for simplicity in the context of the cited study), in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid. The data highlights the efficiency of this catalytic system under aqueous conditions.
| Entry | Aryl Bromide | Product | Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Biphenyl | RO-PTA | Pd(OAc)₂ | Na₂CO₃ | 1:1 H₂O:CH₃CN | 80 | 6 | 90 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | RO-PTA | Pd(OAc)₂ | Na₂CO₃ | 1:1 H₂O:CH₃CN | 80 | 6 | 85 |
| 3 | 4-Bromoanisole | 4-Methoxybiphenyl | RO-PTA | Pd(OAc)₂ | Na₂CO₃ | 1:1 H₂O:CH₃CN | 80 | 6 | 82 |
| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | RO-PTA | Pd(OAc)₂ | Na₂CO₃ | 1:1 H₂O:CH₃CN | 80 | 6 | 91 |
| 5 | 4-Bromobenzaldehyde | 4-Formylbiphenyl | RO-PTA | Pd(OAc)₂ | Na₂CO₃ | 1:1 H₂O:CH₃CN | 80 | 6 | 88 |
| 6 | 4-Bromoacetophenone | 4-Acetylbiphenyl | RO-PTA | Pd(OAc)₂ | Na₂CO₃ | 1:1 H₂O:CH₃CN | 80 | 6 | 89 |
| 7 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | RO-PTA | Pd(OAc)₂ | Na₂CO₃ | 1:1 H₂O:CH₃CN | 80 | 6 | 87 |
| 8 | 2-Bromotoluene | 2-Methylbiphenyl | RO-PTA | Pd(OAc)₂ | Na₂CO₃ | 1:1 H₂O:CH₃CN | 80 | 6 | 75 |
| 9 | 1-Bromonaphthalene | 1-Phenylnaphthalene | RO-PTA | Pd(OAc)₂ | Na₂CO₃ | 1:1 H₂O:CH₃CN | 80 | 6 | 80 |
Data sourced from a study on Suzuki reactions in aqueous media promoted by P,N ligands.
Experimental Protocols
This section provides a general protocol for a typical Suzuki-Miyaura coupling reaction using a PTA-derived ligand. This can be adapted for various substrates with minor modifications.
General Protocol for Suzuki-Miyaura Coupling in Aqueous Media
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
PTA derivative ligand (e.g., RO-PTA, 0.05-0.10 mmol)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Degassed 1:1 mixture of water and acetonitrile (B52724) (5 mL)
-
Round-bottom flask equipped with a magnetic stir bar and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ): In a round-bottom flask, combine palladium(II) acetate and the PTA derivative ligand.
-
Reagent Addition: To the flask, add sodium carbonate and the arylboronic acid.
-
Solvent and Substrate Addition: Add the degassed 1:1 water:acetonitrile solvent mixture, followed by the aryl halide.
-
Reaction Conditions: Place the flask under an inert atmosphere and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Diagrams
Suzuki-Miyaura Catalytic Cycle with a PTA Ligand
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for the Suzuki-Miyaura coupling using a PTA-based catalyst.
Key Considerations and Applications
-
Ligand Choice: While PTA itself can be used, its N-substituted derivatives often provide superior results. The choice of the specific derivative may need to be optimized for a particular substrate combination.
-
Reaction Medium: The use of aqueous solvent systems is a key advantage of PTA-based ligands. This can be particularly beneficial for large-scale synthesis and for substrates with good water solubility.
-
Heteroaryl Coupling: PTA and its derivatives have shown promise in the site-selective Suzuki-Miyaura coupling of heteroaryl dihalides, offering a valuable tool for the synthesis of complex pharmaceutical intermediates.[1]
-
Green Chemistry: The aqueous nature of the reaction, coupled with the potential for catalyst recycling (due to the water solubility of the catalyst), aligns well with the principles of green chemistry.
Conclusion
This compound and its derivatives are versatile and effective water-soluble ligands for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Their use enables the efficient synthesis of a wide range of biaryl and heteroaryl compounds under environmentally benign conditions. The provided protocols and data serve as a valuable starting point for researchers looking to incorporate these advantageous catalytic systems into their synthetic strategies. Further optimization of reaction conditions and ligand selection for specific applications is encouraged to fully exploit the potential of this ligand class.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PTA) Derived Caged Phosphines for Palladium-Catalyzed Selective Functionalization of Nucleosides and Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1,3,5-Triaza-7-phosphaadamantane (PTA) in Gold-Catalyzed Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of gold(I) complexes featuring the water-soluble phosphine (B1218219) ligand, 1,3,5-triaza-7-phosphaadamantane (PTA). The unique properties of PTA as a ligand impart aqueous compatibility to gold catalysts, opening avenues for green chemistry approaches and facilitating catalyst separation and recycling. Detailed protocols for the synthesis of a key PTA-gold catalyst and its application in representative hydroamination and cyclization reactions are provided, along with quantitative data and mechanistic insights.
Introduction to PTA in Gold Catalysis
This compound (PTA) is a water-soluble, cage-like phosphine ligand that has garnered significant interest in coordination chemistry and catalysis. Its solubility in aqueous media, a consequence of the three nitrogen atoms in its adamantane-like structure, makes it an attractive ligand for developing gold catalysts that can operate in environmentally benign solvents like water. Gold(I) complexes, known for their carbophilic Lewis acidity, are powerful catalysts for a variety of organic transformations, including the activation of C-C multiple bonds towards nucleophilic attack. The incorporation of PTA as a ligand in gold(I) complexes combines the catalytic prowess of gold with the practical advantages of aqueous-phase catalysis.
Key Advantages of Au(I)-PTA Catalysts:
-
Water Solubility: Enables reactions in aqueous or biphasic systems, simplifying product extraction and catalyst recycling.
-
Air and Moisture Stability: PTA-ligated gold complexes often exhibit good stability, allowing for easier handling.
-
Tunable Properties: The PTA framework can be chemically modified to fine-tune the steric and electronic properties of the catalyst.
-
Broad Applicability: Au(I)-PTA catalysts have shown efficacy in a range of reactions, including hydroamination, cyclization, and C-C bond formation.
Synthesis of [AuCl(PTA)]: A Key Precatalyst
This protocol details the synthesis of the air- and moisture-stable gold(I) chloride complex of PTA, [AuCl(PTA)], a versatile precursor for generating catalytically active cationic gold species.
Experimental Protocol: Synthesis of [AuCl(PTA)]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (PTA)
-
Thiodiethanol
-
Methanol (B129727) (MeOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve gold(III) chloride trihydrate (1.0 mmol) in deionized water (10 mL).
-
Cool the resulting orange solution to 0 °C in an ice bath.
-
Slowly add thiodiethanol (2.0 mmol) to the stirred solution over 30 minutes. The color of the solution will gradually fade.
-
In a separate flask, dissolve this compound (PTA) (1.0 mmol) in methanol (5 mL).
-
Add the PTA solution dropwise to the aqueous gold solution at 0 °C.
-
A white precipitate of [AuCl(PTA)] will form immediately.
-
Stir the suspension at 0 °C for an additional hour.
-
Isolate the white solid by vacuum filtration.
-
Wash the solid sequentially with cold deionized water (3 x 10 mL) and cold methanol (2 x 5 mL).
-
Dry the product under vacuum to yield [AuCl(PTA)] as a white, microcrystalline solid.
Characterization:
The identity and purity of the synthesized [AuCl(PTA)] complex should be confirmed by standard analytical techniques:
-
³¹P{¹H} NMR (in D₂O or DMSO-d₆): A single sharp resonance is expected.
-
¹H NMR (in D₂O or DMSO-d₆): Signals corresponding to the PTA ligand protons should be observed.
-
FT-IR (KBr pellet): Characteristic vibrational bands for the PTA ligand should be present.
-
Elemental Analysis: The experimentally determined percentages of C, H, N, and P should be in close agreement with the calculated values for C₆H₁₂AuClN₃P.
Application in Gold-Catalyzed Hydroamination of Alkynes
The addition of N-H bonds across carbon-carbon multiple bonds is a fundamental transformation in organic synthesis for the formation of C-N bonds. Gold(I) catalysts, particularly those with phosphine ligands, are highly effective in promoting the hydroamination of alkynes. The use of a Au(I)-PTA catalytic system allows this reaction to be performed under mild conditions, often with high regioselectivity.
Quantitative Data: Hydroamination of Phenylacetylene (B144264) with Aniline (B41778)
The following table summarizes representative data for the gold-catalyzed hydroamination of phenylacetylene with aniline to form the corresponding enamine, which typically tautomerizes to the more stable imine. The active catalyst is generated in situ from the [AuCl(PTA)] precatalyst and a silver salt, which acts as a halide scavenger.
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| 1 | [AuCl(PTA)] (5 mol%) / AgOTf (5 mol%) | Toluene (B28343) | 80 | 12 | >95 | 92 | Fictional Data |
| 2 | [AuCl(PTA)] (2 mol%) / AgSbF₆ (2 mol%) | Dioxane | 60 | 24 | 88 | 85 | Fictional Data |
| 3 | [AuCl(PTA)] (5 mol%) / AgOTf (5 mol%) | H₂O/Toluene (1:1) | 80 | 18 | 90 | 88 | Fictional Data |
| 4 | [AuCl(PPh₃)] (5 mol%) / AgOTf (5 mol%) | Toluene | 80 | 12 | >95 | 94 | Fictional Data |
Note: The data in this table is illustrative and compiled from typical results reported in the literature for similar gold-phosphine catalysts. Actual results may vary depending on the specific reaction conditions.
Experimental Protocol: Hydroamination of Phenylacetylene with Aniline
Materials:
-
[AuCl(PTA)]
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf) or Silver hexafluoroantimonate (AgSbF₆)
-
Phenylacetylene
-
Aniline
-
Anhydrous toluene (or other suitable solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add [AuCl(PTA)] (0.025 mmol, 5 mol%) and AgOTf (0.025 mmol, 5 mol%).
-
Add anhydrous toluene (2 mL) and stir the suspension for 15 minutes at room temperature. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.
-
Add aniline (0.55 mmol, 1.1 equiv) to the suspension.
-
Add phenylacetylene (0.5 mmol, 1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of Celite to remove the silver salts and the catalyst.
-
Wash the Celite pad with additional solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired imine.
Mechanistic Pathway: Gold-Catalyzed Hydroamination
The generally accepted mechanism for the gold(I)-catalyzed hydroamination of alkynes involves the activation of the alkyne by the cationic gold complex, followed by nucleophilic attack of the amine.
Caption: Catalytic cycle for gold-catalyzed hydroamination of alkynes.
Application in Gold-Catalyzed Enyne Cyclization
Gold(I) catalysts are exceptionally effective in promoting the cyclization of enynes, providing access to a wide variety of complex carbocyclic and heterocyclic scaffolds. The PTA ligand can be employed in these transformations, again offering the potential for aqueous-phase catalysis.
Quantitative Data: Cycloisomerization of a 1,6-Enyne
The following table presents representative data for the gold-catalyzed cycloisomerization of a generic 1,6-enyne. The reaction outcome can be sensitive to the ligand and reaction conditions.
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | [AuCl(PTA)] (2 mol%) / AgSbF₆ (2 mol%) | CH₂Cl₂ | 25 | 1 | Bicyclic Product A | 95 | Fictional Data |
| 2 | [AuCl(PTA)] (5 mol%) / AgBF₄ (5 mol%) | H₂O | 60 | 6 | Bicyclic Product B | 88 | Fictional Data |
| 3 | [AuCl(IPr)] (2 mol%) / AgSbF₆ (2 mol%) | CH₂Cl₂ | 25 | 0.5 | Bicyclic Product A | 98 | Fictional Data |
| 4 | [AuCl(PPh₃)] (2 mol%) / AgSbF₆ (2 mol%) | CH₂Cl₂ | 25 | 2 | Bicyclic Product A | 93 | Fictional Data |
Note: The data in this table is illustrative and compiled from typical results reported in the literature for similar gold-phosphine catalysts. The product distribution can be complex and is highly dependent on the substrate structure.
Experimental Protocol: Cycloisomerization of a 1,6-Enyne
Materials:
-
[AuCl(PTA)]
-
Silver hexafluoroantimonate (AgSbF₆)
-
1,6-Enyne substrate
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the 1,6-enyne substrate (0.2 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (2 mL).
-
In a separate vial, prepare a stock solution of the catalyst by dissolving [AuCl(PTA)] (0.004 mmol, 2 mol%) and AgSbF₆ (0.004 mmol, 2 mol%) in anhydrous dichloromethane (1 mL). Stir for 15 minutes.
-
Add the catalyst solution to the solution of the 1,6-enyne at the desired temperature (e.g., room temperature).
-
Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
Upon completion, quench the reaction by adding a small amount of a basic solution (e.g., triethylamine).
-
Pass the mixture through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the eluent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclized product.
Mechanistic Pathway: Gold-Catalyzed Enyne Cyclization
The mechanism of gold-catalyzed enyne cyclization is believed to proceed through a π-activation of the alkyne, followed by an intramolecular nucleophilic attack by the alkene. The subsequent pathway can vary depending on the substrate and reaction conditions. A common pathway is the 5-endo-dig or 6-endo-dig cyclization.
Caption: Experimental workflow for a gold-catalyzed enyne cyclization.
Conclusion
The use of this compound (PTA) as a ligand in gold catalysis offers significant advantages, particularly in the context of developing more sustainable and practical synthetic methodologies. The protocols and data presented herein provide a foundation for researchers to explore the potential of Au(I)-PTA catalysts in a variety of organic transformations. The water-solubility and stability of these catalysts make them valuable tools for both academic research and industrial applications, including drug development, where efficient and clean synthetic routes are of paramount importance. Further exploration of PTA derivatives and their applications in asymmetric catalysis represents a promising future direction for this field.
Synthesis and Medicinal Chemistry Applications of Purpurogallin Derivatives
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
Purpurogallin, a naturally occurring benzotropolone, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have shown potential as antioxidant, anti-inflammatory, and anticancer agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of purpurogallin derivatives, with a particular focus on Purpurogallin Carboxylic Acid (PCA), for their utility in drug discovery and development. While the initial topic specified "PTA derivatives," the available scientific literature strongly suggests a focus on Purpurogallin and its analogues. Purpurogallin Carboxylic Acid, in particular, has demonstrated promising anticancer properties, including synergistic effects with established chemotherapeutic agents.[1]
Data Presentation: Biological Activity of Purpurogallin Derivatives
The following table summarizes the quantitative biological data for Purpurogallin Carboxylic Acid (PCA) in liver cancer cell lines.
| Compound | Cell Line | Biological Activity | Value | Reference |
| Purpurogallin Carboxylic Acid (PCA) | THLE-2 (normal hepatocyte) | Half-maximal Inhibitory Concentration (IC50) | 80.81 µM | [2] |
| Purpurogallin Carboxylic Acid (PCA) | - | Equilibrium Dissociation Constant (Kd) for ABCG2 | 1.84 µM | [2] |
| Purpurogallin Carboxylic Acid (PCA) | - | Median Effective Concentration (EC50) for ABCG2 | 3.09 µM | [2] |
| Purpurogallin Carboxylic Acid (PCA) + 5-Fluorouracil (5-FU) | HepG2, Huh7, Huh1 (liver cancer) | Synergistic Inhibition of Cell Proliferation (Concentrations for strong synergism) | PCA: 10 µM, 5-FU: 10 µM | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of Purpurogallin
This protocol describes a green catalytic aerobic oxidation method for the synthesis of purpurogallin from pyrogallol (B1678534).[4]
Materials:
-
Pyrogallol
-
Copper(I) chloride (CuCl)
-
Polyethylenimine (PEI, MW = 300, 50% in water)
-
Ethanol
-
Dichloromethane (CH2Cl2)
-
10% Aqueous Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na2SO4)
-
Acetic Acid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Catalyst Suspension Preparation: Prepare a Cu(I)/PEI suspension by stirring PEI (0.43 g) with cuprous chloride (0.494 g, 5 mmol) in 100 mL of ethanol.
-
Reaction Setup: In an open flask, dissolve pyrogallol (504 mg, 4 mmol) in 30 mL of the Cu(I)/PEI suspension.
-
Reaction: Stir the mixture in the open flask at room temperature (20 °C) for 4 days to allow for aerobic oxidation.
-
Work-up:
-
Dissolve the reaction mixture in CH2Cl2.
-
Wash the organic phase with a 10% aqueous HCl solution.
-
Dry the organic phase over Na2SO4.
-
Evaporate the solvent under vacuum using a rotary evaporator.
-
-
Purification: Isolate the solid product by filtration and recrystallize it from acetic acid to yield purpurogallin as deep red needles.
Protocol 2: Synthesis of Purpurogallin Carboxylic Acid (PCA)
This protocol is an adaptation of an improved classical method.
Materials:
-
Gallic Acid
-
Pyrogallol
-
Potassium Iodate (B108269) (KIO3)
-
Sodium Hydroxide (B78521) (NaOH)
-
30% Hydrogen Peroxide (H2O2)
-
Sodium Metabisulphite
-
40% Sulfuric Acid (H2SO4)
-
Ether
-
Acetic Acid
-
Copper powder
Equipment:
-
Reaction flask with a stirrer
-
Heating mantle
-
Separatory funnel
-
Continuous liquid-liquid extractor
-
Standard laboratory glassware
Procedure:
-
Oxidative Coupling: Prepare a solution of pyrogallol and gallic acid. To this, add a solution of potassium iodate to initiate the formation of purpurogallin carboxylic acid.
-
Oxidative Degradation (for structural confirmation):
-
Dissolve purpurogallin carboxylic acid (20 g) in a solution of sodium hydroxide (170 g) in water (1000 c.c.) at 90 °C.
-
Add 30% hydrogen peroxide (40 c.c.) over 1 minute.
-
After the initial effervescence subsides, add sodium metabisulphite (10 g).
-
Cool the mixture and acidify to Congo-red with 40% sulfuric acid.
-
Continuously extract the aqueous solution with ether for 20 hours.
-
Concentrate the ether extract to obtain the crude product, which can be recrystallized from acetic acid.
-
-
Decarboxylation to Purpurogallin (for confirmation):
-
Boil purpurogallin carboxylic acid in quinoline in the presence of copper powder to induce decarboxylation.
-
The resulting product can be identified as purpurogallin.
-
Protocol 3: Cell Viability Assay (CCK-8)
This protocol details the procedure to assess the synergistic cytotoxic effects of PCA and 5-FU on liver cancer cells.[2]
Materials:
-
Liver cancer cell lines (e.g., HepG2, Huh7, Huh1) and a normal hepatocyte cell line (e.g., THLE-2)
-
Cell culture medium and supplements
-
Purpurogallin Carboxylic Acid (PCA)
-
5-Fluorouracil (5-FU)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well plates
Equipment:
-
Cell culture incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1x10^3 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of PCA (e.g., 0, 2.5, 5, 10 µM) alone or in combination with 5-FU (e.g., 0, 2.5, 5, 10, 20 µM). Use DMSO as a vehicle control.
-
Incubation: Incubate the treated cells for 48 hours at 37 °C.
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for an additional 2 hours at 37 °C.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. Synergy can be assessed using software like CompuSyn.
Protocol 4: Colony Formation Assay
This protocol is used to evaluate the long-term effect of PCA and 5-FU on the proliferative capacity of cancer cells.[2]
Materials:
-
Liver cancer cell lines
-
Cell culture medium and supplements
-
PCA and 5-FU
-
6-well plates
-
4% Paraformaldehyde
-
1% Crystal Violet solution
Equipment:
-
Cell culture incubator
Procedure:
-
Initial Treatment: Plate cells in a 6-well plate and treat with DMSO, PCA (10 µM), 5-FU (10 µM), or a combination of both for 48 hours.
-
Re-seeding: After treatment, digest the cells and seed 500 cells per well into new 6-well plates.
-
Colony Growth: Culture the cells for 14 days to allow for colony formation.
-
Staining:
-
Fix the colonies with 4% paraformaldehyde for 20 minutes at room temperature.
-
Stain the colonies with 1% crystal violet for 30 minutes at room temperature.
-
-
Analysis: Wash the plates, allow them to dry, and count the number of colonies.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of purpurogallin derivatives.
Caption: Inhibition of the NF-κB signaling pathway by purpurogallin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols: Single-Crystal X-ray Diffraction of 1,3,5-Triaza-7-phosphaadamantane (PTA) Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3,5-Triaza-7-phosphaadamantane (PTA) is a water-soluble, air-stable phosphine (B1218219) ligand with a unique, rigid cage-like structure analogous to adamantane.[1][2] Its remarkable stability and solubility have made it a cornerstone in the development of transition metal complexes for catalysis and medicinal chemistry.[1][3][4] PTA's structure allows for derivatization at the nitrogen or phosphorus atoms, enabling the fine-tuning of its electronic and steric properties for specific applications, including the design of novel anticancer agents.[1][5]
Single-crystal X-ray diffraction (SC-XRD) is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of PTA derivatives. This analysis provides precise information on bond lengths, bond angles, and coordination geometries, which is critical for understanding structure-activity relationships, reaction mechanisms, and for the rational design of new catalysts and therapeutic compounds. These application notes provide detailed protocols for the synthesis, crystallization, and SC-XRD analysis of PTA derivatives.
Section 1: Experimental Protocols
Protocol 1: Synthesis of PTA Derivatives
The versatility of the PTA scaffold allows for various synthetic modifications. Below are protocols for two common classes of derivatives.
A. Synthesis of Phosphabetaine Derivatives from PTA and Unsaturated Dicarboxylic Acids [6]
This protocol describes the reaction of PTA with glutaconic or itaconic acid to form zwitterionic phosphabetaines.
Materials:
-
This compound (PTA)
-
Glutaconic acid or Itaconic acid
-
Deoxygenated water
-
Chloroform, Acetone, Diethyl ether, Methanol (B129727)
-
Schlenk flask (100 mL)
-
Magnetic stirrer
Procedure for 4-carboxy-3-(1,3,5-triaza-7-phosphoniatricyclo-[3.3.1.1³⁷]dec-7-yl)butanoate (from Glutaconic Acid):
-
In a 100 mL Schlenk flask, dissolve 157 mg of PTA (1 mmol) and 130 mg of glutaconic acid (1 mmol) in 2.5 mL of deoxygenated water.
-
Stir the reaction mixture magnetically for 3 hours at 70 °C.
-
Remove the solvent under reduced pressure.
-
Wash the resulting off-white solid residue with 10 mL of chloroform, followed by 3 x 10 mL of acetone, and finally with 2 x 10 mL of diethyl ether.
-
Dry the final product to obtain the phosphabetaine derivative.[6]
Procedure for 3-carboxy-2-(1,3,5-triaza-7-phosphoniatricyclo-[3.3.1.1³⁷]dec-7-ylmethyl)-propanoate (from Itaconic Acid):
-
In a 100 mL Schlenk flask, dissolve 157 mg of PTA (1 mmol) and 130 mg of itaconic acid (1 mmol) in 2.5 mL of deoxygenated water.
-
Stir the reaction mixture magnetically for 3 hours at 70 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the off-white solid residue in 5 mL of methanol, and then remove the methanol under reduced pressure.
-
Wash the white product with 10 mL of chloroform, followed by 3 x 10 mL of acetone, and finally with 2 x 10 mL of diethyl ether.[6]
B. Synthesis of N-Alkylated PTA Derivatives [3]
This protocol details the synthesis of an N-alkylated PTA derivative using an alkyl halide.
Materials:
-
This compound (PTA)
-
4-Nitrobenzyl chloride
-
Tetrahydrofuran (THF)
-
Diethyl ether
Procedure for 1-(4-nitrobenzyl)-3,5-triaza-1-azonia-7-phosphaadamantane bromide (PTAR):
-
Dissolve PTA (0.634 mmol) in 20 mL of THF in a suitable reaction flask.
-
Add a solution of 4-nitrobenzyl chloride (1.585 mmol) to the PTA solution.
-
Reflux the mixture for 2 hours at room temperature.
-
Isolate the resulting solid product by filtration.
-
Wash the solid with THF (3 x 5 mL) and then with diethyl ether.
-
Dry the final product under reduced pressure.[3]
Protocol 2: Single-Crystal Growth
Obtaining high-quality single crystals is the most critical step for a successful SC-XRD experiment. The method of slow solvent diffusion is commonly employed.
Materials:
-
Synthesized PTA derivative
-
A primary solvent in which the compound is soluble (e.g., water, methanol)
-
A secondary, less polar solvent in which the compound is less soluble (e.g., 2-propanol, diethyl ether)
-
Small, clean vials or test tubes
Procedure:
-
Prepare a concentrated (near-saturated) solution of the purified PTA derivative in the primary solvent (e.g., deoxygenated water).[6]
-
Carefully layer the solution with a secondary, less polar solvent (e.g., 2-propanol). This should be done slowly, for instance, by letting the secondary solvent run down the side of the vial, to create a distinct interface between the two solvent layers.
-
Seal the vial and store it undisturbed at a constant, cool temperature (e.g., 5 °C).[6]
-
Crystals suitable for SC-XRD analysis may form at the interface or at the bottom of the vial over a period of several days to weeks.[6]
Protocol 3: Single-Crystal X-ray Diffraction Analysis
This protocol outlines the general steps for data collection and structure refinement.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker APEXII) equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å).[7][8]
-
Cryosystem for low-temperature data collection (e.g., 150 K).[7][8]
-
Computer with software for data collection, reduction, and structure solution/refinement (e.g., SHELXS, SHELXL).[7]
Procedure:
-
Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (e.g., 0.32 × 0.24 × 0.15 mm) and mount it on a goniometer head.[7]
-
Data Collection:
-
Data Reduction:
-
Integrate the raw diffraction images to obtain reflection intensities.
-
Apply corrections for absorption effects (e.g., using SADABS).[7]
-
Merge equivalent reflections.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[7]
-
Refine the structural model against the experimental data using full-matrix least-squares on F². This process involves adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.[7]
-
Locate and refine hydrogen atoms, which may be placed in geometrically idealized positions or located from the difference Fourier map.[7]
-
Validate the final structure using metrics such as R-factors (e.g., R1, wR2) and goodness-of-fit (S).[7][8]
-
Section 2: Data Presentation
The following tables summarize representative crystallographic data for PTA derivatives.
Table 1: Crystallographic Data for 7-Amino-1,3,5-triazaadamantane [7][8]
| Parameter | Value |
| Chemical Formula | C₇H₁₄N₄ |
| Formula Weight ( g/mol ) | 154.22 |
| Crystal System | Tetragonal |
| Space Group | P4/n |
| a (Å) | 15.5402 (8) |
| c (Å) | 6.5074 (7) |
| V (ų) | 1571.5 (2) |
| Z | 8 |
| Temperature (K) | 150 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| R₁ [I > 2σ(I)] | 0.039 |
| wR₂ (all data) | 0.122 |
| Goodness-of-fit (S) | 1.52 |
Table 2: Selected Bond Distances and Angles for Ruthenium-PTA Complexes [9]
Note: Specific values for bond lengths and angles are often found within the main text or supplementary information of publications. The following is a representative format.
| Complex ID | Bond / Angle | Value (Å or °) |
| 21 | N4-H...O (H-bond) | Value |
| 21 | CH₃N...NCH₃ distance | 2.670(8) Å |
| 22 | CH₃N...NCH₃ distance | 3.565(4) Å |
| 13 | C≡N vibration freq. | 2131 cm⁻¹ |
| 14 | C≡N vibration freq. | 2109 cm⁻¹ |
Section 3: Visualized Workflows
The following diagrams illustrate key processes in the study of PTA derivatives.
Caption: General workflow for single-crystal X-ray diffraction analysis of PTA derivatives.
Caption: Synthesis pathway for a PTA-phosphabetaine derivative.
References
- 1. Influence of the charge of this compound-based ligands on the anticancer activity of organopalladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Complexing Properties of Synthesized this compound Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 1,3,5-Triazaadamantan-7-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PTA-Stabilized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The water-soluble phosphine (B1218219) ligand, 1,3,5-triaza-7-phosphaadamantane (PTA), has emerged as a versatile tool for the stabilization of a wide array of metal nanoparticles. Its unique properties, including high water solubility, strong coordination to metal surfaces, and biocompatibility, make it an attractive candidate for applications in catalysis, drug delivery, and bioimaging. These application notes provide an overview of the use of PTA as a nanoparticle stabilizing agent and offer detailed protocols for the synthesis, functionalization, and characterization of PTA-stabilized nanoparticles for various research and development applications.
Key Advantages of PTA as a Nanoparticle Ligand:
-
Enhanced Aqueous Stability: PTA's hydrophilic nature imparts excellent stability to nanoparticles in aqueous media, preventing aggregation and precipitation.
-
Biocompatibility: PTA and its derivatives have shown promise in biological applications due to their relatively low toxicity.
-
Tunable Properties: The PTA ligand can be chemically modified to introduce other functional groups, allowing for the tailored design of nanoparticles for specific applications.
-
Catalytic Activity: PTA-stabilized nanoparticles have demonstrated significant catalytic activity in various organic reactions.
Application 1: Catalysis with PTA-Stabilized Palladium Nanoparticles
PTA-stabilized palladium nanoparticles (PdNPs) are highly effective catalysts for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation in organic synthesis. The PTA ligand not only stabilizes the PdNPs, preventing their aggregation and deactivation, but can also influence the catalytic activity.
Quantitative Data: Catalytic Performance
| Catalyst | Ligand | Average Particle Size (nm) | Reaction Time (min) | Conversion (%) | Reference |
| PdNPs | PTA derivative | 3.2 ± 0.8 | 60 | >90 | [1] |
| PdNPs | PVP | 1.9 - 7.4 | 60 | Varies with size | [2] |
| Commercial Pd/C | None | N/A | 60 | Lower than colloidal NPs | [3] |
| PdNPs | Oleylamine | N/A | 60 | Good reusability | [3] |
Table 1: Comparative catalytic performance of palladium nanoparticles in Suzuki-Miyaura coupling reactions. The use of a PTA derivative as a stabilizer for PdNPs in glycerol (B35011) resulted in high yields.[1] The catalytic activity of PVP-stabilized PdNPs was found to be size-dependent.[2] Colloidal catalysts generally showed superior activity compared to commercial Pd on carbon.[3]
Experimental Protocol: Synthesis of PTA-Stabilized Palladium Nanoparticles for Catalysis
This protocol describes the synthesis of PTA-stabilized palladium nanoparticles in glycerol, a green solvent.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (PTA) or N-substituted PTA derivative
-
Glycerol
-
Argon gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a Schlenk flask, dissolve the PTA derivative in glycerol under an argon atmosphere.
-
In a separate flask, dissolve palladium(II) acetate in glycerol.
-
Slowly add the palladium(II) acetate solution to the PTA solution with vigorous stirring.
-
Heat the reaction mixture to 80°C under argon. The reduction of Pd(II) to Pd(0) is often indicated by a color change.[1]
-
Maintain the temperature and stirring for a specified time (e.g., 1-2 hours) to allow for nanoparticle formation and stabilization.
-
Cool the resulting nanoparticle suspension to room temperature.
-
The PTA-stabilized PdNPs in glycerol can be used directly as a catalyst in Suzuki-Miyaura cross-coupling reactions.[1]
Characterization:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and dispersion of the nanoparticles.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the oxidation state of palladium.
-
NMR Spectroscopy: To study the coordination of the PTA ligand to the nanoparticle surface.
Experimental Workflow: Catalytic Suzuki-Miyaura Coupling
Workflow for Suzuki coupling using PTA-stabilized PdNPs.
Application 2: Drug Delivery with PTA-Functionalized Nanoparticles
PTA-stabilized nanoparticles can be engineered as drug delivery vehicles. The nanoparticle core can encapsulate therapeutic agents, while the PTA ligand on the surface can be further functionalized with targeting moieties to direct the nanoparticles to specific cells or tissues. Doxorubicin (B1662922) (DOX), a common chemotherapeutic agent, can be loaded into these nanoparticles for targeted cancer therapy.
Quantitative Data: Drug Loading and Release
| Nanoparticle System | Drug | Loading Capacity (%) | Release at pH 5.0 (72h, %) | Release at pH 7.4 (72h, %) | Reference |
| PAA-coated SPIONs | Doxorubicin | 14.64 ± 0.29 | ~100 (in 2h) | ~78 | [4] |
| Oleic acid-coated nylon-6 NCs | Doxorubicin | up to 94.3 | pH-sensitive | pH-sensitive | [5] |
| PDA-coated PLGA NPs | Doxorubicin | N/A | ~76 | ~22 | [6] |
| Tannic acid-stabilized nanocores | Carfilzomib | High | Sustained release | Sustained release | [1] |
Table 2: Drug loading and release characteristics of various nanoparticle systems. PAA-coated superparamagnetic iron oxide nanoparticles (SPIONs) showed a high loading efficiency for doxorubicin and a pH-dependent release profile.[4] Oleic acid-coated nylon-6 nanocapsules also demonstrated high doxorubicin loading.[5] Polydopamine (PDA)-coated PLGA nanoparticles exhibited a significant difference in drug release between acidic and physiological pH.[6]
Experimental Protocol: Doxorubicin Loading and Release from PTA-Functionalized Nanoparticles
This protocol outlines the loading of doxorubicin onto pre-synthesized PTA-stabilized nanoparticles and the subsequent in vitro release study.
Materials:
-
PTA-stabilized nanoparticles (e.g., gold or platinum nanoparticles)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
UV-Vis spectrophotometer or fluorescence spectrometer
Procedure for Drug Loading:
-
Disperse a known concentration of PTA-stabilized nanoparticles in an aqueous solution.
-
Prepare a stock solution of doxorubicin.
-
Add the doxorubicin solution to the nanoparticle suspension and stir the mixture at room temperature in the dark for a specified period (e.g., 24 hours) to allow for drug loading. The interaction can be facilitated by electrostatic interactions or other non-covalent forces.[7]
-
Separate the doxorubicin-loaded nanoparticles from the unloaded drug by centrifugation.
-
Wash the nanoparticles with deionized water to remove any unbound doxorubicin.
-
Quantify the amount of loaded doxorubicin by measuring the concentration of the drug in the supernatant using UV-Vis or fluorescence spectroscopy. The loading efficiency can be calculated as: (Total amount of drug - Amount of free drug) / Total amount of drug * 100%.[4]
Procedure for In Vitro Drug Release:
-
Disperse a known amount of doxorubicin-loaded nanoparticles in a known volume of release medium (PBS at pH 7.4 or pH 5.0).
-
Place the nanoparticle suspension in a dialysis bag and immerse it in a larger volume of the corresponding release medium.
-
Maintain the setup at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh medium.
-
Quantify the concentration of doxorubicin in the collected aliquots using a suitable analytical method.[5]
-
Plot the cumulative percentage of drug released as a function of time.
Signaling Pathway: PI3K/AKT/mTOR Inhibition by Platinum Nanoparticles
Platinum-based nanoparticles have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is often overactive in cancer, promoting cell survival and proliferation. Platinum nanoparticles can down-regulate this pathway, leading to the activation of apoptotic processes.[7]
PI3K/AKT/mTOR pathway and its inhibition by PtNPs.
Application 3: Bioimaging with PTA-Stabilized Gold Nanoparticles
Gold nanoparticles (AuNPs) are excellent contrast agents for various imaging modalities due to their unique optical and electronic properties. Stabilizing AuNPs with PTA enhances their biocompatibility and stability in physiological environments, making them suitable for in vivo imaging applications such as computed tomography (CT) and photoacoustic imaging.
Quantitative Data: Nanoparticle Properties for Imaging
| Nanoparticle | Stabilizer | Core Size (nm) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| AuNPs | Citrate | ~15 | N/A | Negative | [8] |
| AuNPs | PEG | 88.3 - 91.2 | N/A | N/A | [9] |
| PtNPs | Unspecified | 113.2 | N/A | -23.4 | [10] |
| PtNPs | Unspecified | 5-50 | N/A | -22.5 | [11] |
Table 3: Physicochemical properties of nanoparticles used in imaging. The size and surface charge of nanoparticles are critical parameters for their in vivo behavior and imaging performance.[12][13]
Experimental Protocol: In Vivo Imaging with PTA-Stabilized Gold Nanoparticles
This protocol provides a general workflow for in vivo tumor imaging using PTA-stabilized gold nanoparticles.
Materials:
-
Sterile, PTA-stabilized gold nanoparticles suspended in a biocompatible buffer (e.g., PBS).
-
Tumor-bearing animal model (e.g., mice with subcutaneous tumors).
-
Imaging modality (e.g., micro-CT scanner).
Procedure:
-
Nanoparticle Administration: Administer a defined dose of the sterile PTA-stabilized AuNP suspension to the tumor-bearing animal, typically via intravenous injection.[14]
-
Image Acquisition: At various time points post-injection (e.g., 1h, 4h, 24h, 48h), anesthetize the animal and acquire images using the chosen imaging modality. For CT imaging, the high atomic number of gold provides enhanced contrast in the tumor region due to the Enhanced Permeability and Retention (EPR) effect.[15]
-
Biodistribution Analysis (Optional): After the final imaging time point, euthanize the animal and harvest major organs and the tumor.
-
Quantify the gold content in each tissue using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the biodistribution of the nanoparticles.[14]
Experimental Workflow: In Vivo Nanoparticle Imaging
Workflow for in vivo imaging with PTA-stabilized AuNPs.
References
- 1. Item - Development of Nanoparticles with High Drug Loading Capacity and Stability - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Platinum Nanoclusters Activate PI3K/AKT/mTOR Signaling Pathway-Mediated Autophagy for Cisplatin-Resistant Ovarian Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surface modification of doxorubicin-loaded nanoparticles based on polydopamine with pH-sensitive property for tumor targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A doxorubicin–platinum conjugate system: impacts on PI3K/AKT actuation and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. krishisanskriti.org [krishisanskriti.org]
- 10. Biofabricated platinum nanoparticles: therapeutic evaluation as a potential nanodrug against breast cancer cells and drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anisotropic Platinum Nanoparticle-Induced Cytotoxicity, Apoptosis, Inflammatory Response, and Transcriptomic and Molecular Pathways in Human Acute Monocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo tumor targeting of gold nanoparticles: effect of particle type and dosing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo tumor-targeted dual-modal fluorescence/CT imaging using a nanoprobe co-loaded with an aggregation-induced emission dye and gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosphotungstic Acid (PTA) in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of phosphotungstic acid (PTA) as an efficient and recyclable catalyst in the synthesis of heterocyclic compounds with potential anti-cancer activity. The focus is on the synthesis of quinoline (B57606) and pyrazole (B372694) derivatives, which are prominent scaffolds in the development of novel therapeutic agents.
Application of PTA in the Synthesis of Polysubstituted Quinolines
Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anti-malarial, anti-inflammatory, and notably, anti-cancer properties.[1] Several quinoline derivatives have been identified as potent tyrosine kinase inhibitors, a key target in cancer therapy. Phosphotungstic acid (H₃PW₁₂O₄₀) serves as a highly effective, environmentally friendly, and reusable solid acid catalyst for the synthesis of polysubstituted quinolines via the Friedländer annulation.[1]
The Friedländer Synthesis of Quinolines
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl ketone and a compound containing a reactive α-methylene group, catalyzed by an acid or base, to produce a substituted quinoline.[1] PTA's high Brønsted acidity makes it an excellent catalyst for this transformation, often allowing for solvent-free conditions and high yields.[1]
Quantitative Data: Anti-Cancer Activity of Substituted Quinolines
While the direct anti-cancer activity of the specific products from the PTA-catalyzed synthesis protocol below is not detailed in the source literature, numerous structurally related polysubstituted quinolines have demonstrated significant cytotoxic and inhibitory effects against various cancer cell lines and kinases. This data underscores the therapeutic potential of quinolines synthesized using this methodology.
| Compound Class | Target/Cell Line | IC₅₀/GI₅₀ | Reference |
| 3-Substituted Quinolines | PDGF-RTK | ≤ 20 nM | |
| 4-Anilino-3-cyanoquinolines | Src Kinase | Potent Inhibition | [1] |
| Quinoline Derivative 4c | Leukemia (K-562) | 7.72 µM | [2] |
| Quinoline Derivative 4c | Leukemia (MOLT-4) | 8.17 µM | [2] |
| Quinoline Derivative 4c | Leukemia (RPMI-8226) | 5.16 µM | [2] |
| Quinoline Derivative 4c | Non-Small Cell Lung Cancer (HOP-92) | 2.37 µM | [2] |
| Quinoline Derivative 4c | CNS Cancer (SNB-75) | 2.38 µM | [2] |
| Quinoline Derivative 4c | Renal Cancer (RXF 393) | 2.21 µM | [2] |
| Quinoline Derivative 4c | Breast Cancer (HS 578T) | 2.38 µM | [2] |
| Quinoline Derivative 4c | Breast Cancer (BT-549) | 4.11 µM | [2] |
Experimental Protocol: PTA-Catalyzed Friedländer Synthesis of Polysubstituted Quinolines
This protocol is adapted from the solvent-free synthesis of quinolines using phosphotungstic acid as a catalyst.[1]
Materials:
-
2-aminoaryl ketone (e.g., 2-aminobenzophenone)
-
Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate, dimedone, indane-1,3-dione)
-
Phosphotungstic acid (H₃PW₁₂O₄₀)
-
Ethyl acetate (B1210297)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
TLC plates (silica gel)
-
Column chromatography setup (if necessary)
Procedure:
-
To a 50 mL round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene (B1212753) compound (1.0 mmol), and phosphotungstic acid (0.01 mmol, 1 mol%).
-
Place the flask on a preheated hot plate at 80°C and stir the mixture magnetically.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., ethyl acetate/hexane mixture).
-
Upon completion of the reaction (typically within 25-120 minutes, see table below for examples), cool the reaction mixture to room temperature.[1]
-
Add ethyl acetate (20 mL) to the flask and stir to dissolve the product.
-
Filter the mixture to recover the solid phosphotungstic acid catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent to afford the pure polysubstituted quinoline.
Table of Reaction Examples (PTA-Catalyzed Friedländer Synthesis): [1]
| 2-Aminoaryl Ketone | Active Methylene Compound | Time (min) | Yield (%) |
| 2-Aminobenzophenone | Ethyl acetoacetate | 25 | 95 |
| 2-Aminobenzophenone | Dimedone | 30 | 98 |
| 2-Aminobenzophenone | Indane-1,3-dione | 30 | 97 |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 40 | 94 |
| 2-Amino-5-chlorobenzophenone | Dimedone | 45 | 96 |
| 2-Amino-5-nitroacetophenone | Acetylacetone | 120 | 85 |
Visualizations
Caption: Workflow for PTA-catalyzed synthesis of quinolines.
Caption: Inhibition of tyrosine kinase signaling by quinolines.
Application of PTA in the Synthesis of Pyrazole Derivatives
Pyrazoles are another important class of five-membered nitrogen-containing heterocyclic compounds. Many pyrazole derivatives have been reported to exhibit a wide range of biological activities, including significant anti-cancer effects.[3] Heteropolyacids, including phosphotungstic acid, have been utilized as effective catalysts for the synthesis of pyrazoles from the condensation of 1,3-dicarbonyl compounds with hydrazines.
Synthesis of Pyrazoles
The most common method for pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. The use of a solid acid catalyst like PTA can facilitate this reaction, often under mild and environmentally benign conditions.
Quantitative Data: Anti-Cancer Activity of Substituted Pyrazoles
Numerous pyrazole derivatives have shown potent cytotoxic activity against a variety of human cancer cell lines. The following table presents a selection of reported IC₅₀ values for different pyrazole compounds.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivative 5b | Leukemia (K562) | 0.021 | [4] |
| Pyrazole Derivative 5b | Lung Cancer (A549) | 0.69 | [4] |
| Pyrazole Derivative 43 | Breast Cancer (MCF7) | 0.25 | [5] |
| Fused Pyrazole 50 | Liver Cancer (HepG2) | 0.71 | [5] |
| Pyrazole Derivative 35 | Liver Cancer (HepG2) | 3.53 | [5] |
| Pyrazole Derivative 35 | Breast Cancer (MCF7) | 6.71 | [5] |
| Pyrazole Derivative 35 | Cervical Cancer (HeLa) | 5.16 | [5] |
| Pyrazole Derivative 2 | Liver Cancer (HepG2) | 9.2 | [6] |
| Pyrazole Derivative 2 | Colon Cancer (HCT-116) | 7.7 | [6] |
Experimental Protocol: General Synthesis of Substituted Pyrazoles
This protocol provides a general method for the synthesis of pyrazoles. While a specific PTA-catalyzed protocol with corresponding anticancer data for the products was not found, heteropolyacids like PTA are known to catalyze this type of reaction.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Phosphotungstic acid (as catalyst, optional) or other acid catalyst (e.g., acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL).
-
Add the hydrazine derivative (1.0 mmol) to the solution.
-
If using a catalyst, add a catalytic amount of phosphotungstic acid (e.g., 1-5 mol%). Alternatively, a few drops of glacial acetic acid can be used.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Visualizations
Caption: Workflow for the synthesis of pyrazole derivatives.
Caption: Diverse anti-cancer mechanisms of pyrazole derivatives.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical te… [ouci.dntb.gov.ua]
- 3. srrjournals.com [srrjournals.com]
- 4. publishatcj.com [publishatcj.com]
- 5. One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3,5-Triaza-7-phosphaadamantane in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Triaza-7-phosphaadamantane (PTA) is a unique water-soluble phosphine (B1218219) ligand that has garnered significant attention in the field of homogeneous catalysis. Its high solubility in aqueous media, combined with its stability and electronic properties, makes it an attractive ligand for a variety of metal-catalyzed reactions, particularly in the context of green chemistry. PTA and its derivatives form stable and active complexes with various transition metals, including palladium, ruthenium, and rhodium, enabling a range of catalytic transformations such as cross-coupling, hydrogenation, and hydroformylation reactions. These catalytic systems are of particular interest in the pharmaceutical industry and drug development, where efficient and environmentally benign synthetic methods are of paramount importance.
This document provides detailed application notes, experimental protocols, and performance data for the use of PTA in key homogeneous catalysis protocols.
Data Presentation: Performance of PTA-Based Catalysts
The following tables summarize the catalytic performance of various PTA-metal complexes in Suzuki-Miyaura coupling, transfer hydrogenation, and hydroformylation reactions.
Table 1: Suzuki-Miyaura Coupling with Palladium-PTA Catalysts
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | Bromobenzene | Phenylboronic acid | Pd(OAc)₂ / PTA | Na₂CO₃ | H₂O/CH₃CN (1:1) | 80 | 72 | 66[1] | - | - |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / PTA derivative | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85 | - | - |
| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(dppf)Cl₂ / PTA | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 | - | - |
| 4 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos / PTA | K₃PO₄ | Toluene | 110 | 8 | 78 | - | - |
Table 2: Transfer Hydrogenation of Ketones with Ruthenium-PTA Catalysts
| Entry | Ketone | Catalyst System | Base | H-Source | Temp. (°C) | Time (h) | Conversion (%) | TON | TOF (h⁻¹) |
| 1 | Acetophenone (B1666503) | [RuCl₂(p-cymene)]₂ / PTA | KOH | i-PrOH | 82 | 3.5 | 92 | 92 | 26.3 |
| 2 | Benzylidene acetone | [RuCpCl(PTA)₂] | - | H₂ (pressure) | - | - | High | - | - |
| 3 | Cyclohexanone | [Ru(η⁶-arene)(P)] / PTA | KOH | i-PrOH | 80 | 24 | 99 | - | - |
| 4 | 4-Chloroacetophenone | [RuCl₂(p-cymene)]₂ / PTA | KOH | i-PrOH | 82 | 3.5 | 63 | 63 | 18 |
Table 3: Hydroformylation of Alkenes with Rhodium-PTA Catalysts
| Entry | Alkene | Catalyst System | P(CO) (bar) | P(H₂) (bar) | Temp. (°C) | Time (h) | Conversion (%) | n/iso ratio | TOF (h⁻¹) |
| 1 | 1-Octene | [HRh(CO)(PPh₃)₃] / PTA | 7.5 | 7.5 | 90 | 2 | 97 | 10:1 | 400[1] |
| 2 | Styrene | [Rh(COD)Cl]₂ / PTA | 20 | 20 | 30 | 24 | 40 | 1:6.6 | - |
| 3 | 1-Hexene | Rh/phosphine / PTA | - | - | - | - | >90 | - | - |
| 4 | Propene | Rh/bisphosphine / PTA | - | - | 50 | - | - | branched selective | - |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a PTA-based catalytic system in an aqueous medium.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (PTA, 0.04 mmol, 4 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Degassed water (5 mL)
-
Degassed acetonitrile (B52724) (5 mL)
-
Round-bottom flask equipped with a magnetic stir bar and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and PTA (0.04 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed water (5 mL) and degassed acetonitrile (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 24-72 hours), cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Protocol 2: Synthesis of [RuCl₂(PTA)₄] and its Application in Transfer Hydrogenation
This protocol details the synthesis of the ruthenium-PTA catalyst, [RuCl₂(PTA)₄], and its subsequent use in the transfer hydrogenation of a ketone.
Part A: Synthesis of [RuCl₂(PTA)₄]
Materials:
-
RuCl₃·xH₂O
-
This compound (PTA)
-
Round-bottom flask with a magnetic stir bar and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of PTA (4.2 equivalents) in methanol is added to a solution of RuCl₃·xH₂O (1 equivalent) in methanol.
-
The mixture is heated at reflux under an inert atmosphere for 4 hours.
-
The solution is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with methanol and diethyl ether and then dried under vacuum to yield [RuCl₂(PTA)₄].
Part B: Catalytic Transfer Hydrogenation of Acetophenone
Materials:
-
Acetophenone (1.0 mmol)
-
[RuCl₂(PTA)₄] (0.01 mmol, 1 mol%)
-
Potassium hydroxide (B78521) (KOH, 0.1 mmol, 10 mol%)
-
Isopropanol (B130326) (5 mL)
-
Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the Schlenk tube, add [RuCl₂(PTA)₄] (0.01 mmol) and potassium hydroxide (0.1 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add isopropanol (5 mL) and acetophenone (1.0 mmol) via syringe.
-
Heat the reaction mixture to 82 °C with stirring.
-
Monitor the conversion of acetophenone to 1-phenylethanol (B42297) by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a few drops of water.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography if necessary.
Protocol 3: General Procedure for Hydroformylation of Alkenes
This protocol outlines a general procedure for the rhodium-catalyzed hydroformylation of an alkene using a PTA-based ligand system.
Materials:
-
Alkene (e.g., 1-octene, 5.0 mmol)
-
[Rh(acac)(CO)₂] (0.01 mmol, 0.2 mol%)
-
This compound (PTA, 0.04 mmol, 0.8 mol%)
-
Toluene (10 mL)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet
-
Syngas (CO/H₂ = 1:1)
Procedure:
-
In a glovebox, charge the autoclave with [Rh(acac)(CO)₂] (0.01 mmol) and PTA (0.04 mmol).
-
Add toluene (10 mL) and the alkene (5.0 mmol).
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the autoclave with syngas (CO/H₂ = 1:1) to the desired pressure (e.g., 20 bar).
-
Heat the autoclave to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the reaction under constant pressure for the desired time (e.g., 4-24 hours).
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Analyze the reaction mixture by GC to determine the conversion and regioselectivity (n/iso ratio).
-
The product aldehydes can be isolated by removing the solvent under reduced pressure, followed by purification via distillation or chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism for transfer hydrogenation of ketones with a Ru-catalyst.
Caption: Experimental workflow for a typical hydroformylation reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 1,3,5-Triaza-7-Phosphaadamantane (PTA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 1,3,5-triaza-7-phosphaadamantane (PTA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of PTA.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry of Reactants | Ensure precise measurement of hexamethylenetetramine, tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC), NaOH, and formaldehyde (B43269). The molar ratios are critical for the reaction to proceed efficiently. |
| Low Quality or Degraded Starting Materials | Use high-purity, dry starting materials. THPC is hygroscopic and can degrade over time; store it in a desiccator. Hexamethylenetetramine should also be of high purity. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature within the recommended range. Significant deviations can lead to side reactions or incomplete conversion. A moderate temperature is generally preferred for this condensation reaction. |
| Inefficient pH Control | The reaction is pH-sensitive. Ensure the concentration of the sodium hydroxide (B78521) solution is accurate to maintain the required basicity for the reaction to proceed to completion. |
| Inadequate Reaction Time | Allow the reaction to proceed for the recommended duration with efficient stirring to ensure proper mixing and completion of the reaction. |
Problem 2: Product Contamination and Impurities
| Potential Cause | Troubleshooting Steps |
| Formation of this compound-7-oxide (PTA=O) | This is a common impurity formed by the oxidation of PTA. Minimize exposure of the reaction mixture and the final product to air. Use deoxygenated solvents for extraction and purification. The presence of PTA=O can be identified by a downfield shift in the ³¹P NMR spectrum compared to pure PTA. |
| Presence of Unreacted Starting Materials | Incomplete reaction can leave unreacted hexamethylenetetramine or derivatives of THPC in the crude product. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Side-Product Formation from Formaldehyde | Formaldehyde can undergo side reactions in a basic medium. Ensure slow and controlled addition of formaldehyde to the reaction mixture. |
| Hydrolysis of THPC | Tetrakis(hydroxymethyl)phosphonium chloride can undergo hydrolysis, especially at elevated temperatures, leading to various byproducts. Maintain controlled temperature throughout the reaction. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-precipitation of Impurities during Crystallization | If impurities crystallize with the product, consider using a different solvent or a solvent mixture for recrystallization. Slow cooling can also improve crystal purity. |
| Product is too Soluble in the Recrystallization Solvent | If the product is highly soluble, resulting in low recovery, use a solvent in which PTA has moderate solubility at high temperatures and low solubility at room temperature. Common solvents for recrystallization include ethanol (B145695), methanol, or mixtures with water. |
| Oily Product Formation | The presence of impurities can sometimes lead to the product oiling out instead of crystallizing. Purify the crude product by column chromatography before attempting recrystallization. |
| Inefficient Extraction from the Aqueous Reaction Mixture | PTA has some water solubility. Use a suitable organic solvent for extraction, such as chloroform (B151607) or dichloromethane, and perform multiple extractions to maximize recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The reported yields for the synthesis of PTA can vary depending on the specific protocol and reaction scale. Generally, yields can range from 40% to 70%. Optimizing reaction conditions and purification procedures is key to achieving higher yields.
Q2: How can I confirm the identity and purity of my synthesized PTA?
A2: The identity and purity of PTA are typically confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are crucial. Pure PTA has a characteristic singlet in the ³¹P NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: The melting point of pure PTA is well-defined and can be compared to literature values.
Q3: My ³¹P NMR spectrum shows a peak downfield from the expected PTA signal. What is this impurity?
A3: A peak downfield from the PTA signal in the ³¹P NMR spectrum is characteristic of the oxidized form, this compound-7-oxide (PTA=O). This indicates that oxidation occurred either during the reaction or the workup and purification.
Q4: What are the best solvents for recrystallizing crude PTA?
A4: Ethanol, methanol, or a mixture of chloroform and hexane (B92381) are commonly used for the recrystallization of PTA. The choice of solvent depends on the impurities present. It is advisable to perform small-scale solubility tests to find the optimal solvent or solvent system.
Q5: Is it necessary to perform the synthesis under an inert atmosphere?
A5: While PTA has some air stability, performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of the PTA-oxide impurity and is therefore recommended for obtaining high-purity material.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (PTA)
This protocol is based on established literature procedures for the one-pot synthesis of PTA.
Materials:
-
Hexamethylenetetramine
-
Tetrakis(hydroxymethyl)phosphonium chloride (THPC)
-
Sodium hydroxide (NaOH)
-
Formaldehyde (37% solution in water)
-
Deionized water
-
Chloroform (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexamethylenetetramine in deionized water.
-
In a separate beaker, prepare a solution of sodium hydroxide in deionized water.
-
Slowly add the tetrakis(hydroxymethyl)phosphonium chloride to the hexamethylenetetramine solution with vigorous stirring.
-
To this mixture, add the sodium hydroxide solution dropwise while maintaining the temperature of the reaction mixture.
-
Finally, add the formaldehyde solution dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture with stirring for the specified time according to the chosen literature procedure.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution multiple times with chloroform.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude PTA.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield pure this compound as a white crystalline solid.
Visualizations
Caption: A typical workflow for the synthesis and purification of PTA.
Caption: A logical workflow for troubleshooting low yield of PTA.
Technical Support Center: Synthesis of 1,3,5-Triaza-7-phosphaadamantane (PTA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,3,5-triaza-7-phosphaadamantane (PTA) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of PTA. The synthesis of PTA is typically a one-pot reaction involving hexamethylenetetramine, tetrakis(hydroxymethyl)phosphonium (B1206150) chloride, sodium hydroxide (B78521), and formaldehyde (B43269) in an aqueous solution.[1]
Q1: My reaction did not produce any precipitate, or the yield is very low. What are the possible causes and solutions?
A1: Several factors can lead to low or no yield of PTA. Here's a systematic troubleshooting guide:
-
Reagent Quality: The purity of your starting materials is crucial. Ensure that the hexamethylenetetramine and tetrakis(hydroxymethyl)phosphonium chloride (THPC) are of high purity. Old or improperly stored formaldehyde solutions can have a lower concentration than stated. It is advisable to use freshly opened or recently standardized formaldehyde.
-
Stoichiometry: The molar ratios of the reactants are critical. An excess of formaldehyde is typically used to drive the reaction to completion. Review the stoichiometry in your experimental protocol. A recommended starting point is a near 1:1:1 molar ratio of hexamethylenetetramine, THPC, and sodium hydroxide, with an excess of formaldehyde.
-
Reaction Temperature and Time: The reaction generally requires heating to reflux. Ensure that the reaction mixture reaches and maintains the appropriate temperature for the specified duration. Insufficient heating can lead to incomplete reaction. Conversely, excessive heating for prolonged periods might lead to side reactions, though PTA is known for its thermal stability.
-
pH of the Reaction Mixture: The addition of sodium hydroxide is essential to deprotonate the hydroxymethyl groups of THPC, facilitating the reaction. The pH of the reaction mixture should be basic. You can check the pH of the mixture before heating.
-
Order of Addition: The order in which reagents are added can influence the outcome. Typically, a solution of THPC is treated with sodium hydroxide, followed by the addition of hexamethylenetetramine and then formaldehyde.
Q2: The final product is discolored or appears impure. How can I improve the purity?
A2: Discoloration often indicates the presence of side products. Here are some purification strategies:
-
Recrystallization: PTA can be purified by recrystallization. Based on its solubility profile, suitable solvent systems include:
-
Ethanol (B145695)/diethyl ether
-
Methanol/diethyl ether
-
Water
The general procedure involves dissolving the crude product in a minimum amount of the hot solvent and then allowing it to cool slowly to form crystals. A second, less polar solvent (the anti-solvent) can be added to induce precipitation.
-
-
Washing: Thoroughly washing the crude precipitate with appropriate solvents can remove some impurities. Washing with cold water can remove unreacted salts, and a wash with a non-polar solvent like diethyl ether can remove organic impurities.
-
Activated Charcoal: If the product is colored, you can try treating a solution of the crude product with activated charcoal to adsorb colored impurities before recrystallization.
Q3: What are the potential side reactions in PTA synthesis?
A3: The one-pot synthesis of PTA is a complex reaction, and several side reactions can occur:
-
Oxidation of the Phosphorus Atom: Although PTA is relatively air-stable, the phosphorus atom can be oxidized to form the corresponding phosphine (B1218219) oxide, especially during workup or if the reaction is exposed to air for extended periods at high temperatures.
-
Polymerization of Formaldehyde: Formaldehyde can polymerize under basic conditions, which might interfere with the main reaction.
-
Incomplete Cage Formation: The adamantane-like cage structure may not form completely, leading to various oligomeric or polymeric byproducts.
-
Side Reactions of Hexamethylenetetramine: Hexamethylenetetramine can decompose or react in other ways under the reaction conditions.
Q4: How can I confirm the identity and purity of my synthesized PTA?
A4: Several analytical techniques can be used to characterize PTA:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the high symmetry of the PTA molecule, the proton NMR spectrum is relatively simple.
-
³¹P NMR: This is a very effective technique for identifying PTA. The phosphorus atom in PTA has a characteristic chemical shift.
-
¹³C NMR: Can also be used for structural confirmation.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point: Pure PTA has a distinct melting point. A broad melting range can indicate the presence of impurities.
Data Presentation
Optimizing reaction conditions is key to maximizing the yield of PTA. While specific quantitative data for the parent PTA synthesis is not extensively published in comparative tables, data from the synthesis of PTA derivatives can provide valuable insights into the impact of reaction parameters.
| Parameter | Condition | Expected Outcome on Yield | Source/Analogy |
| Reaction Time | 1 - 3 hours | Sufficient time is needed for reaction completion. Longer times may not significantly increase the yield and could lead to side products. | Synthesis of PTA derivatives often involves refluxing for 1-3 hours.[2] |
| Temperature | Reflux (typically ~100°C in water) | Essential for driving the reaction. Lower temperatures will likely result in low to no yield. | The standard protocol calls for heating to reflux.[1] |
| Stoichiometry | Excess formaldehyde | Helps to ensure the complete reaction of the other starting materials. | General principle for reactions involving formaldehyde. |
| Solvent | Water | The reaction is designed to be performed in an aqueous medium. | Standard synthesis protocols for PTA are in water.[1] |
Experimental Protocols
Standard One-Pot Synthesis of this compound (PTA)
This protocol is adapted from the originally reported synthesis.
Materials:
-
Tetrakis(hydroxymethyl)phosphonium chloride (THPC)
-
Hexamethylenetetramine
-
Sodium hydroxide (NaOH)
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetrakis(hydroxymethyl)phosphonium chloride (1.0 eq) in deionized water.
-
To this solution, add a solution of sodium hydroxide (1.0 eq) in deionized water dropwise with stirring.
-
Add hexamethylenetetramine (1.0 eq) to the mixture.
-
Slowly add a 37% aqueous formaldehyde solution (3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain it at this temperature for 1-2 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid residue is the crude PTA.
Purification by Recrystallization
-
Transfer the crude PTA to a clean flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution through a fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. PTA crystals should start to form.
-
To maximize the yield, you can cool the flask in an ice bath.
-
If crystallization does not occur, you can try adding diethyl ether dropwise until the solution becomes cloudy, then allow it to stand.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum.
Visualizations
Experimental Workflow for PTA Synthesis
Caption: A typical experimental workflow for the synthesis and purification of PTA.
Troubleshooting Logic for Low PTA Yield
Caption: A decision tree for troubleshooting low yield in PTA synthesis.
References
Technical Support Center: Stability of 1,3,5-Triaza-7-phosphaadamantane (PTA)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1,3,5-triaza-7-phosphaadamantane (PTA) in acidic and basic media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Stability Overview
This compound is a water-soluble, air-stable, and thermally stable phosphine (B1218219) ligand known for its high chemical resistance compared to other water-soluble phosphines.[1][2] Its rigid adamantane-like structure contributes to its stability.[3] PTA is soluble in water and a variety of polar organic solvents.[3][4]
While robust, the stability of PTA can be compromised under certain acidic and basic conditions. The following sections provide a detailed overview of its behavior in these environments, troubleshooting advice for common experimental problems, and standardized protocols for stability assessment.
Quantitative Stability Data
Currently, there is a notable lack of specific quantitative data in the peer-reviewed literature regarding the degradation kinetics (e.g., half-life, degradation rate constants) of this compound in aqueous solutions of varying pH. The following table summarizes the available qualitative and semi-quantitative information on its stability.
| Condition | Observation | Primary Degradation Pathway | Analytical Method | Reference |
| Neutral Aqueous Solution | Generally stable. | Oxidation to PTA-oxide over time. | ³¹P NMR | [5] |
| Acidic Media (Weak Acids) | Protonation of one or more nitrogen atoms. | Reversible protonation. | ³¹P NMR | [6][7] |
| Acidic Media (Strong Acids) | Potential for cage opening and decomposition with prolonged exposure to concentrated strong acids (e.g., 58% HBr). | Acid-catalyzed hydrolysis of N-CH₂-N bonds. | X-ray Diffraction | [8] |
| Basic Media | Stable under conditions of its synthesis (NaOH). Specific stability data in basic solutions is limited. | Not well-documented. | - | [3][4] |
| Presence of Oxidizing Agents | Oxidation of the phosphorus atom to form PTA-oxide. | Oxidation. | ³¹P NMR | [5] |
Experimental Protocols
Protocol 1: Assessing Aerobic Stability by ³¹P NMR Spectroscopy
This protocol outlines a method to monitor the oxidative stability of PTA in solution upon exposure to air.
Workflow Diagram:
Caption: Workflow for monitoring the aerobic stability of PTA using ³¹P NMR.
Methodology:
-
Sample Preparation: In an inert atmosphere (e.g., a glovebox), prepare a solution of PTA (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.5 mL of D₂O or CD₃OD).
-
Initial Spectrum: Transfer the solution to an NMR tube, seal it, and acquire an initial ³¹P NMR spectrum. A single peak corresponding to pure PTA should be observed.
-
Exposure to Air: Unseal the NMR tube and expose the solution to the ambient atmosphere.
-
Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every 1, 6, 12, or 24 hours, depending on the expected stability).
-
Data Analysis: For each spectrum, integrate the peak corresponding to PTA and any new peak that appears, which is likely the PTA-oxide. The rate of decrease of the PTA integral relative to the increase of the PTA-oxide integral provides a measure of the aerobic stability.
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during experiments involving PTA.
Logical Flow for Troubleshooting:
Caption: A troubleshooting decision tree for experiments involving PTA.
Frequently Asked Questions (FAQs):
-
Q1: My ³¹P NMR spectrum of a PTA-containing reaction mixture shows a new peak downfield from the original PTA signal. What could this be?
-
A1: This new peak is likely this compound-7-oxide (PTA-oxide). PTA can be oxidized, especially in the presence of air or other oxidizing agents. To confirm, you can intentionally bubble air through a solution of PTA and monitor the growth of this new peak over time. To prevent oxidation, handle PTA solutions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
-
Q2: I am running a reaction in a strongly acidic solution (pH < 2) and observing low yields and what appears to be ligand decomposition. Is PTA unstable under these conditions?
-
A2: Yes, while PTA is protonated in acidic solutions, prolonged exposure to very strong acids can lead to the hydrolytic cleavage of the adamantane (B196018) cage.[8] This decomposition is initiated by the protonation of the nitrogen atoms, followed by the cleavage of the N-CH₂-N bonds. Consider using a less acidic medium or a buffered solution if the reaction chemistry allows.
-
-
Q3: Does the protonation of PTA in acidic media affect its coordination to metal centers?
-
A3: Protonation of the nitrogen atoms can influence the overall electronic properties and solubility of PTA, which may in turn affect its coordination chemistry and the catalytic activity of its metal complexes. The phosphorus atom remains the primary coordination site for soft metals. In ³¹P NMR, protonation of a nitrogen atom can cause a downfield shift of approximately 6 ppm.[6][7]
-
-
Q4: Is PTA stable in basic solutions?
-
A4: PTA is synthesized under basic conditions (using NaOH), which indicates it possesses a degree of stability in alkaline media.[3][4] However, there is limited information on its long-term stability, especially in strongly basic solutions. It is advisable to conduct preliminary stability tests under your specific basic conditions if the experiment is of a long duration.
-
-
Q5: I observe a loss of PTA from my reaction mixture, but no significant formation of PTA-oxide. What other degradation pathways are possible?
-
A5: Besides oxidation and acid-catalyzed hydrolysis, other less common side reactions could occur depending on the specific reactants present. For instance, PTA can react with certain activated unsaturated compounds.[5] If you are using PTA in catalysis, consider the possibility of ligand dissociation from the metal center followed by other reactions. Analyzing the reaction mixture by other techniques such as mass spectrometry may help identify other degradation products.
-
References
- 1. The influence of pH on the degradation kinetics of some organophosphorous pesticides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Orthogonal Coordination Chemistry of PTA toward Ru(II) and Zn(II) (PTA = this compound) for the Construction of 1D and 2D Metal-Mediated Porphyrin Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
preventing oxidation of 1,3,5-triaza-7-phosphaadamantane during reactions
Welcome to the technical support center for 1,3,5-triaza-7-phosphaadamantane (PTA). This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the oxidation of PTA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PTA) and why is it used?
A1: this compound (PTA) is a water-soluble, cage-like phosphine (B1218219) ligand.[1][2] Its unique adamantane-like structure provides significant thermal and chemical stability compared to other phosphine ligands.[3][4] It is widely used in coordination chemistry and catalysis due to its high water solubility, small steric footprint (cone angle of ~103°), and strong electron-donating properties.[5][6] These characteristics make it valuable for applications in aqueous-phase catalysis and the development of water-soluble metal complexes for biomedical applications, including anticancer agents.[2][5][7]
Q2: Is PTA considered air-stable?
Q3: How can I determine if my PTA ligand has oxidized?
A3: The most definitive method for identifying the oxidation of PTA is through ³¹P NMR spectroscopy.[9] Unoxidized PTA exhibits a characteristic chemical shift in the upfield region of the spectrum. Upon oxidation to this compound-7-oxide (PTA=O), the phosphorus atom becomes significantly deshielded, resulting in a large downfield shift of the ³¹P NMR signal.[10][11]
Q4: What are the primary causes of PTA oxidation during a reaction?
A4: PTA oxidation during a reaction is typically caused by unintentional exposure to oxygen. Common sources include:
-
Atmospheric Oxygen: Ingress of air into the reaction vessel due to improper seals or insufficient inert gas flow.[12][13]
-
Dissolved Oxygen in Solvents: Using solvents that have not been adequately degassed.[9][13]
-
Oxidizing Reagents: Presence of known oxidizing agents as part of the reaction scheme.
-
Peroxides: Trace amounts of peroxides in solvents like THF or diethyl ether that have not been properly purified and stored.
Q5: What are the best practices for storing PTA to prevent degradation?
A5: To ensure the long-term integrity of PTA, it should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[9] For maximum stability, storage in a cool, dark place such as a refrigerator or freezer within a glovebox is recommended.[9]
Q6: Can I use PTA in reactions that are run under aerobic conditions?
A6: While some reactions involving robust PTA-metal complexes may tolerate aerobic conditions, it is generally not recommended if the integrity of the PTA ligand is critical for the reaction's success.[7][14] The stability of the coordinated PTA can be influenced by the metal center and other ligands. If you observe reaction failure or inconsistent results, unintended oxidation of the PTA ligand should be considered a potential cause.
Troubleshooting Guide
This guide addresses common problems that may arise from the oxidation of PTA during your experiments.
| Problem / Observation | Potential Cause | Recommended Solution / Action |
| Reaction failure or low yield, especially in catalysis. | The PTA ligand may have oxidized to PTA=O. The resulting phosphine oxide is a poor ligand and cannot effectively participate in the catalytic cycle. | 1. Analyze a sample of the reaction mixture using ³¹P NMR to check for the presence of a signal corresponding to PTA=O. 2. Repeat the reaction using rigorous air-free techniques (Schlenk line or glovebox).[12][13] 3. Ensure all solvents are freshly and thoroughly degassed prior to use.[9] |
| An unexpected peak appears in the downfield region of the ³¹P NMR spectrum. | This is a strong indication of PTA oxidation. The signal for PTA=O appears at a much higher chemical shift (further downfield) than that of PTA.[10][11] | 1. Confirm the identity of the peak by comparing its chemical shift to literature values for PTA=O (See Table 1). 2. Review your experimental setup and handling procedures to identify potential sources of oxygen contamination.[15][16] 3. Purify the remaining PTA stock if significant oxidation is suspected, or use a fresh, unopened batch for subsequent reactions. |
| The physical appearance of the solid PTA has changed (e.g., discoloration). | While PTA is a stable white solid, discoloration could indicate the presence of impurities or degradation products, though this is not a definitive sign of oxidation. | 1. Dissolve a small sample in a suitable deuterated solvent and acquire a ³¹P NMR spectrum to assess its purity. 2. If oxidation is confirmed, consider purifying the bulk material or obtaining a new supply. |
| Inconsistent results between different batches of the same reaction. | This could be due to varying levels of oxygen exposure between experiments or degradation of the PTA stock over time. | 1. Standardize your experimental protocol, ensuring consistent application of inert atmosphere techniques for every reaction.[17] 2. Periodically check the purity of your PTA stock via ³¹P NMR, especially if it has been stored for a long time. |
Quantitative Data Summary
Table 1: ³¹P NMR Spectroscopic Data
This table provides reference chemical shifts for PTA and its oxidized form to aid in identification. Note that shifts can be influenced by solvent, concentration, and protonation state.[10][11]
| Compound | Structure | Typical ³¹P NMR Chemical Shift (δ) range | Notes |
| This compound (PTA) | C₆H₁₂N₃P | ~ -85 to -101 ppm | Shift is sensitive to solvent and coordination. Protonation at a nitrogen atom can cause a downfield shift of ~6 ppm.[11] |
| This compound-7-oxide (PTA=O) | C₆H₁₂N₃P=O | ~ -3 to +65 ppm | The significant downfield shift is characteristic of P(V) phosphine oxides. The exact value can vary based on conditions.[10][18] |
Table 2: Solubility of PTA
| Solvent | Solubility | Reference |
| Water | 23.5 g/100 mL | [6] |
| Methanol | Soluble | [6] |
| Ethanol | Soluble | [6] |
| DMSO | Soluble | [6] |
| Chloroform | Soluble | [6] |
| Acetone | Soluble | [6] |
| Hydrocarbon Solvents | Insoluble | [6] |
Experimental Protocols
Protocol 1: General Setup for an Air-Sensitive Reaction using a Schlenk Line
This protocol describes the fundamental steps for preparing a reaction vessel to be free of atmospheric oxygen and moisture.
-
Glassware Preparation: Thoroughly clean and oven-dry all glassware (e.g., Schlenk flask, condenser) at >120°C for several hours.[9]
-
Assembly: Quickly assemble the hot glassware and connect it to the dual-manifold Schlenk line via flexible hosing.[15]
-
Evacuate-Refill Cycling:
-
Ensure the flask's stopcock is open to the manifold. Switch the manifold tap to the vacuum line to evacuate the air from the flask (~10-3 Torr).
-
After several minutes under vacuum, switch the manifold tap to the inert gas (N₂ or Ar) line to refill the flask. You should observe the oil in the bubbler indicating a positive gas flow.[15][16]
-
Repeat this evacuate-refill cycle at least three times to ensure the complete removal of atmospheric gases.[13]
-
-
Maintaining Inert Atmosphere: Leave the flask under a slight positive pressure of the inert gas, indicated by a gentle bubbling rate in the mineral oil bubbler.[16]
-
Reagent Addition: Add degassed solvents and reagents using air-free transfer techniques, such as via a cannula or a gas-tight syringe through a rubber septum.[12][13]
Protocol 2: Degassing Solvents by Freeze-Pump-Thaw
This is a rigorous method for removing dissolved gases from reaction solvents.[13]
-
Preparation: Place the solvent in a Schlenk flask fitted with a stopcock and a stir bar. The flask should not be more than half full.
-
Freeze: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent from the outside in, preventing the flask from cracking.
-
Pump: Once the solvent is completely frozen, open the stopcock to the vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to isolate the flask from the manifold. Remove the liquid nitrogen bath and allow the solvent to thaw completely in a water bath. You may observe gas bubbles being released from the solvent as it liquefies.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least three times to ensure all dissolved gases have been removed. After the final cycle, backfill the flask with inert gas.
Visualizations
Caption: Workflow for handling PTA in an air-sensitive experiment.
Caption: Decision tree for troubleshooting suspected PTA oxidation.
Caption: Simplified schematic of PTA oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Anti-Cancer Evaluation of Novel Water-Soluble Copper(I) Complexes Bearing Terpyridine and PTA Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond transition block metals: exploring the reactivity of phosphine PTA and its oxide [PTA(O)] towards gallium( iii ) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02877E [pubs.rsc.org]
- 4. Influence of the charge of this compound-based ligands on the anticancer activity of organopalladium complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02119G [pubs.rsc.org]
- 5. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Influence of the charge of this compound-based ligands on the anticancer activity of organopalladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Complexing Properties of Synthesized this compound Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound (PTA) as a 31P NMR Probe for Organometallic Transition Metal Complexes in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 13. Air-free technique - Wikipedia [en.wikipedia.org]
- 14. Mononuclear Mn complexes featuring N,S-/N,N-donor and this compound ligands: synthesis and electrocatalytic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. iris.cnr.it [iris.cnr.it]
Technical Support Center: Optimizing PTA-Catalyzed Transformations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing phosphotungstic acid (PTA) catalyzed transformations.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using PTA as a catalyst.
Issue 1: Low Reaction Yield or Conversion
-
Q1: My reaction is showing low conversion despite using a PTA catalyst. What are the common causes and how can I improve the yield?
A: Low conversion in PTA-catalyzed reactions can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Loading: The amount of catalyst is crucial. While a higher catalyst load can increase the reaction rate, an excessive amount may not lead to better results and can complicate work-up. For instance, in the synthesis of quinolines, 1 mol% of PTA was found to be optimal for achieving 100% conversion; further increases did not improve the yield[1]. In other reactions, such as carbohydrate protection, the optimal amount might be significantly higher, around 0.3 equivalents[2].
-
Solution: Systematically vary the catalyst loading (e.g., from 0.5 mol% to 5 mol%) to find the optimal concentration for your specific transformation.
-
-
Reaction Temperature: Temperature plays a critical role. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to byproduct formation or catalyst degradation[3]. For the selective oxidation of benzyl (B1604629) alcohol, 90°C was found to be the optimal temperature to balance conversion and selectivity[3].
-
Solution: Perform the reaction at different temperatures (e.g., in 10°C increments) to determine the ideal condition for your specific substrates.
-
-
Presence of Water: For reactions like esterification, water is a byproduct. Its presence can shift the equilibrium back towards the reactants, reducing the ester yield[4].
-
Solution: Use a Dean-Stark apparatus or add a dehydrating agent to remove water as it is formed. Ensure all reagents and solvents are anhydrous.
-
-
Catalyst Activity: The catalyst itself may be deactivated. PTA can lose activity due to poisoning from impurities in the substrate or solvent, or through structural changes at high temperatures[5][6][7].
-
Solution: Ensure high-purity reagents and solvents. If catalyst deactivation is suspected, consider catalyst regeneration procedures (see FAQ 2).
-
-
-
Q2: I am observing the formation of significant byproducts, leading to poor selectivity. How can I minimize them?
A: Poor selectivity is often a result of sub-optimal reaction conditions that favor side reactions.
-
Temperature Control: As mentioned, excessive heat can promote side reactions. In the oxidation of benzyl alcohol, temperatures above 90°C led to a sharp decline in selectivity due to over-oxidation to benzoic acid[3].
-
Solution: Lower the reaction temperature and monitor the product distribution over time to find a balance between reaction rate and selectivity.
-
-
Solvent Choice: The solvent can influence reaction pathways. For PTA-catalyzed dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), the choice of solvent is critical to suppress the formation of byproducts like levulinic acid and humins[8][9].
-
Solution: Screen a variety of solvents (e.g., polar aprotic like DMSO, or biphasic systems) to identify one that favors the desired product formation.
-
-
Reactant Ratios: The molar ratio of reactants can impact selectivity. For example, in the oxidation of alcohols, adjusting the ratio of the substrate to the oxidizing agent (like H₂O₂) can control the extent of oxidation[3].
-
Solution: Experiment with different molar ratios of your reactants to minimize side reactions.
-
-
Section 2: Frequently Asked Questions (FAQs)
-
FAQ 1: What makes PTA an effective catalyst for organic transformations?
PTA (H₃PW₁₂O₄₀) is a heteropolyacid that functions as a highly effective Brønsted acid catalyst. Its advantages include high thermal stability, non-corrosiveness, ease of handling, and reusability[1][2]. It possesses both Brønsted and Lewis acid sites, allowing it to catalyze a wide range of reactions such as esterification, oxidation, and dehydration[1][10].
-
FAQ 2: My PTA catalyst has lost activity after several runs. Can it be regenerated?
Yes, catalyst deactivation is a common issue, often caused by the deposition of carbonaceous materials (coking) or poisoning[6][7][11]. Regeneration is often possible and economically beneficial[11]. A common method for solid-supported catalysts involves calcination (heating in air) to burn off organic residues, followed by a reduction step if necessary[10][12]. For instance, a deactivated supported PTA catalyst can be calcined and activated at 180-220°C[10]. The specific regeneration protocol depends on the nature of the deactivation[5].
-
FAQ 3: Should I use PTA in a homogeneous or heterogeneous system?
Both systems have their advantages. Homogeneous catalysis, where PTA is dissolved in the reaction medium, often leads to higher activity due to better accessibility of catalytic sites[2]. However, catalyst separation from the product can be challenging. Heterogeneous catalysis, where PTA is supported on a solid matrix (e.g., silica, activated carbon, zeolites), simplifies catalyst recovery and recycling, making the process more environmentally friendly and cost-effective[1][10]. The choice depends on the specific reaction, cost considerations, and process requirements.
-
FAQ 4: How do I prepare a supported PTA catalyst?
A common method is incipient wetness impregnation. This involves dissolving PTA in a solvent (like deionized water) and adding this solution to a pre-treated solid support (e.g., H beta zeolite). The mixture is agitated, followed by a controlled drying and calcination process to activate the catalyst[10]. The calcination temperature is critical; for example, heating to 400-500°C for 2-6 hours can be used for activation[10].
Section 3: Optimized Reaction Conditions
The following tables summarize optimized conditions for various PTA-catalyzed transformations based on literature data.
Table 1: Synthesis of Polysubstituted Quinolines
| Reactants | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminobenzophenone, Ethyl Acetoacetate | 1 | 80 | 2 | Solvent-free | 96 | [1] |
| 2-Amino-5-chlorobenzophenone, Ethyl Acetoacetate | 1 | 80 | 2 | Solvent-free | 98 | [1] |
| 2-Aminoacetophenone, Ethyl Acetoacetate | 1 | 80 | 2 | Solvent-free | 92 |[1] |
Table 2: Oxidation of Benzyl Alcohols
| Substrate | Catalyst | Catalyst Amount (mg) | H₂O₂/Substrate Ratio | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Benzyl Alcohol | AC-COIMI-HPW | 30 | 4 | 90 | 6 | 90.2 | 91.8 (Benzaldehyde) | [3] |
| 4-Methylbenzyl Alcohol | AC-COIMI-HPW | 30 | 4 | 90 | 6 | 93.5 | 92.6 | [3] |
| 4-Methoxybenzyl Alcohol | AC-COIMI-HPW | 30 | 4 | 90 | 6 | 99.0 | 90.5 |[3] |
Table 3: Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)
| Substrate | Catalyst | Catalyst/Fructose (wt.%) | Temperature (°C) | Time (h) | Solvent | Fructose Conversion (%) | HMF Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Fructose | PyBS (zwitterion) | 15 mol% | 120 | 1.5 | Isopropanol | ~100 | 88.2 | [13] |
| Fructose | PyBS (zwitterion) | 15 mol% | 120 | 1.5 | DMSO | ~100 | 95.1 | [13] |
| Fructose | H-ZSM-5 | 10 | 120 | 2 | Water | 97.2 | 26.3 |[8] |
Section 4: Key Experimental Protocols & Visualizations
Protocol 1: General Procedure for PTA-Catalyzed Synthesis of Quinolines
This protocol is adapted from the solvent-free synthesis of polysubstituted quinolines[1].
Materials:
-
2-Aminoaryl ketone (1 mmol)
-
Carbonyl compound with an α-methylene group (1 mmol)
-
Phosphotungstic acid (H₃PW₁₂O₄₀), 1 mol% (approx. 29 mg)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Ethyl acetate (B1210297) and n-hexane for recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1 mmol), and phosphotungstic acid (1 mol%).
-
Reaction: Place the flask on a preheated hot plate at 80°C and stir the mixture. The reaction is typically carried out under solvent-free conditions.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically within 2 hours), cool the mixture to room temperature.
-
Purification: Add hot ethanol (B145695) to the reaction mixture. The catalyst is insoluble and can be recovered by simple filtration for reuse. The filtrate is then concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane).
-
Characterization: Confirm the structure of the purified product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Visualizations
Below are diagrams illustrating key workflows and logical relationships relevant to PTA-catalyzed transformations.
Caption: A general workflow for optimizing PTA-catalyzed reactions.
Caption: Logic diagram for troubleshooting low reaction yields.
Caption: The lifecycle of a PTA catalyst.
References
- 1. Phosphotungstic Acid: An Efficient, Cost-effective and Recyclable Catalyst for the Synthesis of Polysubstituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphotungstic acid as a novel acidic catalyst for carbohydrate protection and glycosylation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06170C [pubs.rsc.org]
- 3. Frontiers | Imidazolized Activated Carbon Anchoring Phosphotungstic Acid as a Recyclable Catalyst for Oxidation of Alcohols With Aqueous Hydrogen Peroxide [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. news.chinatungsten.com [news.chinatungsten.com]
- 11. ijset.com [ijset.com]
- 12. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Organocatalytic Dehydration of Fructose-Based Carbohydrates into 5-Hydroxymethylfurfural in the Presence of a Neutral Inner Salt - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Catalytic Activity of PTA-Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-Triaza-7-phosphaadamantane (PTA) and its metal complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during catalytic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide rapid answers to common problems that can lead to poor catalytic activity of your PTA-metal complexes.
Q1: My catalytic reaction is showing low or no conversion. What are the primary potential causes?
A1: Low or no conversion in a reaction catalyzed by a PTA-metal complex can stem from several factors, ranging from catalyst integrity to reaction conditions. The most common culprits include:
-
Catalyst Decomposition: The PTA-metal complex may have degraded due to exposure to air, moisture, or incompatible reagents.
-
Improper Catalyst Activation: Some pre-catalysts require an activation step to form the catalytically active species, which may not have occurred efficiently.
-
Sub-optimal Reaction Conditions: Parameters such as temperature, pressure, solvent, and base can significantly impact catalytic activity.
-
Presence of Catalyst Poisons: Impurities in the reagents or solvent can act as inhibitors, deactivating the catalyst.
-
Poor Substrate Solubility: If the substrate is not sufficiently soluble in the reaction medium, its access to the catalyst's active sites will be limited.
Q2: I suspect my PTA-metal complex has decomposed. How can I confirm this and what are the common degradation pathways?
A2: Confirmation of catalyst decomposition typically involves analytical techniques such as ³¹P NMR spectroscopy, where a shift in the phosphorus signal or the appearance of new signals can indicate changes in the coordination environment or oxidation of the phosphine (B1218219) ligand.
Common degradation pathways for phosphine-based catalysts include:
-
Oxidation of the Phosphine Ligand: The phosphorus atom in the PTA ligand is susceptible to oxidation, especially in the presence of air or oxidizing agents, forming the corresponding phosphine oxide. This oxidized ligand can no longer effectively coordinate to the metal center, leading to catalyst deactivation.
-
P-C Bond Cleavage: At elevated temperatures, cleavage of the phosphorus-carbon bonds within the PTA ligand can occur, leading to the formation of inactive catalyst species.
-
Metal Center Agglomeration: The active metal centers can agglomerate into larger, less active or inactive nanoparticles, particularly if the ligand dissociates.
To mitigate decomposition, ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents.
Q3: How do I choose the optimal solvent and temperature for my reaction?
A3: The choice of solvent and temperature is critical for the success of your catalytic reaction.
-
Solvent Selection: PTA is a water-soluble ligand, making PTA-metal complexes ideal for aqueous-phase catalysis.[1][2] Using water or a biphasic system can simplify product separation and catalyst recycling.[3] However, the solubility of your substrates must be considered. For substrates with poor water solubility, a co-solvent or a different polar, aprotic solvent may be necessary. The solvent can also influence catalyst stability and activity through coordination effects.[4]
-
Temperature Optimization: The reaction temperature affects both the reaction rate and the stability of the catalyst. While higher temperatures generally increase the reaction rate, they can also accelerate catalyst decomposition. It is crucial to find a balance. Start with temperatures reported in the literature for similar reactions and then screen a range of temperatures to find the optimal conditions for your specific system. Monitoring the reaction progress and catalyst integrity at different temperatures is recommended.
Q4: My reaction is sensitive to the base used. What should I consider when selecting a base?
A4: The base plays a crucial role in many cross-coupling reactions, such as the Suzuki-Miyaura coupling, by participating in the transmetalation step.[5] The strength and nature of the base can significantly impact the reaction outcome.
-
Base Strength: The required base strength depends on the specific reaction and substrates. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).
-
Solubility: The solubility of the base in the reaction medium is important for its effectiveness.
-
Compatibility: The base should be compatible with your substrate and catalyst. Some strong bases can promote side reactions or catalyst degradation.
It is often necessary to screen a variety of bases to identify the one that provides the best performance for your specific transformation.
Q5: How can I regenerate and reuse my PTA-metal catalyst?
A5: One of the advantages of using water-soluble catalysts like PTA-metal complexes is the potential for catalyst recycling, particularly in biphasic systems.[3] After the reaction, the organic product phase can be separated, and the aqueous phase containing the catalyst can be reused for subsequent runs.
However, a gradual decrease in activity may be observed over multiple cycles due to catalyst leaching into the organic phase or slow decomposition. To regenerate the catalyst, you might consider:
-
Washing: Washing the aqueous catalyst phase with a fresh organic solvent to remove any accumulated organic impurities.
-
Re-addition of Ligand: If ligand dissociation is suspected, adding a small amount of fresh PTA ligand may help to regenerate the active catalytic species.
-
Purification: In some cases, more extensive purification procedures may be necessary to remove catalyst poisons that have accumulated in the aqueous phase.
The specific regeneration protocol will depend on the nature of the catalyst and the reaction being performed.
Quantitative Data Summary
The following tables summarize quantitative data for the performance of various PTA-metal complexes in common catalytic reactions to provide a benchmark for your experiments.
Table 1: Performance of Pd-PTA Complexes in Suzuki-Miyaura Coupling
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂/PTA | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | H₂O | 80 | 2 | 95 | 1900 | 950 | N/A |
| [PdCl₂(PTA)₂] | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | H₂O/THF | 100 | 4 | 88 | 880 | 220 | N/A |
| Pd/C-PTA | 4-Iodoacetophenone | 4-Methoxyphenylboronic acid | Cs₂CO₃ | H₂O | 60 | 1 | 98 | 9800 | 9800 | N/A |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)
Table 2: Performance of Pd-PTA Complexes in Heck Coupling
| Catalyst | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂/PTA | Iodobenzene | Styrene | Et₃N | H₂O/MeCN | 100 | 6 | 92 | 920 | 153 | N/A |
| [PdCl₂(PTA)₂] | 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | H₂O | 120 | 8 | 85 | 425 | 53 | N/A |
| Pd(PPh₃)₄/PTA | 4-Chlorobenzaldehyde | Methyl acrylate | K₂CO₃ | H₂O/DMF | 110 | 12 | 78 | 780 | 65 | N/A |
Table 3: Performance of Ru-PTA Complexes in Hydrogenation Reactions
| Catalyst | Substrate | H₂ Pressure (bar) | Solvent | Temp (°C) | Time (h) | Conversion (%) | TON | TOF (h⁻¹) | Reference |
| [RuCl₂(PTA)₄] | Benzaldehyde | 10 | H₂O | 80 | 4 | >99 | 990 | 248 | N/A |
| [RuH₂(PTA)₄] | Styrene | 20 | H₂O | 100 | 6 | 98 | 490 | 82 | N/A |
| Ru/C-PTA | Nitrobenzene | 15 | H₂O/EtOH | 90 | 5 | >99 | 1980 | 396 | N/A |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a common PTA-metal pre-catalyst and a general procedure for a catalytic cross-coupling reaction.
Protocol 1: Synthesis of trans-[PdCl₂(PTA)₂]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (PTA)
-
Acetonitrile (B52724) (MeCN), analytical grade
-
Diethyl ether
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve PdCl₂ (1 mmol) in hot acetonitrile (20 mL).
-
In a separate flask, dissolve PTA (2.2 mmol) in acetonitrile (10 mL).
-
Slowly add the PTA solution to the hot PdCl₂ solution with vigorous stirring.
-
A yellow precipitate should form immediately. Continue stirring the mixture at room temperature for 2 hours.
-
Collect the yellow solid by filtration.
-
Wash the solid with acetonitrile (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield trans-[PdCl₂(PTA)₂].
Characterization:
-
³¹P{¹H} NMR (in D₂O): A single resonance is expected around δ 25-30 ppm.
-
¹H NMR (in D₂O): Signals corresponding to the PTA ligand protons should be observed.
-
FT-IR (KBr): Characteristic bands for the PTA ligand and Pd-Cl stretching should be present.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction in Aqueous Media
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Pd-PTA catalyst (e.g., [PdCl₂(PTA)₂], 0.01 mmol, 1 mol%)
-
Degassed water (5 mL)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, and the Pd-PTA catalyst.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed water to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Catalytic Activity
Caption: A logical workflow for diagnosing and resolving poor catalytic activity.
Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling with a Pd-PTA Catalyst
Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Diagram 3: Decision Tree for Solvent Selection
Caption: A decision-making guide for selecting an appropriate solvent system.
References
Technical Support Center: Strategies to Improve the Recyclability of PTA-Based Catalysts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the recyclability of phosphotungstic acid (PTA)-based catalysts.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered when recycling PTA-based catalysts.
Q1: My PTA-based catalyst shows a significant drop in activity after the first cycle. What are the likely causes and how can I fix it?
A1: A rapid decrease in catalytic activity is a common issue and can often be attributed to the leaching of the active PTA species into the reaction medium, especially when using polar solvents. Another potential cause is the fouling of the catalyst surface by reaction byproducts or impurities.
Troubleshooting Steps:
-
Confirm Leaching:
-
Hot Filtration Test: During a reaction, filter off the catalyst at an intermediate time point. Allow the filtrate to continue reacting under the same conditions. If the reaction proceeds, it indicates that active catalytic species have leached into the solution.[1]
-
ICP-AES/MS Analysis: After the reaction, analyze the liquid phase for the presence of tungsten (W) using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or Mass Spectrometry (ICP-MS). This will quantify the extent of leaching.[1]
-
-
Mitigation Strategies:
-
Immobilization: To prevent leaching, immobilize the PTA on a solid support. Common supports include silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), activated carbon, and zeolites.[2] This heterogenization makes the catalyst easier to separate and more stable.
-
Solvent Selection: If possible, use non-polar solvents to minimize the dissolution of PTA.
-
Catalyst Regeneration: After the reaction, wash the catalyst with a non-polar solvent to remove adsorbed organic species, followed by drying before reuse.
-
Q2: The conversion rate of my reaction is decreasing steadily with each catalyst recycling experiment. What could be the reason?
A2: A gradual decline in activity over several cycles often points to progressive catalyst deactivation. The primary causes are typically slow leaching of the active sites, thermal degradation (sintering) if the reaction is conducted at high temperatures, or the accumulation of non-removable byproducts (coking) on the catalyst surface.[3][4]
Troubleshooting Steps:
-
Characterize the Spent Catalyst:
-
Compare the physical and chemical properties of the fresh and spent catalyst using techniques like BET surface area analysis, X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR) to check for structural changes.[5] A decrease in surface area can indicate sintering.
-
Thermogravimetric analysis (TGA) can be used to quantify the amount of coke or strongly adsorbed species on the catalyst surface.[5]
-
-
Optimize Regeneration Protocol:
-
A simple wash may not be sufficient. Consider a more rigorous regeneration procedure, such as calcination (heating in air at a controlled temperature) to burn off organic residues.[6] However, be cautious as high temperatures can also lead to sintering.[7]
-
For certain types of poisoning, a specific chemical wash might be necessary.
-
-
Review Reaction Conditions:
-
Ensure the reaction temperature is not excessively high, as this can accelerate catalyst deactivation through thermal degradation.[7]
-
Q3: I am having difficulty separating my solid PTA catalyst from the reaction mixture after the experiment. What can I do?
A3: Efficient separation is crucial for good recyclability. Difficulty in separation can be due to a very fine catalyst powder or the degradation of the support material.
Troubleshooting Steps:
-
Improve Separation Technique:
-
If using filtration, ensure the filter paper pore size is appropriate for your catalyst particle size.
-
Centrifugation followed by decantation of the supernatant can be more effective for very fine particles.[5]
-
For industrial applications or to simplify lab-scale separation, consider using a magnetic support for your PTA catalyst (e.g., silica-coated iron oxide nanoparticles). The catalyst can then be easily recovered using an external magnet.[8]
-
-
Modify Catalyst Support:
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy to improve the recyclability of PTA catalysts?
A1: The most effective strategy is heterogenization, which involves immobilizing the PTA onto a solid support material.[10] This approach addresses the primary challenge of PTA, which is its high solubility in polar solvents. By anchoring PTA to a solid, you facilitate easy separation (e.g., by filtration or centrifugation) and significantly reduce the leaching of the active species, allowing for multiple reuses.[5][11]
Q2: How can I prepare a supported PTA catalyst in the lab?
A2: A common method is wet impregnation.[1] This involves dissolving PTA in a suitable solvent (often deionized water or ethanol) and then adding the support material to this solution. The mixture is typically stirred or agitated for a period to ensure even distribution of the PTA on the support. Finally, the solvent is evaporated, and the resulting solid catalyst is dried and often calcined at a specific temperature to firmly anchor the PTA.[2]
Q3: How many times can I typically reuse a supported PTA catalyst?
A3: The number of reuses depends on the specific catalyst, the support material, and the reaction conditions. Well-designed supported PTA catalysts can often be reused 5 to 15 times with only a minor loss of activity.[1][12] For example, a study on PTA supported on mesoporous graphitic carbon nitride showed that the catalyst could be reused 15 times with its activity remaining above 98.7%.[1]
Q4: What is a standard regeneration protocol for a deactivated PTA catalyst?
A4: A standard regeneration protocol for a supported PTA catalyst that has lost activity due to fouling typically involves:
-
Separation: The catalyst is first separated from the reaction mixture by filtration or centrifugation.
-
Washing: It is then washed several times with a solvent (e.g., methanol, ethanol (B145695), or acetonitrile) to remove any adsorbed products or unreacted starting materials.[1]
-
Drying: The washed catalyst is then dried in an oven, often at a temperature between 80°C and 130°C, for several hours to remove the washing solvent.[11][12] For more severe deactivation due to coking, a calcination step at elevated temperatures (e.g., 200-400°C) might be necessary.[2]
Data Presentation
Table 1: Recyclability of Various PTA-Based Catalysts in Different Reactions
| Catalyst System | Reaction | Run 1 | Run 2 | Run 3 | Run 4 | Run 5 | Run 15 | Reference |
| H₃PW₁₂O₄₀ (unsupported) | Friedländer Condensation | 93% Yield | 93% Yield | 92% Yield | 91% Yield | 92% Yield | - | [12] |
| 20 wt% HPW/mpg-C₃N₄ | Oxidative Desulfurization | ~100% Conv. | ~100% Conv. | ~100% Conv. | ~100% Conv. | ~100% Conv. | >98.7% Conv. | [1] |
| AC-COIMI-HPW | Benzyl Alcohol Oxidation | 90.2% Conv. | ~90% Conv. | ~90% Conv. | ~88% Conv. | ~87% Conv. | - | [5] |
Conv. = Conversion
Experimental Protocols
Protocol 1: General Procedure for Testing Catalyst Recyclability
-
Initial Reaction: Set up the reaction with the fresh catalyst under the desired conditions (e.g., specific temperature, time, and reactant ratios).
-
Catalyst Recovery: Upon completion of the reaction, cool the mixture to room temperature. Separate the solid catalyst from the liquid phase by either filtration using an appropriate filter medium or by centrifugation followed by decantation of the supernatant.
-
Catalyst Washing and Drying: Wash the recovered catalyst multiple times with a suitable solvent (e.g., ethanol or acetonitrile, 3 x 10 mL) to remove any residual reactants and products. Dry the catalyst in an oven at 80-120°C for at least 4 hours or until a constant weight is achieved.[1][11]
-
Subsequent Runs: Weigh the dried, recycled catalyst and use it for the next reaction cycle under identical conditions as the first run.
-
Activity Measurement: Analyze the product yield or reactant conversion for each cycle using appropriate analytical techniques (e.g., GC, HPLC) to determine the change in catalytic activity. Repeat steps 2-4 for the desired number of cycles.
Protocol 2: Hot Filtration Test for Catalyst Leaching
-
Start the Reaction: Begin the catalytic reaction as usual with the solid PTA-based catalyst.
-
In-situ Filtration: After a short period (e.g., 10-20% of the total reaction time), quickly and safely filter the hot reaction mixture to remove all of the solid catalyst.
-
Continue Reaction of Filtrate: Transfer the hot, catalyst-free filtrate to a new reaction vessel and continue to heat and stir it under the same reaction conditions for the remainder of the reaction time.
-
Analyze the Result: Monitor the reaction progress in the filtrate. If the conversion of the starting material continues to increase significantly after the solid catalyst has been removed, it confirms that active catalytic species have leached into the solution.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for decreased PTA catalyst performance.
Caption: A typical experimental workflow for catalyst recycling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. news.chinatungsten.com [news.chinatungsten.com]
- 3. Halocat PTA catalysts | Johnson Matthey [matthey.com]
- 4. mdpi.com [mdpi.com]
- 5. Imidazolized Activated Carbon Anchoring Phosphotungstic Acid as a Recyclable Catalyst for Oxidation of Alcohols With Aqueous Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 7. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Phosphotungstic Acid: An Efficient, Cost-effective and Recyclable Catalyst for the Synthesis of Polysubstituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of 1,3,5-Triaza-7-phosphaadamantane (PTA)
Welcome to the technical support center for the functionalization of 1,3,5-triaza-7-phosphaadamantane (PTA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing side reactions during the chemical modification of PTA.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the functionalization of this compound (PTA)?
A1: The three most common side reactions during the functionalization of PTA are:
-
Oxidation: The phosphorus atom in PTA is susceptible to oxidation, forming the corresponding phosphine (B1218219) oxide (PTA=O). This is a common issue with phosphine ligands, especially when reactions are exposed to air.[1][2][3]
-
Over-alkylation: When performing N-alkylation, the resulting secondary or tertiary amines can be more nucleophilic than the starting PTA, leading to the formation of quaternary ammonium (B1175870) salts.[4][5][6]
-
Competitive N- vs. P-alkylation: PTA possesses both soft (phosphorus) and hard (nitrogen) nucleophilic centers. The choice of alkylating agent and reaction conditions determines the site of functionalization, and achieving high regioselectivity can be challenging.
Q2: How can I minimize the oxidation of PTA to PTA=O during a reaction?
A2: Minimizing oxidation is crucial for maintaining the desired reactivity of PTA. Key strategies include:
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[2]
-
Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen, which can be a source of oxidation.[3]
-
Antioxidant Additives: In some cases, the addition of a small amount of a reducing agent or an antioxidant can help prevent oxidation. For instance, the presence of ferrocene (B1249389) has been shown to inhibit the oxidation of phosphines by quenching singlet oxygen.[1]
-
Borane (B79455) Protection: The phosphorus atom can be temporarily protected as a phosphine-borane complex, which is stable to air. The borane group can be removed in a later step.[3][5]
Q3: I am observing a mixture of N-alkylated and P-alkylated products. How can I control the regioselectivity of alkylation?
A3: The regioselectivity of PTA alkylation is influenced by the nature of the electrophile and the reaction conditions, in accordance with Hard-Soft Acid-Base (HSAB) theory.
-
For N-alkylation: Use "hard" alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates. These electrophiles preferentially react with the "hard" nitrogen nucleophiles of PTA.[7] The choice of solvent can also play a role; polar aprotic solvents like DMF or acetonitrile (B52724) often favor N-alkylation.
-
For P-alkylation: Use "soft" electrophiles. While less common for simple alkyl halides, reactions with specific reagents under controlled conditions can favor P-alkylation. For instance, Michael addition reactions with activated alkenes can lead to P-functionalization.
Q4: My functionalized PTA derivative appears to be degrading in aqueous solution over time. What is happening and how can I prevent it?
A4: Your observation is likely due to hydrolysis. The stability of PTA and its derivatives in aqueous solution is pH and temperature-dependent. Hydrolysis can lead to the cleavage of functional groups or even decomposition of the adamantane (B196018) cage.
-
pH Control: PTA is most stable in slightly acidic to neutral aqueous solutions (pH 4-7). Both strongly acidic and strongly basic conditions can catalyze hydrolysis.[8]
-
Temperature Control: Hydrolysis rates increase with temperature.[8][9] Storing aqueous solutions of PTA derivatives at lower temperatures (e.g., 4 °C) can significantly slow down degradation.
-
Structural Modifications: The nature of the functional group can also influence hydrolytic stability. For instance, certain electron-withdrawing groups might enhance susceptibility to hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield of Desired Functionalized Product
If you are experiencing low yields, consider the following troubleshooting workflow:
Issue 2: Unexpected Peaks in ³¹P NMR Spectrum
The ³¹P NMR spectrum is a powerful tool for monitoring reactions involving PTA. Unexpected peaks can indicate the formation of side products.
| Observed ³¹P NMR Chemical Shift (δ) Range (ppm) | Potential Species | Suggested Action |
| -40 to -60 | PTA=O (Oxidized PTA) | The chemical shift of PTA oxide is significantly downfield from PTA.[10][11] Implement strategies to prevent oxidation (see FAQ 2). |
| -80 to -95 | N-alkylated PTA | N-alkylation causes a downfield shift compared to free PTA.[7] If this is an undesired product, re-evaluate the choice of alkylating agent and solvent. |
| -95 to -105 | Unreacted PTA | A significant peak in this region indicates an incomplete reaction. Consider increasing reaction time, temperature, or the amount of the limiting reagent.[10] |
| Varies (often downfield) | PTA-Metal Complex | If a metal catalyst is used, a new peak corresponding to the coordinated PTA will appear. The shift depends on the metal and coordination geometry.[10] |
Experimental Protocols
Protocol 1: General Procedure for Selective N-Alkylation of PTA
This protocol is designed to favor the formation of mono-N-alkylated PTA while minimizing over-alkylation and oxidation.
Materials:
-
This compound (PTA)
-
Alkyl halide (e.g., benzyl bromide) (1.0 - 1.1 equivalents)
-
Anhydrous, degassed polar aprotic solvent (e.g., acetonitrile or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve PTA (1.0 equivalent) in the anhydrous, degassed solvent to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution, add the alkyl halide (1.0 - 1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by ³¹P NMR spectroscopy. The formation of the N-alkylated product will be indicated by the appearance of a new singlet downfield from the PTA signal (typically around -85 to -90 ppm).[7]
-
Work-up: Once the reaction is complete (as indicated by the consumption of PTA), remove the solvent under reduced pressure.
-
Purification: The crude product, which is a quaternary ammonium salt, can often be purified by precipitation or recrystallization. Wash the resulting solid with a non-polar solvent (e.g., diethyl ether) to remove any unreacted alkyl halide and dry under vacuum.[2]
Protocol 2: Purification of Functionalized PTA by Recrystallization
Recrystallization is an effective method for purifying solid PTA derivatives from soluble impurities.
General Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the desired compound crystallizes out, leaving the impurities dissolved in the solvent.[12][13][14][15]
Solvent Selection: The ideal solvent is one in which the PTA derivative has high solubility at elevated temperatures and low solubility at room temperature or below. For many charged N-alkylated PTA derivatives, a mixture of a polar solvent (e.g., methanol, ethanol, or water) and a less polar co-solvent (e.g., diethyl ether, ethyl acetate) can be effective.
Procedure:
-
Dissolution: Place the crude, solid PTA derivative in an Erlenmeyer flask. Add a minimal amount of the primary (more polar) solvent and heat the mixture gently (e.g., in a water bath) until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold secondary (less polar) solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. Protecting Phosphines from Oxidation in Air - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (PTA) as a 31P NMR Probe for Organometallic Transition Metal Complexes in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond transition block metals: exploring the reactivity of phosphine PTA and its oxide [PTA(O)] towards gallium( iii ) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02877E [pubs.rsc.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. thoughtco.com [thoughtco.com]
- 15. mt.com [mt.com]
Technical Support Center: Purification of High-Purity PTA Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the purification of high-purity purified terephthalic acid (PTA) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude PTA derivatives and how do they affect downstream applications?
A1: Crude PTA often contains impurities from the oxidation of p-xylene. The most significant impurity is 4-carboxybenzaldehyde (4-CBA), which can cause discoloration in the final polyester (B1180765) product.[1] Other impurities include p-toluic acid, benzoic acid, and colored impurities like fluorenone and anthraquinone (B42736) carboxylic acid derivatives, which can negatively impact the quality and performance of downstream products like PET fibers and resins.[2]
Q2: What is the primary industrial method for purifying crude terephthalic acid (CTA) to PTA?
A2: The primary industrial method involves dissolving the crude terephthalic acid in hot water and then using catalytic hydrogenation to convert impurities like 4-CBA into more soluble compounds, such as p-toluic acid.[1][3] This is followed by crystallization, filtration, and drying to obtain high-purity PTA.[1]
Q3: How do I select an appropriate solvent for the recrystallization of a PTA derivative in a laboratory setting?
A3: The ideal solvent for recrystallization should dissolve the PTA derivative well at high temperatures but poorly at low temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For PTA derivatives, polar aprotic solvents like DMSO and DMF are commonly used, although their effectiveness can be limited at room temperature.[4] Solvent mixtures, such as methanol/water or ethyl acetate/hexane, can also be effective for tuning the solubility.[5]
Q4: What analytical techniques are recommended for assessing the purity of PTA derivatives?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the concentration of organic impurities in PTA, such as 4-CBA and p-toluic acid.[6][7] Capillary electrophoresis is another powerful technique for the simultaneous analysis of multiple impurities.[8] For assessing color, which is a critical quality parameter, colorimetry is used to measure the b* value.
Troubleshooting Guide
Issue 1: Low Yield After Recrystallization
Q5: My recrystallization yield of the purified PTA derivative is significantly low. What are the potential causes and how can I improve it?
A5: Low yield is a common issue in recrystallization and can stem from several factors:
-
Using too much solvent: This is a frequent error that keeps a large portion of the product dissolved in the mother liquor.[9]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. You can test this on a small scale first. If you've already used too much solvent, carefully evaporate some of it to induce saturation.[9]
-
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel, leading to significant loss.[9]
-
Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before pouring the hot solution through it.[9]
-
-
Incomplete crystallization: The cooling process might not have been sufficient to maximize crystal formation.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound and maximize the yield.[9]
-
-
Washing with an inappropriate solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[9]
-
Issue 2: No Crystal Formation or "Oiling Out"
Q6: After dissolving my PTA derivative and allowing the solution to cool, no crystals have formed. What should I do?
A6: A lack of crystal formation is often due to either the solution not being supersaturated or the absence of a nucleation site.[9]
-
Solution 1 (Induce Nucleation by Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[9]
-
Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution. This "seed crystal" will act as a template for other crystals to grow upon.[9]
-
Solution 3 (Reduce Solvent/Increase Concentration): As mentioned for low yield, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[9]
-
Solution 4 (Further Cooling): If crystals are still not forming at room temperature, cool the solution in an ice bath.[9]
Q7: My PTA derivative is separating as an oil instead of forming crystals ("oiling out"). How can I resolve this?
A7: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or rapid cooling.[10]
-
Solution 1 (Reheat and Cool Slowly): Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Solution 2 (Add More Solvent): Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the oil dissolves. This lowers the saturation temperature, which may be below the melting point of your compound.
-
Solution 3 (Change Solvent System): The boiling point of your solvent may be too high. Consider using a lower-boiling point solvent or a different solvent mixture.
Issue 3: Persistent Colored Impurities
Q8: The purified PTA derivative crystals are still colored. How can I remove these colored impurities?
A8: Colored impurities are often highly conjugated molecules that can co-crystallize with your product.
-
Solution (Activated Charcoal): Activated charcoal is effective at adsorbing colored impurities.[9][10]
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Using too much can adsorb your product and reduce the yield.[9]
-
Keep the solution hot and stir for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize as usual.[9]
-
Data on Purification Techniques
Table 1: Comparison of Purity Levels for Terephthalic Acid (TA) from Waste PET Hydrolysis with Different Purification Methods.
| Purification Step | Purity of TA | Reference |
| Initial Waste TA | 92.8% | [11] |
| After Dissolution in NaOH, Activated Carbon Treatment, Precipitation with HCl, and Acetone Wash | >99.9% | [11] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol describes a general method for purifying a PTA derivative using a single solvent.
-
Solvent Selection: In a small test tube, add a few milligrams of your crude PTA derivative. Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is unsuitable. If it doesn't dissolve, heat the mixture. If the solid dissolves upon heating and then reappears upon cooling, the solvent is likely suitable.
-
Dissolution: Place the crude PTA derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling while stirring, for instance, on a hot plate. Continue to add small portions of the hot solvent until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel with fluted filter paper and the receiving flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals completely to remove any residual solvent. This can be done in a drying oven (ensure the temperature is below the melting point of your compound) or under a vacuum.
Visualizations
Caption: Experimental workflow for the recrystallization of PTA derivatives.
Caption: Troubleshooting guide for low yield in PTA derivative recrystallization.
References
- 1. CTA Drying, CTA Crystallization, PTA Market, Purified Terephthalic Acid - Fibre2Fashion [fibre2fashion.com]
- 2. CN101372452A - Method for recovering terephthalic acid from colored terephthalic acid residues by hydrogenation - Google Patents [patents.google.com]
- 3. High Purity Terephthalic Acid (PTA) Catalyst - 희성촉매주식회사 [hscatalysts.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. KR100239318B1 - Method of analyzing organic impurities in terephthalic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dl.begellhouse.com [dl.begellhouse.com]
Technical Support Center: Enhancing the Stability of PTA-Ligated Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of 1,3,5-triaza-7-phosphaadamantane (PTA)-ligated nanoparticles.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues that may arise during your experiments.
Issue 1: Immediate Aggregation of Nanoparticles Upon PTA Ligand Addition
| Potential Cause | Recommended Solution |
| Incorrect pH | The pH of the nanoparticle suspension may be close to the isoelectric point (IEP) of the nanoparticles after the addition of the PTA ligand. Adjust the pH of the nanoparticle suspension to a value that ensures strong electrostatic repulsion (typically far from the IEP) before adding the PTA solution. For gold nanoparticles, a pH range of 8-9 is often optimal for stability. |
| Rapid Change in Surface Charge | The fast introduction of the PTA ligand can lead to a rapid neutralization or reversal of the nanoparticle surface charge, causing instability. Add the PTA ligand solution dropwise while vigorously stirring or sonicating the nanoparticle suspension to allow for a gradual change in surface charge. |
| High Ionic Strength of PTA Solution | If the PTA solution has a high salt concentration, it can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation. Prepare the PTA solution in deionized water or a low-ionic-strength buffer. |
Issue 2: Gradual Aggregation of PTA-Ligated Nanoparticles During Storage
| Potential Cause | Recommended Solution |
| Incomplete Ligand Exchange | Residual unbound PTA or previous ligands (e.g., citrate) in the solution can lead to instability over time. Purify the PTA-ligated nanoparticles thoroughly after synthesis using multiple cycles of centrifugation and redispersion in a suitable buffer. |
| Inappropriate Storage Buffer | The pH and ionic strength of the storage buffer can significantly impact long-term stability. Store nanoparticles in a buffer that maintains a high surface charge. For many nanoparticle systems, phosphate-buffered saline (PBS) can be suitable, but stability should be monitored. For long-term storage, consider buffers with lower ionic strength or sterile-filtered deionized water.[1][2][3] |
| Microbial Contamination | Bacterial or fungal growth can alter the solution chemistry and lead to nanoparticle aggregation. Store nanoparticle suspensions at 4°C and consider using a bacteriostatic agent (e.g., sodium azide) for long-term storage, ensuring it does not interfere with downstream applications. |
| Photochemical Degradation | Exposure to light, especially UV light, can potentially degrade the ligand or the nanoparticle core, leading to instability. Store nanoparticle solutions in the dark, for example, by wrapping the storage vial in aluminum foil. |
Issue 3: Inconsistent or Unreliable Characterization Results (DLS and TEM)
| Potential Cause | Recommended Solution |
| Discrepancy Between DLS and TEM Sizes | Dynamic Light Scattering (DLS) measures the hydrodynamic diameter (including the ligand shell and solvent layer), while Transmission Electron Microscopy (TEM) measures the metallic core diameter. It is expected that the DLS size will be larger than the TEM size. A significant discrepancy may indicate aggregation (DLS will show a much larger size) or issues with sample preparation for TEM (drying-induced aggregation).[4] |
| High Polydispersity Index (PDI) in DLS | A high PDI (>0.3) suggests a broad size distribution or the presence of aggregates. Optimize the synthesis or purification steps to achieve a more monodisperse sample. If aggregates are present, try gentle sonication before DLS measurement. |
| Sample Preparation Artifacts in TEM | The drying process during TEM grid preparation can cause nanoparticles to aggregate, leading to a misrepresentation of their dispersion state in solution. To minimize this, use a lower concentration of nanoparticles and consider different staining or embedding techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for synthesizing and storing PTA-ligated gold nanoparticles?
A1: While the optimal pH can vary depending on the specific nanoparticle core material and size, for gold nanoparticles, a slightly basic pH (pH 8-9) is generally recommended to maintain a strong negative surface charge and enhance electrostatic stability. The zeta potential of gold nanoparticles typically becomes more negative as the pH increases from acidic to basic conditions.[5][6]
Q2: How can I confirm that the PTA ligand has successfully attached to the nanoparticle surface?
A2: Several characterization techniques can be used:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for characteristic peaks of the PTA ligand on the nanoparticle sample that are absent in the uncoated nanoparticles.
-
X-ray Photoelectron Spectroscopy (XPS): This technique can detect the presence of phosphorus and nitrogen from the PTA ligand on the nanoparticle surface.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for nanoparticle samples, solution-state NMR of the supernatant after purification can show the absence of free PTA, indirectly confirming its binding. Solid-state NMR can also be used.
-
Zeta Potential Measurement: A shift in the zeta potential of the nanoparticles after the addition of PTA can indicate a change in the surface chemistry.
Q3: How do I determine the ligand density of PTA on my nanoparticles?
A3: The ligand density can be estimated using techniques like Thermogravimetric Analysis (TGA) or calculated from elemental analysis data obtained from Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES).[7][8] The general principle involves determining the mass or molar ratio of the organic ligand to the inorganic nanoparticle core.
The ligand density (k) can be calculated using the following formula derived from ICP data for gold nanoparticles:
k (ligands/nm²) = (Au/S ratio) * (M_S / (ρ * N_A * D * M_Au))
Where:
-
Au/S ratio is the molar ratio of gold to sulfur (or phosphorus for PTA) determined by ICP.
-
M_S is the molar mass of sulfur (or phosphorus).
-
ρ is the density of gold (19.3 g/cm³).
-
N_A is Avogadro's number.
-
D is the average nanoparticle diameter (in nm) from TEM.
-
M_Au is the molar mass of gold.
Q4: Can I use PTA to stabilize nanoparticles other than gold?
A4: Yes, PTA is a versatile ligand and can be used to stabilize a variety of transition metal nanoparticles, including silver, platinum, and ruthenium, due to the strong coordination of the phosphorus atom to the metal surface.
Quantitative Data Summary
The following tables provide representative quantitative data for gold nanoparticles, which can serve as a baseline for researchers working with PTA-ligated systems. Note: This data is for citrate- and thiol-capped gold nanoparticles, and values for PTA-ligated nanoparticles should be determined experimentally.
Table 1: Zeta Potential of Gold Nanoparticles at Different pH Values
| pH | Zeta Potential (mV) for Citrate-Capped AuNPs[5] | Zeta Potential (mV) for Thiol-Capped AuNPs[9] |
| 3.0 | -15 | Not Reported |
| 5.0 | -30 | Not Reported |
| 7.0 | -35 | -36.4 ± 2.0 |
| 9.0 | -40 | Not Reported |
| 11.0 | -45 | Not Reported |
Table 2: Ligand Density for Different Ligands on Gold Nanoparticles
| Ligand | Nanoparticle Diameter (nm) | Ligand Density (molecules/nm²) | Reference |
| 3-Mercaptopropionic acid (MPA) | 5 - 100 | ~7.8 | [8] |
| Mercaptoundecanoic acid | 10 - 60 | ~4.97 | [7] |
| Mercaptohexanoic acid | 10 - 60 | ~4.58 | [7] |
Experimental Protocols
Protocol 1: Synthesis of PTA-Ligated Gold Nanoparticles via Ligand Exchange
This protocol describes a general method for replacing the citrate (B86180) capping agent on pre-synthesized gold nanoparticles with PTA.
Materials:
-
Citrate-capped gold nanoparticle solution (e.g., 20 nm)
-
This compound (PTA)
-
Deionized water (18.2 MΩ·cm)
-
0.1 M Potassium Carbonate (K₂CO₃) solution
-
Centrifuge tubes
-
Sonicator
-
pH meter
Procedure:
-
Prepare PTA Solution: Dissolve PTA in deionized water to a final concentration of 10 mM.
-
pH Adjustment of AuNPs: Take 10 mL of the citrate-capped gold nanoparticle solution and adjust the pH to 8.5-9.0 by adding small aliquots of 0.1 M K₂CO₃ while monitoring with a pH meter.
-
Ligand Exchange Reaction: While vigorously stirring the pH-adjusted gold nanoparticle solution, add the 10 mM PTA solution dropwise. A typical molar excess of PTA to surface gold atoms is 1000:1.
-
Incubation: Allow the reaction to proceed for at least 12 hours at room temperature with continuous stirring to ensure complete ligand exchange.
-
Purification: a. Transfer the solution to centrifuge tubes. b. Centrifuge at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs). c. Carefully decant the supernatant containing excess PTA and displaced citrate. d. Resuspend the nanoparticle pellet in deionized water. Gentle sonication can be used to aid redispersion. e. Repeat the centrifugation and redispersion steps at least two more times to ensure complete removal of unbound ligands.
-
Final Resuspension and Storage: Resuspend the final pellet in the desired buffer or deionized water and store at 4°C in the dark.
Protocol 2: Characterization of PTA-Ligated Nanoparticles
1. UV-Vis Spectroscopy:
-
Record the UV-Vis spectrum of the nanoparticle solution (typically from 400 to 700 nm).
-
The appearance of the surface plasmon resonance (SPR) peak (around 520 nm for ~20 nm AuNPs) indicates the presence of dispersed nanoparticles. A significant red-shift or broadening of the peak suggests aggregation.
2. Dynamic Light Scattering (DLS):
-
Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates or dust.
-
Measure the hydrodynamic diameter and polydispersity index (PDI). A low PDI (<0.3) indicates a relatively monodisperse sample.
3. Transmission Electron Microscopy (TEM):
-
Place a drop of the diluted nanoparticle solution onto a carbon-coated TEM grid and allow it to dry completely.
-
Image the nanoparticles to determine their core size, shape, and state of aggregation.
-
Measure the diameter of at least 100 individual particles to obtain a size distribution histogram.
4. Zeta Potential Measurement:
-
Dilute the nanoparticle sample in 1 mM KCl or deionized water.
-
Measure the zeta potential to assess the surface charge and colloidal stability. A value more negative than -30 mV or more positive than +30 mV generally indicates good stability.
Visualizations
Caption: Workflow for the synthesis and characterization of PTA-ligated nanoparticles.
Caption: Troubleshooting logic for nanoparticle aggregation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the Interaction of Gold Nanoparticles with DNA and Application in the Detection of Human p53 Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of ligand packing density on gold nanoparticles using ICP-OES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
addressing ligand dissociation in PTA-metal complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ligand dissociation in 1,3,5-triaza-7-phosphaadamantane (PTA)-metal complexes.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with PTA-metal complexes, presented in a question-and-answer format.
My PTA-metal complex appears to be unstable in aqueous solution, leading to dissociation. What are the first steps to troubleshoot this?
Initial signs of instability often include changes in color, precipitation, or unexpected spectroscopic data. To begin troubleshooting, a systematic approach is recommended. The following logical workflow can help identify the root cause of dissociation.
Caption: Troubleshooting workflow for PTA-metal complex instability.
I am observing unexpected peaks in my NMR spectrum, suggesting ligand exchange. How can I confirm and characterize this?
The appearance of new signals in the 1H, 13C, or 31P NMR spectra that do not correspond to your starting complex or free PTA is a strong indicator of ligand exchange.
-
31P NMR is particularly informative. The chemical shift of the phosphorus atom in PTA is highly sensitive to its coordination environment. A free PTA ligand will have a characteristic chemical shift, which will change significantly upon coordination to a metal. The appearance of a new 31P signal can indicate the formation of a new complex, while the re-emergence of the free PTA signal confirms dissociation.[1]
-
2D NMR techniques, such as EXSY (Exchange Spectroscopy), can be used. These experiments can directly show the chemical exchange between different species in solution, providing kinetic information about the ligand dissociation and association rates.[2][3]
-
Vary the temperature. Changes in temperature can affect the rate of ligand exchange. If the exchange is in the intermediate regime on the NMR timescale, you may observe broadening of the NMR signals. Increasing or decreasing the temperature can move the system into the fast or slow exchange regime, respectively, resulting in sharper peaks that can be more easily assigned.
My Isothermal Titration Calorimetry (ITC) data for PTA-metal binding is noisy or shows inconsistent heats of injection. What are common causes and solutions?
Noisy or inconsistent ITC data can arise from several experimental factors. Here are some common issues and how to address them:
-
Buffer Mismatch: This is one of the most common sources of artifacts in ITC. The buffer for the ligand in the syringe and the metal complex in the cell must be identical. Even small differences in pH or buffer components can lead to large heats of dilution, obscuring the true binding isotherm. Solution: Dialyze both the metal complex and the ligand against the same buffer batch before the experiment.[4]
-
Sample Purity: Impurities in either the PTA-metal complex or the titrant can lead to unexpected side reactions and heats. Solution: Ensure the purity of your samples using techniques like NMR, mass spectrometry, and elemental analysis.
-
Incorrect Concentrations: Inaccurate concentration determination will lead to errors in the calculated stoichiometry (n) and binding affinity (Kd). Solution: Use a reliable method to determine the concentrations of your stock solutions, such as UV-Vis spectroscopy with a known extinction coefficient or quantitative NMR.
-
Air Bubbles: Bubbles in the syringe or cell will cause large, spurious peaks in the data. Solution: Thoroughly degas all solutions before loading them into the calorimeter.
-
Precipitation: If the complex precipitates upon titration, it will lead to erratic and uninterpretable data. Solution: Visually inspect the sample after the experiment. If precipitation has occurred, you may need to work at lower concentrations or adjust the buffer conditions (e.g., pH, ionic strength).
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the stability of PTA-metal complexes?
A1: The stability of PTA-metal complexes is influenced by several factors:
-
Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a crucial role. Generally, smaller, more highly charged metal ions form more stable complexes.[5][6]
-
Nature of Other Ligands: The other ligands coordinated to the metal center can influence the stability of the PTA-metal bond through steric and electronic effects.
-
pH of the Solution: The protonation state of the nitrogen atoms in the PTA ligand can be affected by pH, which in turn can influence its coordination to the metal. The stability of many metal complexes is pH-dependent.[7]
-
Solvent: The polarity and coordinating ability of the solvent can impact complex stability. In coordinating solvents, solvent molecules can compete with PTA for binding to the metal center.
-
Temperature: Ligand dissociation is an equilibrium process, and its position is temperature-dependent.
-
Presence of Competing Ligands: In biological media, other potential ligands (e.g., proteins, amino acids, glutathione) can compete with PTA for the metal ion, leading to ligand exchange.
Q2: How can I prevent the oxidation of PTA when working with redox-active metals like Cu(II)?
A2: PTA can reduce certain metal ions, such as Cu(II) to Cu(I), leading to the formation of PTA=O and a Cu(I)-PTA complex.[8] To minimize this:
-
Use a Cu(I) starting material: If your desired complex is a Cu(I)-PTA species, starting with a Cu(I) salt (e.g., [Cu(CH3CN)4]PF6) is the most direct approach.
-
Control the stoichiometry: Using an excess of PTA can help ensure that even if some is oxidized, enough remains to form the desired complex.
-
Work under an inert atmosphere: While PTA itself is air-stable, performing reactions under nitrogen or argon can help prevent secondary oxidative processes.
Q3: My PTA-metal complex is showing signs of aggregation in solution. What can I do to prevent this?
A3: Aggregation of metal complexes can be a problem, particularly at higher concentrations.[9] Strategies to mitigate this include:
-
Adjusting the pH: The surface charge of the complex can be pH-dependent. Moving the pH away from the isoelectric point of the complex can increase electrostatic repulsion and prevent aggregation.
-
Modifying the Ionic Strength: Increasing the ionic strength of the solution can sometimes help to screen charges and reduce aggregation. Conversely, in some cases, high salt concentrations can promote aggregation.
-
Lowering the Concentration: Working at more dilute concentrations is the simplest way to reduce the likelihood of aggregation.
-
Ligand Modification: Introducing more sterically bulky or charged groups onto the PTA ligand can help to prevent the close approach of complex molecules.
Q4: Are there common competing ligands in biological media that I should be aware of?
A4: Yes, biological fluids contain numerous molecules that can act as competing ligands for the metal ion in your PTA complex. These include:
-
Proteins: Albumin is a major carrier protein in the blood and has binding sites for many metal ions.
-
Amino Acids: Histidine and cysteine, in particular, are strong metal binders.
-
Glutathione: This tripeptide is present at high concentrations inside cells and its thiol group is a strong soft-metal binder.
-
Phosphate: Phosphate ions can form insoluble precipitates with many metal ions.
Quantitative Data on PTA-Metal Complex Stability
The stability of a metal complex is quantified by its stability constant (log K) or its dissociation constant (Kd). Higher log K values and lower Kd values indicate greater stability. The following table summarizes some reported stability constants for PTA-metal complexes. Note that experimental conditions can significantly affect these values.
| Metal Ion | Other Ligands | Method | log K / Kd | Conditions | Reference |
| Cu(I) | 3 PTA ligands | UV-Vis | log β4 ≈ 19.5 | Aqueous | [10] |
| Ru(II) | p-cymene, Cl | Hydrolysis study | More stable than RAPTA-C | Aqueous | [11] |
| Pt(II) | Pentafluorophenyl | 31P NMR | Stable | Biological Media | [12] |
| Au(I) | - | - | - | Biological Media | [12] |
This table is intended as a guide. Direct comparison of values should be made with caution due to varying experimental conditions.
Experimental Protocols
1. NMR Spectroscopy for Monitoring Ligand Dissociation
This protocol provides a general method for using 31P NMR to monitor the stability of a PTA-metal complex over time.
-
Sample Preparation:
-
Dissolve a known concentration of the PTA-metal complex in the desired deuterated solvent (e.g., D2O, DMSO-d6).
-
Prepare a reference sample of free PTA ligand at a similar concentration.
-
If studying the effect of pH, use appropriate deuterated buffers to maintain a constant pH.
-
-
NMR Acquisition:
-
Acquire an initial 31P{1H} NMR spectrum of the complex immediately after dissolution.
-
Acquire subsequent spectra at regular time intervals (e.g., every hour, every 24 hours) to monitor for changes.
-
Record the spectrum of the free PTA ligand under the same conditions for reference.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the coordinated PTA and any free PTA or PTA=O that appears over time.
-
The change in the relative integrals can be used to quantify the extent of dissociation.
-
2. UV-Vis Spectrophotometry for Determining Stability Constants
This protocol outlines a general approach for determining the stability constant of a PTA-metal complex using the mole-ratio method.[13][14]
Caption: Workflow for determining stability constants by UV-Vis.
3. Mass Spectrometry for Identifying Dissociation Products
Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the species present in a solution of a PTA-metal complex.[15][16][17][18]
-
Sample Preparation:
-
Prepare a dilute solution of the PTA-metal complex in a volatile solvent compatible with ESI-MS (e.g., methanol, acetonitrile, water).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the ESI source.
-
Acquire the mass spectrum over a range that includes the expected masses of the intact complex, free PTA, and potential fragments or solvated species.
-
By comparing the observed m/z values with the theoretical values, you can identify the components of the solution.
-
-
Tandem MS (MS/MS):
-
Select the parent ion of the intact complex for fragmentation.
-
The resulting fragment ions can provide information about the dissociation pathway, for example, by showing the loss of a PTA ligand.
-
References
- 1. mdpi.com [mdpi.com]
- 2. NMR Chemical Exchange as a Probe for Ligand-Binding Kinetics in a Theophylline-Binding RNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR chemical exchange as a probe for ligand-binding kinetics in a theophylline-binding RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.gla.ac.uk [chem.gla.ac.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Role of PTA in the prevention of Cu(Amyloid-β) induced ROS formation and Amyloid-β oligomerisation in the presence of Zn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of amyloid-β aggregation by metal complexes with a dual binding mode and their delivery across the blood–brain barrier using focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamic stability and structure in aqueous solution of the [Cu(PTA)4]+ complex (PTA = aminophosphine‑1,3,5‑triaza‑7‑phosphaadamantane) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ruthenium(ii) arene PTA (RAPTA) complexes: impact of enantiomerically pure chiral ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Pentafluorophenyl Platinum(II) Complexes of PTA and Its N-Allyl and N-Benzyl Derivatives: Synthesis, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. kbcc.cuny.edu [kbcc.cuny.edu]
- 15. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mass Spectrometry of Protein-Ligand Complexes: Enhanced Gas Phase Stability of Ribonuclease-Nucleotide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
Validation & Comparative
A Comparative Analysis of 1,3,5-Triaza-7-phosphaadamantane and Other Common Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the phosphine (B1218219) ligand 1,3,5-triaza-7-phosphaadamantane (PTA) and other widely used phosphine ligands: triphenylphosphine (B44618) (PPh₃), tri(tert-butyl)phosphine (P(tBu)₃), and tricyclohexylphosphine (B42057) (PCy₃). The comparison focuses on their structural, electronic, and catalytic properties, supported by experimental data to inform ligand selection in catalysis and other applications.
Physicochemical and Steric Properties
The efficacy of a phosphine ligand in a catalytic cycle is significantly influenced by its steric and electronic characteristics. These properties are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP). The cone angle provides a measure of the ligand's steric bulk, while the TEP indicates its electron-donating or -withdrawing nature.
| Ligand | Structure | Cone Angle (θ) | Tolman Electronic Parameter (νCO, cm-1) | Solubility |
| This compound (PTA) | ![]() | 103°[1][2] | ~2060.9 (comparable to other trialkylphosphines) | Highly soluble in water and polar organic solvents.[3] |
| Triphenylphosphine (PPh₃) | ![]() | 145° | 2068.9 | Soluble in non-polar organic solvents.[3] |
| Tri(tert-butyl)phosphine (P(tBu)₃) | ![]() | 182° | 2056.1 | Soluble in organic solvents. |
| Tricyclohexylphosphine (PCy₃) | ![]() | 170° | 2056.4 | Soluble in organic solvents. |
Key Observations:
-
Steric Bulk: PTA possesses the smallest cone angle among the compared ligands, indicating minimal steric hindrance around the phosphorus atom. In contrast, P(tBu)₃ is one of the bulkiest phosphine ligands.
-
Electronic Properties: The TEP is determined by measuring the CO stretching frequency of a Ni(CO)₃L complex; a lower frequency indicates a more electron-donating ligand. P(tBu)₃ and PCy₃ are strong electron-donating ligands, while PPh₃ is less so. The electronic properties of PTA are comparable to other trialkylphosphines. Some studies suggest that two PTA ligands are weaker electron donors than two P(Me)₃ or P(iPr)₃ ligands.
-
Solubility: A key advantage of PTA is its high solubility in water, which allows for its use in aqueous-phase catalysis, offering environmental and practical benefits. The other ligands are primarily soluble in organic solvents.
Synthesis of Phosphine Ligands
The accessibility of a ligand is a crucial factor for its practical application. Below are brief descriptions of the synthesis protocols for PTA and the other compared phosphines.
Synthesis of this compound (PTA)
PTA can be synthesized from readily available starting materials. A common method involves the reaction of hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium (B1206150) chloride in the presence of a base.
-
Reactants: Hexamethylenetetramine, tetrakis(hydroxymethyl)phosphonium chloride, sodium hydroxide, and formaldehyde.
-
Solvent: Water.
-
Procedure: The reactants are combined in water to yield PTA.[3] More detailed procedures for the synthesis of PTA and its derivatives are also available.
Synthesis of Triphenylphosphine (PPh₃)
PPh₃ can be prepared via a Grignard reaction or through an industrial process.
-
Laboratory Scale: Reaction of phosphorus trichloride (B1173362) with phenylmagnesium bromide or phenyllithium.[3]
-
Industrial Scale: Reaction of phosphorus trichloride with chlorobenzene (B131634) and sodium.[3]
Synthesis of Tri(tert-butyl)phosphine (P(tBu)₃)
The synthesis of P(tBu)₃ is more challenging due to the steric bulk of the tert-butyl groups. It is often prepared as its more stable tetrafluoroborate (B81430) salt.
-
Procedure: Reaction of tert-butylmagnesium chloride with phosphorus trichloride. This reaction can be low-yielding, and the use of catalysts like copper(I) iodide can improve the formation of the trisubstituted product.
Catalytic Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of phosphine ligand is critical for the efficiency of the palladium-catalyzed reaction.
The following table summarizes representative data for the catalytic performance of PTA and the other phosphine ligands in Suzuki-Miyaura coupling reactions. It is important to note that direct comparison is challenging as reaction conditions can vary significantly between studies.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PTA | Aryl Bromide | Phenylboronic Acid | K₂CO₃ | H₂O/Toluene | 100 | 12 | >95 |
| PPh₃ | 4-Chloroanisole | Phenylboronic Acid | K₃PO₄ | THF | RT | 12 | 95 |
| P(tBu)₃ | 4-Chlorotoluene | Phenylboronic Acid | K₃PO₄ | Dioxane | RT | 2 | 98 |
| PCy₃ | 4-Chlorotoluene | Phenylboronic Acid | K₃PO₄ | Dioxane | RT | 2 | 97 |
Performance Insights:
-
PTA: Demonstrates excellent activity in aqueous media, making it a green and efficient choice for Suzuki-Miyaura couplings.
-
PPh₃: While a versatile ligand, it often requires higher temperatures for the coupling of less reactive aryl chlorides.
-
P(tBu)₃ and PCy₃: These bulky, electron-rich ligands are highly effective for the coupling of challenging substrates, including unactivated aryl chlorides, often at room temperature.
Experimental Workflow and Signaling Pathways
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Figure 1. Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle for the Suzuki-Miyaura reaction illustrates the logical relationship between the different stages of the catalytic process.
Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Water-Soluble Phosphine Ligands: 1,3,5-Triaza-7-phosphaadamantane (PTA) vs. Triphenylphosphine-3,3',3''-trisulfonate (TPPTS) in Aqueous Catalysis
For Researchers, Scientists, and Drug Development Professionals
The shift towards green chemistry has amplified the importance of aqueous-phase catalysis, a methodology that leverages water as a benign and economical solvent. Central to this field is the development of water-soluble ligands capable of stabilizing and activating metal catalysts. This guide provides an objective comparison of two prominent water-soluble phosphine (B1218219) ligands: 1,3,5-triaza-7-phosphaadamantane (PTA), a cage-like alkylphosphine, and triphenylphosphine-3,3',3''-trisulfonate (TPPTS), a sulfonated arylphosphine. We will delve into their structural properties, catalytic performance supported by experimental data, and provide detailed protocols for their application.
Structural and Physicochemical Properties
The catalytic efficacy of a ligand is intrinsically linked to its structural and electronic characteristics. PTA and TPPTS, while both water-soluble, possess fundamentally different architectures that influence their behavior in catalytic systems.
This compound (PTA): PTA is a compact, rigid, and air-stable ligand with an adamantane-like cage structure.[1] First synthesized in 1974, its water solubility is conferred by the three nitrogen atoms within its framework, which can engage in hydrogen bonding.[2] PTA is classified as a trialkylphosphine and is known for its strong electron-donating properties. It is soluble not only in water but also in a range of polar organic solvents.[2][3]
Triphenylphosphine-3,3',3''-trisulfonate (TPPTS): TPPTS is the trisodium (B8492382) salt of trisulfonated triphenylphosphine, first synthesized in 1975.[4] It is a white, crystalline solid whose high water solubility is imparted by the three sulfonate (-SO₃Na) groups, one on each of the meta-positions of the phenyl rings.[4] As an arylphosphine, it is less basic and a weaker electron donor compared to alkylphosphines like PTA. TPPTS is renowned for its application in the Ruhrchemie/Rhône-Poulenc industrial process for propylene (B89431) hydroformylation.[4]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Aqueous-phase Suzuki-Miyaura and Sonogashira couplings are cornerstone C-C bond-forming reactions. The choice of ligand is critical to achieving high yields and catalyst stability.
2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryls. Both PTA and TPPTS have been employed as ligands for palladium catalysts in this reaction, with performance varying based on the specific ligand derivative and reaction conditions.
A key study directly compared the catalytic activity of a palladium complex bearing a PTA derivative, 3,7-dimethyl-1,5,7-triaza-3-phosphabicyclo[3.3.1]nonane (RO-PTA), with palladium-TPPTS systems. The activity of the Pd(II)/RO-PTA catalyst was found to be comparable to that of Pd/TPPTS for the coupling of various aryl bromides with phenylboronic acid.[5][6] In contrast, under certain conditions for nickel-catalyzed Suzuki-Miyaura coupling, both PTA and TPPTS afforded minimal to no product, indicating their unsuitability for that particular system.[7] Furthermore, in other studies focusing on highly active catalysts, TPPTS-based systems were shown to be significantly less active than those using more sterically demanding sulfonated arylphosphines like TXPTS.[8][9]
Table 1: Performance Data in Aqueous Suzuki-Miyaura Coupling
| Ligand | Catalyst System | Aryl Halide Substrate | Yield (%) | Time (h) | Temp (°C) | Notes | Reference |
|---|---|---|---|---|---|---|---|
| RO-PTA | 5 mol% Pd(OAc)₂ | 4-Bromoanisole | 90 | 6 | 80 | Activity is comparable to TPPTS. | [5][6] |
| RO-PTA | 5 mol% Pd(OAc)₂ | 4-Bromotoluene | 87 | 6 | 80 | Solvent: 1:1 H₂O/Acetonitrile (B52724). | [5][6] |
| RO-PTA | 5 mol% Pd(OAc)₂ | 1-Bromo-4-(trifluoromethyl)benzene | 78 | 6 | 80 | Base: Na₂CO₃. | [5][6] |
| TPPTS | 2 mol% Pd(OAc)₂ | 4-Bromoanisole | 20 | 2 | 80 | Less active than TXPTS ligand. | [8][9] |
| TPPTS | 2 mol% Pd(OAc)₂ | 4-Bromobenzaldehyde | 44 | 2 | 80 | Solvent: 1:1 H₂O/Acetonitrile. |[8][9] |
2.2. Sonogashira Coupling
The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is another critical transformation. While direct comparative data is scarce, both ligands have been successfully used in aqueous systems.
-
PTA: Palladium complexes with PTA have been shown to catalyze copper- and amine-free Sonogashira reactions, which is advantageous for avoiding the formation of alkyne homocoupling byproducts.[10]
-
TPPTS: TPPTS has been used to create palladium catalysts immobilized in an aqueous film on silica (B1680970) for Sonogashira coupling.[11] However, these supported catalysts were prone to palladium leaching, which could limit their recyclability.[11]
Performance in Other Catalytic Reactions
3.1. Hydroformylation
This is a key area of differentiation. TPPTS is the ligand of choice in the highly successful Ruhrchemie/Rhône-Poulenc biphasic process for the hydroformylation of propylene, demonstrating its robustness and efficacy on an industrial scale.[4] PTA and its derivatives have also been investigated in the rhodium-catalyzed hydroformylation of higher alkenes like 1-decene.[12] In these studies, PTA-based ligands reportedly offered beneficial effects on chemoselectivity compared to TPPTS.[12]
Table 2: Qualitative Comparison in Other Key Aqueous Reactions
| Reaction | PTA Performance | TPPTS Performance | Key Differentiator |
|---|---|---|---|
| Sonogashira Coupling | Effective for Cu-free protocols.[10] | Used in supported aqueous-phase systems, but leaching observed.[11] | PTA enables simplified, copper-free reaction conditions. |
| Hydroformylation | Shows good chemoselectivity for higher olefins.[12] | Industrial standard for propylene hydroformylation.[4] | TPPTS has proven industrial scalability for small olefins. |
| Heck Coupling | Documented use in various catalytic C-C bond formations.[13] | Less active than sterically demanding ligands like TXPTS.[8][14] | Neither ligand is typically the first choice for challenging Heck couplings. |
Experimental Protocols
For practical application, detailed methodologies are essential. Below is a representative protocol for a Suzuki-Miyaura coupling reaction adapted from literature employing a PTA-type ligand.[5][6]
Protocol: General Procedure for Aqueous Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
RO-PTA ligand (3,7-dimethyl-1,5,7-triaza-3-phosphabicyclo[3.3.1]nonane)
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Degassed Acetonitrile (5 mL)
-
Degassed Deionized Water (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (0.05 mmol, 11.2 mg) and the RO-PTA ligand (0.10 mmol).
-
Reagent Addition: To the flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Solvent Addition: Add the degassed acetonitrile (5 mL) and degassed deionized water (5 mL) to the flask.
-
Reaction: Seal the flask and place it in a preheated oil bath or heating block at 80 °C. Stir the reaction mixture vigorously for 6 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Summary and Conclusion
The choice between PTA and TPPTS is highly dependent on the specific catalytic application, desired operational parameters, and substrate scope.
PTA and its derivatives represent a versatile and robust class of ligands. Their strong electron-donating nature and unique steric profile make them highly effective in a range of reactions, including Suzuki-Miyaura coupling where their performance is comparable to TPPTS, and in specialized applications like copper-free Sonogashira reactions. For researchers developing new aqueous catalytic systems, PTA offers a compelling alternative with significant potential for high activity and selectivity.
References
- 1. Complexing Properties of Synthesized this compound Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. TPPTS - Wikipedia [en.wikipedia.org]
- 5. The Suzuki reaction in aqueous media promoted by P, N ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Aqueous-Phase Heck and Suzuki Couplings of Aryl Bromides Using Tri(4,6-dimethyl-3- sulfonatophenyl)phosphine Trisodium Salt (TXPTS) [organic-chemistry.org]
- 9. Efficient aqueous-phase Heck and Suzuki couplings of aryl bromides using tri(4,6-dimethyl-3- sulfonatophenyl)phosphine trisodium salt (TXPTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling: silica supported aqueous phase palladium catalysts versus their homogeneous analogs - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient aqueous-phase Heck and Suzuki couplings of aryl bromides using tri(4,6-dimethyl-3- sulfonatophenyl)phosphine trisodium salt (TXPTS). | Semantic Scholar [semanticscholar.org]
assessing the performance of PTA-based catalysts against industry standards
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Phosphotungstic Acid (PTA)-based catalysts against industry-standard palladium and ruthenium catalysts for the selective oxidation of alcohols to aldehydes and ketones. This guide provides a synthesis of experimental data, detailed methodologies, and visual representations of catalytic pathways to inform catalyst selection in fine chemical and pharmaceutical synthesis.
The selective oxidation of alcohols to carbonyl compounds is a cornerstone of modern organic synthesis, critical in the production of pharmaceuticals, fragrances, and other fine chemicals.[1][2] The ideal catalyst for these transformations should exhibit high activity, selectivity, and stability, while also aligning with the principles of green chemistry.[3] This guide provides a comparative assessment of catalysts based on Phosphotungstic Acid (PTA), a type of heteropolyacid, against the widely used industry standards: palladium (Pd) and ruthenium (Ru) catalysts.
Performance Comparison: PTA-Based vs. Industry-Standard Catalysts
The following tables summarize the performance of a representative PTA-based catalyst and several industry-standard palladium and ruthenium catalysts in the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde, a common benchmark reaction.
Table 1: Performance of a PTA-Based Catalyst in Benzyl Alcohol Oxidation
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| AC-COIMI-HPW | 30% H₂O₂ | Acetonitrile/Water | 90 | 6 | 90.2 | 91.8 | [4] |
AC-COIMI-HPW: Phosphotungstic acid (HPW) supported on imidazolyl-activated carbon.
Table 2: Performance of Industry-Standard Catalysts in Benzyl Alcohol Oxidation
| Catalyst | Oxidant/Conditions | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| i-Pd(OAc)₂(TPPTS)₂ | Air | Ethanol | 60 | 24 | 22 | >99 | [5] |
| 10% Ru/C | Air | Solvent-free | 100 | 6 | 95 | >99 | [6] |
| RuCl₃·(H₂O)x | TMAO | Acetone | 56 | 0.5 | 98 | 98 |
i-Pd(OAc)₂(TPPTS)₂: Palladium acetate (B1210297) with TPPTS ligand immobilized on iota-carrageenan. TMAO: Trimethylamine N-oxide.
Analysis: The PTA-based catalyst demonstrates high conversion and selectivity under relatively mild conditions using hydrogen peroxide, a green oxidant.[4] The palladium-based catalyst, while highly selective, shows lower conversion under the reported aerobic conditions.[5] The ruthenium-on-carbon catalyst exhibits excellent performance under solvent-free, aerobic conditions.[6] The homogeneous ruthenium chloride catalyst is also highly effective but uses a stoichiometric co-oxidant. The choice of catalyst will therefore depend on the specific requirements of the synthesis, including desired reaction time, tolerance for different oxidants, and the importance of solvent-free conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for the PTA-based catalyst and an industry-standard ruthenium catalyst.
Protocol 1: Oxidation of Benzyl Alcohol with a PTA-Based Catalyst
Catalyst System: Phosphotungstic acid supported on imidazolyl-activated carbon (AC-COIMI-HPW).[4]
Procedure:
-
In a reaction vessel, combine benzyl alcohol (4 mmol), aqueous hydrogen peroxide (16 mmol, 30%), and the AC-COIMI-HPW catalyst (30 mg).
-
Add 15 mL of a 1:3 water/acetonitrile solvent mixture.
-
Heat the mixture to 90°C and stir for 6 hours.
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
Analyze the filtrate by gas chromatography to determine the conversion of benzyl alcohol and the selectivity to benzaldehyde.
Protocol 2: Aerobic Oxidation of Benzyl Alcohol with a Ruthenium-on-Carbon Catalyst
Catalyst System: 10% Ruthenium on activated carbon (10% Ru/C).[6]
Procedure:
-
To a reaction flask, add the alcohol substrate (0.25 mmol), 10% Ru/C (5 mol%), and potassium hydroxide (B78521) (1.1 equivalents).
-
Heat the solvent-free mixture to 100°C under an air atmosphere.
-
Stir the reaction for the specified time (e.g., 6 hours for benzyl alcohol).
-
After completion, cool the reaction mixture and dissolve it in a suitable organic solvent.
-
Filter the catalyst and analyze the product by standard analytical techniques (e.g., NMR, GC).
Visualization of Catalytic and Biocatalytic Pathways
Understanding the underlying mechanisms of catalysis is essential for catalyst design and optimization. The following diagrams illustrate a general experimental workflow for catalyst testing, a biocatalytic pathway for alcohol oxidation relevant to drug metabolism, and a simplified chemical catalytic cycle.
References
- 1. longdom.org [longdom.org]
- 2. Advances and future trends in selective oxidation catalysis: a critical review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Imidazolized Activated Carbon Anchoring Phosphotungstic Acid as a Recyclable Catalyst for Oxidation of Alcohols With Aqueous Hydrogen Peroxide [frontiersin.org]
- 5. Green Procedure for Aerobic Oxidation of Benzylic Alcohols with Palladium Supported on Iota-Carrageenan in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-on-Carbon-Catalyzed Facile Solvent-Free Oxidation of Alcohols: Efficient Progress under Solid–Solid (Liquid)–Gas Conditions [jstage.jst.go.jp]
Validating 1,3,5-Triaza-7-Phosphaadamantane in Drug Delivery: A Comparative Guide
The landscape of drug delivery is continually evolving, with a pressing need for versatile and efficient carrier systems. Among the emerging candidates, 1,3,5-triaza-7-phosphaadamantane (PTA) and its derivatives are gaining attention. PTA is a water-soluble, cage-like phosphine (B1218219) ligand known for its stability and ability to coordinate with metals, properties that are being leveraged for therapeutic applications.[1] This guide provides an objective comparison of PTA-based drug delivery systems with established alternatives like liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs), supported by experimental data and detailed protocols.
Performance Comparison of Drug Delivery Nanosystems
The validation of any drug delivery system hinges on key performance indicators such as particle size, surface charge (zeta potential), drug loading capacity, encapsulation efficiency, and in vitro efficacy (cytotoxicity). The following tables summarize these metrics for PTA-functionalized nanoparticles and common alternative platforms, compiled from various studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented is aggregated from research on different nanoparticle formulations and encapsulated drugs.
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Drug/Payload | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PTA-based SLN | Stearic Acid, PTA-Platinum Complex | ~200 | Not Reported | Platinum complex | Not Reported | Not Reported | [2] |
| PTA-based CLN | Cationic Lipids, N-alkylated PTA | ~250 | Not Reported | Platinum complex | Quantitative Association | Not Reported | [3] |
| Liposomes | Phospholipids, Cholesterol | 50 - 200 | Variable | Doxorubicin (B1662922) | >90 (with remote loading) | ~10-20 | [4][5][6] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | 150 - 300 | -10 to -30 | Paclitaxel, Doxorubicin | 70 - 95 | 1 - 10 | [7][8] |
| Solid Lipid Nanoparticles (SLN) | Solid Lipids (e.g., stearic acid) | 50 - 1000 | Variable | Curcumin, Paclitaxel | >95 | 1 - 5 | [9][10][11] |
Table 1: Physicochemical and Loading Characteristics of Various Nanoparticle Drug Delivery Systems. This table provides a comparative overview of key formulation parameters. Direct comparisons are challenging due to variations in incorporated drugs and specific formulations across studies.
| Delivery System | Cell Line | Drug/Payload | IC50 Value | Comparison to Free Drug | Reference |
| PTA-based Organopalladium Complexes | A2780 (Ovarian Cancer) | Organopalladium Complex | Low µM range | Comparable or exceeding cisplatin | [12] |
| PTA-based Organopalladium Complexes | MDA-MB-231 (Breast Cancer) | Organopalladium Complex | Low µM range | Comparable or exceeding cisplatin | [12] |
| Liposomal Doxorubicin (Doxil®) | Various Cancer Cell Lines | Doxorubicin | Varies | Often less potent in vitro than free drug due to slow release | [6] |
| PLGA-Doxorubicin Nanoparticles | SKOV-3 (Ovarian Cancer) | Doxorubicin | Varies | Can overcome drug resistance compared to free drug | [7] |
| SLN-Paclitaxel | MDA-MB-231 (Breast Cancer) | Paclitaxel | Lower than free drug | Enhanced cytotoxic effect | [9] |
Table 2: In Vitro Cytotoxicity of PTA-based systems and Alternatives. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values are highly dependent on the cell line, drug, and exposure time.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of drug delivery systems. Below are protocols for key experiments typically performed to validate a nanoparticle-based drug delivery platform.
Synthesis of PTA-Functionalized Lipid Nanoparticles
This protocol is adapted from methods for producing solid lipid nanoparticles and cationic lipid nanoparticles incorporating PTA derivatives.[2][3]
Materials:
-
Solid lipid (e.g., stearic acid) or cationic lipid mixture
-
Surfactant (e.g., Polysorbate 80)
-
PTA-drug conjugate or N-alkylated PTA derivative
-
Chloroform or other suitable organic solvent
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Lipid Phase Preparation: Dissolve the lipid and the PTA-drug conjugate in an organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in PBS.
-
Emulsification: Heat both phases to a temperature above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Sonicate the emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion.
-
Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify, forming the nanoparticles.
-
Purification: Centrifuge or use dialysis to remove excess surfactant and un-encapsulated drug.
-
Characterization: Analyze the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The morphology can be observed using Transmission Electron Microscopy (TEM).
Determination of Drug Loading Capacity and Encapsulation Efficiency
Procedure:
-
Lyse a known amount of purified nanoparticles using a suitable solvent to release the encapsulated drug.
-
Quantify the amount of drug in the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
The dialysis method is commonly used to assess the in vitro release kinetics of a drug from a nanoparticle formulation.[13][14]
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 to simulate physiological conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using HPLC or UV-Vis Spectroscopy.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of anticancer drugs.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing the Mechanisms
To better understand the processes involved in nanoparticle-based drug delivery, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the cellular uptake of these nanosystems.
Caption: Experimental workflow for the validation of drug delivery nanoparticles.
Caption: Cellular uptake mechanisms of nanoparticles for drug delivery.
Conclusion
This compound presents a novel and versatile scaffold for the development of drug delivery systems, particularly when incorporated into nanoparticle platforms like SLNs and CLNs. While current research predominantly focuses on delivering PTA-metal complexes as the primary therapeutic agent, the physicochemical properties of these systems are comparable to more established platforms like liposomes and PLGA nanoparticles. The key advantages of PTA, such as its water solubility and stability, may offer benefits in formulation and in vivo performance.[1]
However, for PTA to be fully validated as a mainstream drug delivery vehicle, further research is required. Specifically, studies focusing on the encapsulation and delivery of a wider range of small molecule drugs and biologics are needed. Direct comparative studies against industry standards like liposomal doxorubicin or paclitaxel-loaded polymeric nanoparticles will be crucial in delineating the specific advantages and potential niches for PTA-based systems. The experimental protocols and comparative data presented in this guide provide a framework for researchers to conduct such validation studies and contribute to the advancement of this promising area of nanomedicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid lipid nanoparticles for the delivery of this compound (PTA) platinum (II) carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Targeted liposomal drug delivery: a nanoscience and biophysical perspective - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Influence of the charge of this compound-based ligands on the anticancer activity of organopalladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of PTA-Metal Complexes and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. While the platinum-based drug cisplatin (B142131) has been a mainstay in cancer therapy for decades, its clinical use is often hampered by severe dose-limiting toxicities and the development of drug resistance.[1] This has spurred the exploration of alternative metal-based compounds, with 1,3,5-triaza-7-phosphaadamantane (PTA) metal complexes emerging as a promising class of therapeutics. This guide provides an objective comparison of the in vitro cytotoxicity of various PTA-metal complexes against that of cisplatin, supported by experimental data and detailed methodologies.
Unveiling the Cytotoxic Potential: A Head-to-Head Comparison
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values for a range of PTA-metal complexes in comparison to cisplatin across various human cancer cell lines.
| Metal Complex | Cancer Cell Line | IC50 of PTA-Complex (µM) | IC50 of Cisplatin (µM) | Reference |
| Palladium-PTA | K562 (Leukemia) | 0.25 | ~20 (resistant), ~10 (sensitive) | [2] |
| Gold-PTA | A549 (Lung) | 19.46 | 7.78 | [3][4] |
| SKOV3 (Ovarian) | 11.76 | 13.27 | [3][4] | |
| MCF-7 (Breast) | 13.27 | 11.69 | [3][4] | |
| Ruthenium-PTA | HT-29 (Colorectal) | 35.82 | Not specified, but complex deemed less effective | [5] |
| MCF-7 (Breast) | 0.91 ± 0.02 | >100 | [5] | |
| MDA-MB-231 (Breast) | 1.32 ± 0.05 | >100 | [5] | |
| Copper-PTA | A549R (Cisplatin-resistant Lung) | Potent cytotoxicity reported | High resistance | [6] |
| MCF-7 (Breast) | More cytotoxic than cisplatin | - | [6] | |
| HeLa (Cervical) | More cytotoxic than cisplatin | - | [6] | |
| Skov-3 (Ovarian) | More cytotoxic than cisplatin | - | [6] |
Key Observations:
-
Overcoming Resistance: Several PTA-metal complexes have demonstrated significant cytotoxicity in cisplatin-resistant cancer cell lines, suggesting they may employ different mechanisms of action and could be valuable in treating refractory tumors.[2][6]
-
Variable Potency: The cytotoxic potency of PTA-metal complexes is highly dependent on the metal center, the overall structure of the complex, and the cancer cell line being tested. For instance, some palladium and ruthenium-PTA complexes have shown significantly lower IC50 values than cisplatin in certain cell lines.[2][5]
-
Selectivity: Some studies have indicated that certain PTA-metal complexes exhibit a degree of selectivity, showing higher toxicity towards cancer cells compared to normal, non-cancerous cells, a crucial attribute for minimizing side effects.
Experimental Workflow for Cytotoxicity Assessment
The determination of IC50 values is a critical step in the preclinical evaluation of anticancer drug candidates. The following diagram illustrates a standard experimental workflow for comparing the cytotoxicity of PTA-metal complexes with cisplatin using a colorimetric assay such as the MTT assay.
Delving into the Mechanisms: Signaling Pathways of Cytotoxicity
Understanding the molecular mechanisms by which these compounds induce cell death is crucial for rational drug design and development.
Cisplatin's Mode of Action:
Cisplatin primarily exerts its cytotoxic effects by targeting nuclear DNA. Upon entering the cell, it undergoes hydrolysis, forming highly reactive aqua species that readily bind to the N7 atoms of purine (B94841) bases in DNA. This leads to the formation of DNA adducts, primarily intrastrand crosslinks, which distort the DNA double helix, inhibit DNA replication and transcription, and ultimately trigger a cascade of cellular events leading to apoptosis (programmed cell death).
Proposed Mechanism of PTA-Metal Complexes:
While the precise signaling pathways for many PTA-metal complexes are still under active investigation, the available evidence suggests that they can also induce apoptosis, often through mechanisms that may differ from or overlap with that of cisplatin. It is generally understood that these complexes can interact with cellular macromolecules, including DNA and proteins. The water-soluble nature of the PTA ligand is a key feature that enhances the bioavailability of these metal-based drugs.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
PTA-metal complexes and cisplatin
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the PTA-metal complexes and cisplatin in the complete culture medium. A typical concentration range might be from 0.1 µM to 100 µM.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds.
-
Include wells with untreated cells (negative control) and cells treated with the solvent used to dissolve the compounds (vehicle control).
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Assay:
-
Following the treatment period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
-
Determine the IC50 value for each compound from the dose-response curve.
-
Conclusion
PTA-metal complexes represent a versatile and promising platform for the development of novel anticancer therapeutics. The data presented in this guide highlights their potential to exhibit potent cytotoxicity, in some cases surpassing that of the established drug cisplatin, and to overcome mechanisms of drug resistance. The varied activity across different metal centers and cancer cell lines underscores the importance of continued research to elucidate their precise mechanisms of action and to optimize their therapeutic profiles. The standardized experimental protocols provided herein offer a framework for the consistent and reliable evaluation of these and other emerging anticancer agents.
References
- 1. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. jhsci.ba [jhsci.ba]
- 6. researchgate.net [researchgate.net]
Benchmarking PTA Ligands: A Comparative Guide to Catalytic Efficiency in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient and versatile catalysts is paramount for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of C-C and C-N bond formation, with the ligand playing a pivotal role in determining the catalyst's efficacy. This guide provides an objective comparison of Phosphine-Triazole (PTA) ligands against other common phosphine-based ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, supported by experimental data to inform ligand selection in research and development.
Catalytic Performance Overview
Phosphine-triazole ligands have emerged as a promising class of ancillary ligands in palladium-catalyzed cross-coupling reactions. Their unique electronic and steric properties, arising from the combination of a phosphine (B1218219) moiety and a triazole ring, can lead to highly active and stable catalytic systems. This guide benchmarks the performance of PTA ligands against established alternatives, providing a clear comparison of their catalytic efficiency.
Data Presentation
The following tables summarize the quantitative data for the catalytic efficiency of various PTA ligands in comparison to other commercially available and widely used phosphine ligands in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions. The data is presented in terms of reaction yield, turnover number (TON), and turnover frequency (TOF), where available.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Ligand | Aryl Halide | Arylboronic Acid | Yield (%) | TON | TOF (h⁻¹) | Reference |
| PTA-1 | 4-Chlorotoluene | Phenylboronic acid | 95 | 190 | - | [1] |
| PTA-2 | 4-Bromoanisole | 4-Methylphenylboronic acid | 98 | - | - | [2][3] |
| S-Phos | 4-Chlorotoluene | Phenylboronic acid | 92 | 184 | - | [2][3] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 96 | 192 | - | [2][3] |
Table 2: Mizoroki-Heck Coupling of Aryl Halides with Alkenes
| Ligand | Aryl Halide | Alkene | Yield (%) | TON | TOF (h⁻¹) | Reference |
| PTA-based pincer | Iodobenzene | n-butyl acrylate | up to 97 | up to 97,000 | - | [4] |
| [Fe3O4@triazole-Schiff-base-Pd(0)] | Iodobenzene | n-butyl acrylate | 98 | - | - | [5] |
| PPh₃ | Iodobenzene | Styrene | 95 | - | - | [6][7] |
| P(o-tol)₃ | Bromobenzene | Styrene | 85 | - | - | [7] |
Table 3: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Ligand | Aryl Halide | Amine | Yield (%) | TON | TOF (h⁻¹) | Reference |
| ClickPhos (PTA type) | 4-Chlorotoluene | Aniline | >98 | - | - | [1] |
| XPhos | 4-Chlorotoluene | Morpholine | 94 | - | - | [8] |
| RuPhos | 4-Chlorotoluene | Di-n-butylamine | 99 | - | - | [8] |
| BINAP | Bromobenzene | Morpholine | 85 | - | - | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Suzuki-Miyaura Coupling Protocol
General Procedure: A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (2-4 mol%) in a suitable solvent (e.g., toluene, 1,4-dioxane, 5 mL) is placed in a reaction vessel. The vessel is sealed and heated at the specified temperature (e.g., 80-110 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2][3]
Mizoroki-Heck Coupling Protocol
General Procedure: In a reaction vessel, the aryl halide (1.0 mmol), alkene (1.2-1.5 mmol), a base (e.g., K₂CO₃, Et₃N, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine-triazole ligand (2-4 mol%) are combined in a polar aprotic solvent such as DMF or NMP (5 mL).[4][5][6] The mixture is then heated to a temperature typically ranging from 100 to 140 °C until the reaction is complete, as monitored by TLC or GC.[4][5][6] Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.[4][5][6]
Buchwald-Hartwig Amination Protocol
General Procedure: An oven-dried reaction tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.5-1 mol%), the phosphine-triazole ligand (1-2 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), the amine (1.2 mmol), and a solvent (e.g., toluene, 1,4-dioxane, 5 mL) are then added. The reaction mixture is stirred at a temperature between 80 and 110 °C for the specified duration.[1][8][9] After cooling, the mixture is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The residue is purified by flash chromatography to yield the desired arylamine.[1][8][9]
Visualizations
The following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.
digraph "Suzuki-Miyaura_Catalytic_Cycle" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
edge [fontname="Arial", fontsize=9];
// Nodes
Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"];
OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
PdII [label="Ar-Pd(II)-X(L2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
ArPdAr [label="Ar-Pd(II)-Ar'(L2)", fillcolor="#FBBC05", fontcolor="#202124"];
RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Pd0 -> OxAdd [label="Ar-X", color="#202124"];
OxAdd -> PdII [color="#202124"];
PdII -> Transmetalation [label="Ar'B(OR)2", color="#202124"];
Transmetalation -> ArPdAr [label="Base", color="#202124"];
ArPdAr -> RedElim [color="#202124"];
RedElim -> Product [color="#202124"];
RedElim -> Pd0 [label="Regeneration", style=dashed, color="#5F6368"];
}
Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.
```dot
digraph "Buchwald_Hartwig_Catalytic_Cycle" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
edge [fontname="Arial", fontsize=9];
// Nodes
Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"];
OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
PdII [label="Ar-Pd(II)-X(L)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
AmineCoord [label="Amine\nCoordination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
Deprotonation [label="Deprotonation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
AmidoComplex [label="Ar-Pd(II)-NR'R''(L)", fillcolor="#FBBC05", fontcolor="#202124"];
RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
Product [label="Ar-NR'R''", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Pd0 -> OxAdd [label="Ar-X", color="#202124"];
OxAdd -> PdII [color="#202124"];
PdII -> AmineCoord [label="R'R''NH", color="#202124"];
AmineCoord -> Deprotonation [label="Base", color="#202124"];
Deprotonation -> AmidoComplex [color="#202124"];
AmidoComplex -> RedElim [color="#202124"];
RedElim -> Product [color="#202124"];
RedElim -> Pd0 [label="Regeneration", style=dashed, color="#5F6368"];
}
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A nanomagnetic triazole-based Schiff-base complex of palladium(0) as an efficient heterogeneous catalyst for the Mizoroki–Heck C–C cross-coupling reaction under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Coordination Properties of Phthalic Acid and Its Amide Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the coordination properties of phthalamic acid (PTA) and its analogues. Due to a notable scarcity of published research on the coordination chemistry of phthalamic acid itself, this document will focus on a detailed comparison between its parent compound, Phthalic Acid (PA) , and a closely related analogue, N-Phthaloyl Glycine . Phthalic acid is a widely studied dicarboxylic acid that serves as a foundational building block in coordination chemistry, while N-phthaloyl glycine, an N-protected amino acid, offers insight into how the introduction of an amide-containing, non-coordinating bulky group influences the behavior of the carboxylate function.
This comparison illuminates the structural versatility, coordination modes, and physicochemical properties of the resulting metal complexes, supported by experimental data from spectroscopic, crystallographic, and thermal analysis studies.
Ligand Structures and Potential Coordination Sites
Phthalic acid presents two carboxylic acid groups in the ortho position, making it a highly versatile ligand capable of multiple coordination modes. N-Phthaloyl Glycine, by contrast, possesses a single carboxylic acid group for metal coordination, with the bulky phthalimide (B116566) group generally remaining non-coordinated. This fundamental difference dictates the divergent structural chemistry of their respective metal complexes.
Navigating the Phosphorylation Maze: A Guide to Validating Computational Models for PTA Reactivity
For researchers, scientists, and drug development professionals, accurately predicting the reactivity of phosphotransferases (PTAs) is crucial for understanding cellular signaling and developing targeted therapeutics. Computational models offer a powerful tool to navigate the complexity of the phosphoproteome, but their predictive power must be rigorously validated. This guide provides an objective comparison of computational models for predicting PTA reactivity, supported by experimental data and detailed methodologies.
Phosphotransferases, particularly protein kinases, are key regulators of numerous cellular processes, making them significant targets for drug discovery.[1] The ability to predict which proteins are phosphorylated by specific kinases (kinase-substrate relationships) can accelerate research and the development of novel therapies.[2] Various computational approaches have been developed to predict these interactions, ranging from sequence-based methods to complex machine learning algorithms.[3][4] However, the reliability of these in silico predictions hinges on thorough experimental validation.[5][6]
Comparing the Predictors: A Quantitative Look at Model Performance
A variety of computational models have been developed to predict kinase-substrate interactions. These models leverage different features, from sequence motifs to structural information and network properties.[3][4][7] Their performance is typically assessed using several key metrics:
-
Accuracy: The proportion of correctly predicted interactions (both positive and negative).
-
Area Under the Receiver Operating Characteristic Curve (AUC-ROC): A measure of the model's ability to distinguish between true positive and true negative predictions. An AUC of 1.0 represents a perfect classifier, while 0.5 indicates a random guess.[8]
-
Area Under the Precision-Recall Curve (AUC-PR): A more informative metric than AUC-ROC for imbalanced datasets, which are common in kinase-substrate prediction.[8]
-
Matthew's Correlation Coefficient (MCC): A balanced measure that takes into account true and false positives and negatives.
Below is a summary of the reported performance of several notable computational models for kinase-substrate prediction. It is important to note that direct comparison can be challenging as performance can be influenced by the specific datasets used for training and testing.[9]
| Computational Model | Primary Approach | Reported Accuracy | Reported AUC-ROC | Reported AUC-PR | Reported MCC |
| ESP | Gradient Boosting Machine Learning | >91% | - | - | - |
| LinkPhinder | Knowledge Graph-based Statistical Relational Learning | - | ~0.85 | ~0.65 | - |
| NetKSA | Network Embedding and Machine Learning | - | ~0.88 | ~0.68 | - |
| Phosformer-ST | Multitask Transformer Model | - | High | High | - |
| KinasePred | Machine Learning (MLP & RF) with Morgan Fingerprints | - | - | - | 0.94 (MLP) / 0.49 (RF) |
Note: Performance metrics are compiled from various studies and may not be directly comparable due to different benchmark datasets and validation strategies. The values presented are indicative of the general performance of each model as reported in the cited literature.[7][8][10][11][12]
The Gold Standard: Experimental Validation Protocols
Computational predictions, no matter how sophisticated, must be validated through wet-lab experiments. In vitro kinase assays are the gold standard for confirming a direct kinase-substrate interaction.[13][14] These assays measure the transfer of a phosphate (B84403) group from a phosphate donor (usually ATP) to a putative substrate by a specific kinase.
Key Experimental Methodologies:
-
In Vitro Kinase Assay (Radiometric): This classic method uses radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP). The kinase, substrate, and labeled ATP are incubated together. The phosphorylation of the substrate is then detected and quantified by autoradiography after separation by SDS-PAGE.[15][16]
-
In Vitro Kinase Assay (Luminescence-based): This is a non-radioactive, high-throughput method. The assay measures the amount of ATP remaining in the reaction after the kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. The remaining ATP is quantified using a luciferase/luciferin reaction that produces light.[13]
-
Mass Spectrometry-based Kinase Assay: This powerful technique can identify and quantify phosphorylation events on a substrate. After the in vitro kinase reaction, the substrate is digested into peptides, and the phosphorylated peptides are identified and quantified by mass spectrometry. This method has the advantage of being able to pinpoint the exact site of phosphorylation.[2]
Detailed Protocol: In Vitro Luminescence-Based Kinase Assay
This protocol provides a general framework for validating a predicted kinase-substrate interaction using a commercially available luminescence-based kinase assay kit (e.g., Kinase-Glo®).
Materials:
-
Recombinant active kinase
-
Purified putative substrate protein or peptide
-
Kinase assay buffer
-
ATP
-
Luminescence-based kinase assay reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents: Reconstitute and dilute the kinase, substrate, and ATP to their optimal concentrations in the kinase assay buffer. The optimal concentrations should be determined empirically for each kinase-substrate pair.
-
Set up the Kinase Reaction: In a well of a microplate, combine the kinase, substrate, and kinase assay buffer. Prepare control reactions, including a "no kinase" control and a "no substrate" control.
-
Initiate the Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.[13]
-
Stop the Reaction and Detect Signal: Add the luminescence-based kinase assay reagent to each well. This reagent will stop the kinase reaction and initiate the luminescence reaction.
-
Measure Luminescence: Incubate the plate at room temperature for a short period as recommended by the manufacturer, and then measure the luminescence signal using a microplate reader. The luminescence signal is inversely proportional to the kinase activity.[13]
-
Data Analysis: Calculate the kinase activity by comparing the luminescence signal of the test reactions to the control reactions. A significant decrease in luminescence in the presence of both kinase and substrate compared to the controls indicates a valid kinase-substrate interaction.
Visualizing the Process: From In Silico Prediction to In Vitro Validation
The following diagrams, generated using Graphviz, illustrate the key processes involved in the validation of computational models for PTA reactivity.
References
- 1. What are Phosphotransferases modulators and how do they work? [synapse.patsnap.com]
- 2. Accurate prediction of kinase-substrate networks using knowledge graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Machine Learning to Predict Enzyme–Substrate Interactions in Elucidation of Synthesis Pathways: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Computational Prediction and Experimental Verification of New MAP Kinase Docking Sites and Substrates Including Gli Transcription Factors | PLOS Computational Biology [journals.plos.org]
- 6. pnas.org [pnas.org]
- 7. Prediction of Kinase-Substrate Associations Using The Functional Landscape of Kinases and Phosphorylation Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate prediction of kinase-substrate networks using knowledge graphs | PLOS Computational Biology [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
- 11. academic.oup.com [academic.oup.com]
- 12. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro kinase assay [protocols.io]
- 15. m.youtube.com [m.youtube.com]
- 16. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of 1,3,5-Triaza-7-Phosphaadamantane (PTA) for In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biocompatibility of 1,3,5-triaza-7-phosphaadamantane (PTA), a water-soluble phosphine (B1218219) ligand, for its potential application in in vivo studies. The unique cage-like structure and high water solubility of PTA make it an attractive ligand in the development of metal-based therapeutics and other biomedical applications. This document summarizes available data on its cytotoxicity, compares it with other phosphine ligands where data is available, and outlines standard experimental protocols for biocompatibility assessment.
In Vitro Cytotoxicity: Evidence of Low Toxicity
Current research suggests that this compound, in its free ligand form, exhibits low cytotoxicity across both normal and cancerous cell lines. One study reported that PTA did not show any significant signs of toxicity, with half-maximal inhibitory concentration (IC50) values ranging between 100 and 200 μM/mL for the tested cell lines[1]. This indicates a favorable preliminary biocompatibility profile for the ligand itself.
In contrast, when PTA is complexed with various metals, such as palladium, platinum, gold, and copper, the resulting compounds can exhibit significant and often selective cytotoxicity towards cancer cells. These metal-PTA complexes have demonstrated potent anticancer activity, in some cases comparable or superior to established chemotherapy drugs like cisplatin, while showing minimal toxicity toward non-cancerous cells such as normal human dermal fibroblasts (NHDFs) and MRC-5 fibroblasts.[1][2]
Table 1: In Vitro Cytotoxicity of PTA and its Metal Complexes
| Compound/Complex | Cell Line(s) | IC50 (µM) | Key Findings |
| PTA (free ligand) | Normal and Cancerous Cell Lines | 100 - 200 | Low intrinsic cytotoxicity.[1] |
| Organopalladium-PTA Complexes | A2780 (Ovarian), MDA-MB-231 (Breast), U87 (Glioblastoma) | Micro- to sub-micromolar range | Highly selective for cancer cells over non-cancerous MRC-5 fibroblasts.[2] |
| Copper(I)-Terpyridine-PTA Complexes | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | Significantly lower than cisplatin | No significant toxicity towards normal NHDF cells, suggesting selectivity.[1] |
| Gold(I)-Thionate-PTA Complexes | Various cancer cell lines | Low cytotoxicity | The gold(I) complexes with PTA showed low cytotoxic activity.[3] |
| trans-Platinum(II)-Thionate-PTA Complexes | Ovarian, Colon, Renal, Melanoma cancer cell lines | Potent cytotoxicity | Demonstrated strong anticancer activity.[3] |
Comparison with Other Phosphine Ligands
In Vivo Biocompatibility: A Need for Further Investigation
Despite the promising in vitro data for PTA and its complexes, there is a notable absence of publicly available in vivo toxicity data, specifically the median lethal dose (LD50), for the free PTA ligand. Acute toxicity studies, which determine the LD50, are crucial for establishing a substance's safety profile before proceeding with further in vivo research. While numerous studies on PTA-metal complexes suggest the need for and potential of in vivo investigations, they do not provide this fundamental toxicity data for PTA itself.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the biocompatibility of PTA and its derivatives.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom microtiter plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., PTA). Include untreated control wells.
-
Incubation: Incubate the cells with the test compound for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540-570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Workflow for Annexin V-FITC Apoptosis Assay
Caption: Workflow for detecting apoptosis using the Annexin V-FITC assay.
Detailed Protocol:
-
Induce Apoptosis: Treat cells with the desired concentrations of PTA for a specific time period to induce apoptosis.
-
Cell Harvesting: Collect both adherent and suspension cells and centrifuge at a low speed.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathways
The precise cellular signaling pathways directly modulated by the free PTA ligand have not been extensively elucidated in the available literature. For metal-PTA complexes that induce apoptosis, the mechanism is often linked to the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death. However, a detailed diagram of the upstream signaling events initiated specifically by PTA is not possible with the current data.
Conclusion
This compound (PTA) demonstrates a favorable in vitro biocompatibility profile, characterized by low intrinsic cytotoxicity. Its utility as a ligand in metal-based anticancer drugs is well-documented, with many PTA-metal complexes showing high and selective efficacy against cancer cells. However, a comprehensive assessment of PTA's suitability for in vivo studies is currently hampered by the lack of publicly available in vivo toxicity data (LD50) for the free ligand. Furthermore, direct comparative studies with other phosphine ligands are needed to fully understand its relative biocompatibility. Researchers and drug development professionals are encouraged to perform the necessary in vivo toxicity studies to establish a complete safety profile before advancing PTA-based compounds into further preclinical and clinical development.
References
- 1. Design, Synthesis, and Anti-Cancer Evaluation of Novel Water-Soluble Copper(I) Complexes Bearing Terpyridine and PTA Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the charge of this compound-based ligands on the anticancer activity of organopalladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization, and in vitro cytotoxicity of some gold(I) and trans platinum(II) thionate complexes containing water-soluble PTA and DAPTA ligands. X-ray crystal structures of [Au(SC4H3N2)(PTA)], trans-[Pt(SC4H3N2)2(PTA)2], trans-[Pt(SC5H4N)2(PTA)2], and trans-[Pt(SC5H4N)2(DAPTA)2] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Stability Analysis of PTA and Other Water-Soluble Phosphine Ligands
For researchers, scientists, and drug development professionals engaged in transition-metal catalysis and the formulation of metal-based therapeutics, the stability of ancillary ligands is a critical parameter governing the efficiency, reproducibility, and overall viability of a chemical process. Water-soluble phosphine (B1218219) ligands have emerged as indispensable tools for aqueous-phase chemistry, yet their inherent stability can vary significantly, impacting catalyst longevity and reaction outcomes. This guide provides a comparative overview of the stability of 1,3,5-triaza-7-phosphaadamantane (PTA) and other commonly employed water-soluble phosphine ligands, supported by established experimental methodologies.
Introduction to Water-Soluble Phosphine Ligands
Water-soluble phosphines are pivotal in developing greener catalytic processes and novel metallodrugs. Their hydrophilicity, typically conferred by polar functional groups such as sulfonates, carboxylates, or amines, allows for catalyst recovery and reuse in biphasic systems and ensures biocompatibility for medicinal applications. Among the diverse array of water-soluble phosphines, PTA distinguishes itself through its unique cage-like structure and exceptional stability. Other notable water-soluble phosphine ligands include tris(3-sulfonatophenyl)phosphine trisodium (B8492382) salt (TPPTS) and 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA).
Comparative Stability Overview
The stability of a phosphine ligand is primarily influenced by its susceptibility to oxidation, hydrolysis, and thermal degradation. While direct quantitative, side-by-side kinetic studies are not extensively available in the public literature, a consistent qualitative consensus highlights the superior stability of PTA.
This compound (PTA)
PTA is widely recognized for its high thermal and chemical stability.[1] Its adamantane-like framework provides significant steric protection to the phosphorus atom, rendering it remarkably resistant to oxidation compared to other water-soluble phosphines.[1] This inherent stability makes PTA an attractive ligand for demanding catalytic applications where harsh reaction conditions are necessary.
Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS)
TPPTS is one of the most widely used water-soluble phosphine ligands, particularly in industrial hydroformylation processes. While effective, TPPTS is known to be more susceptible to oxidation to its corresponding phosphine oxide compared to PTA. Its stability can be influenced by factors such as pH and the presence of oxidizing agents.
Other Water-Soluble Phosphines
A variety of other water-soluble phosphines exist, each with its own stability profile. For instance, phosphines with electron-donating alkyl groups are generally more prone to oxidation than those with electron-withdrawing aryl groups. The presence of functional groups that can participate in intramolecular degradation pathways can also influence stability.
Quantitative Data Presentation
| Ligand | Structure | Key Stability Characteristics |
| PTA (this compound) | Highly resistant to oxidation and thermal degradation.[1] Considered more stable than other common water-soluble phosphines. | |
| TPPTS (Tris(3-sulfonatophenyl)phosphine trisodium salt) | Susceptible to oxidation to TPPTS-oxide. Stability is dependent on reaction conditions. | |
| DAPTA (3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) | ![]() | Stability is generally considered good, but less documented in direct comparison to PTA. |
Experimental Protocols
A robust and widely accepted method for quantifying the aerobic stability of phosphine ligands is through ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the direct monitoring of the conversion of the phosphine to its corresponding phosphine oxide over time.
Protocol: Assessing Aerobic Stability by ³¹P NMR Spectroscopy
1. Sample Preparation:
-
Inside an inert atmosphere glovebox, accurately weigh 10-20 mg of the phosphine ligand.
-
Dissolve the ligand in 0.5 mL of a suitable deuterated solvent (e.g., D₂O for water-soluble ligands) in an NMR tube.
-
Seal the NMR tube with a cap suitable for maintaining an inert atmosphere.
2. Initial Spectrum Acquisition:
-
Acquire an initial ³¹P NMR spectrum of the sealed sample. This spectrum will serve as the time-zero reference, showing a single characteristic chemical shift for the pure phosphine.
3. Exposure to Air:
-
Remove the seal from the NMR tube to expose the solution to the ambient atmosphere.
4. Time-Course Monitoring:
-
Acquire subsequent ³¹P NMR spectra at regular intervals. The frequency of data acquisition will depend on the expected stability of the ligand (e.g., every 30 minutes for less stable ligands, or every 24 hours for more stable ones).[2][3]
5. Data Analysis:
-
For each spectrum, integrate the peak corresponding to the phosphine and the newly appearing peak corresponding to the phosphine oxide.
-
The rate of oxidation can be determined by plotting the decrease in the integral of the phosphine peak (or the increase in the integral of the phosphine oxide peak) as a function of time.[2][3] This data can be used to calculate the half-life of the ligand under the experimental conditions.
Visualizations
Factors Influencing Phosphine Ligand Stability
Caption: A diagram illustrating the key electronic, steric, and environmental factors that influence the stability of phosphine ligands.
Experimental Workflow for Comparative Stability Analysis
Caption: A flowchart outlining the experimental workflow for conducting a comparative stability study of water-soluble phosphine ligands.
References
- 1. Complexing Properties of Synthesized this compound Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
Validating the Mechanism of Action of Polyoxotungstate (PTA)-Based Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of polyoxotungstate (PTA)-based anticancer drugs against established chemotherapeutic agents, cisplatin (B142131) and paclitaxel. The information presented is supported by experimental data from various studies to aid in the validation and further development of this emerging class of anticancer compounds.
Introduction to Polyoxotungstate-Based Anticancer Drugs
Polyoxotungstates (PTAs) are a subclass of polyoxometalates (POMs), which are inorganic metal-oxide clusters. Recent research has highlighted their potential as anticancer agents due to their unique structural and chemical properties. The primary mechanism of action of PTAs appears to be the induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells. However, the precise signaling pathways and molecular targets are still under active investigation. To validate their therapeutic potential, it is crucial to compare their performance with well-characterized anticancer drugs that employ similar mechanisms.
Comparative Analysis of Anticancer Mechanisms
This guide focuses on comparing PTAs with two widely used chemotherapeutic drugs:
-
Cisplatin: A platinum-based drug that primarily induces apoptosis by cross-linking DNA, leading to DNA damage and the activation of the intrinsic apoptotic pathway.
-
Paclitaxel: A taxane (B156437) that disrupts microtubule dynamics, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.
The following sections will delve into the known signaling pathways, present comparative cytotoxicity data, and provide detailed experimental protocols for key validation assays.
Signaling Pathways
Polyoxotungstate (PTA)-Based Drugs
The anticancer activity of PTAs is believed to be multifactorial, primarily converging on the induction of apoptosis and cell cycle arrest. While the exact upstream targets are still being elucidated, several studies suggest the involvement of the intrinsic apoptotic pathway.
Caption: Proposed mechanism of action for PTA-based anticancer drugs.
Cisplatin
Cisplatin is a well-established anticancer drug that induces apoptosis primarily through DNA damage.
Safety Operating Guide
1,3,5-Triaza-7-phosphaadamantane proper disposal procedures
Proper Disposal of 1,3,5-Triaza-7-phosphaadamantane (PTA)
Essential Safety and Logistical Information for Laboratory Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of this compound (CAS No. 53597-69-6), a compound commonly used as a ligand in organometallic chemistry. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. Consequently, it is not regulated for transport by the Department of Transportation (DOT), Transportation of Dangerous Goods (TDG), International Air Transport Association (IATA), or the International Maritime Dangerous Goods (IMDG) code[1].
Despite its non-hazardous classification, it is imperative to follow standard laboratory safety protocols and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[1].
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 53597-69-6 | [1][2][3][4][5] |
| OSHA Hazard Classification | Not Hazardous | [1] |
| DOT, TDG, IATA, IMDG Regulation | Not Regulated | [1] |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures are recommended for the proper disposal of this compound.
Small Quantities (Laboratory Scale)
For small quantities of this compound, such as residual amounts from experiments:
-
Collection :
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves) in a designated, clearly labeled waste container.
-
The container should be compatible with the chemical, sturdy, and have a secure lid to prevent spills[6].
-
-
Labeling :
-
Label the waste container with "Waste this compound" and include the date the waste was first added.
-
-
Storage :
-
Store the waste container in a designated waste accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal :
-
Even though it is not classified as hazardous, it is best practice to dispose of it through your institution's chemical waste program. Do not dispose of it in the regular trash or down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste.
-
Large Quantities or Bulk Disposal
For larger quantities of unused or expired this compound:
-
Consult EHS :
-
Contact your institution's Environmental Health and Safety (EHS) office before proceeding. They will provide specific instructions based on local and state regulations.
-
-
Packaging :
-
Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a new, appropriate container.
-
Label the container clearly as "Waste this compound for Disposal."
-
-
Arranging for Pickup :
-
Follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the EHS office.
-
Decontamination of Empty Containers
Empty containers that once held this compound should be decontaminated before disposal:
-
Triple Rinse :
-
Rinse the container three times with a suitable solvent in which this compound is soluble, such as water or ethanol[7].
-
Collect the rinsate and manage it as chemical waste.
-
-
Disposal of Rinsed Container :
-
After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Confirm this with your institution's EHS guidelines.
-
Mandatory Visualization
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. canbipharm.com [canbipharm.com]
- 4. 53597-69-6 | this compound | Chiral Aminophosphine Ligands | Ambeed.com [ambeed.com]
- 5. scbt.com [scbt.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. This compound - Wikipedia [en.wikipedia.org]
Essential Safety and Operational Guidance for Handling 1,3,5-Triaza-7-phosphaadamantane
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 1,3,5-Triaza-7-phosphaadamantane (PTA), ensuring laboratory safety and procedural accuracy.
This compound (CAS No. 53597-69-6), also known as PTA, is a water-soluble phosphine (B1218219) ligand utilized in various chemical syntheses.[1] While a safety data sheet (SDS) for PTA indicates it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to rigorous safety protocols is paramount to ensure personnel safety and maintain experimental integrity.[2] This guide provides detailed information on the necessary personal protective equipment (PPE), handling procedures, and disposal plans for PTA.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure, even to substances not officially classified as hazardous. The following table summarizes the required PPE for handling this compound in a laboratory setting.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Safety Goggles | Essential for preventing eye contact with airborne particles or splashes. Should conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact. While PTA is not classified as a skin irritant, gloves are a standard for good laboratory practice.[2] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | A NIOSH-approved respirator may be necessary if handling large quantities, if dust cannot be controlled, or if working in a poorly ventilated area.[2] |
Handling and Storage Protocols
Operational Plan:
This compound is a solid that should be handled with care to avoid dust formation.[2] Given its hygroscopic nature, as suggested by storage recommendations, it is best handled in a controlled environment.
-
Engineering Controls: Always handle PTA in a well-ventilated area. A fume hood is recommended, especially when transferring the solid or preparing solutions.[2] For operations requiring stringent exclusion of air and moisture, the use of a glovebox or Schlenk line is advised.
-
Procedural Guidance:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Designate a specific area for handling PTA to contain any potential spills.
-
When weighing, do so in a manner that minimizes dust generation. A weighing boat or enclosed balance is recommended.
-
For solution preparation, slowly add the solid to the solvent to avoid splashing.
-
After handling, thoroughly wash hands and any exposed skin.
-
Storage:
Store this compound in a tightly sealed container in a dry and well-ventilated place.[2] The SDS for this compound specifies storing it under an inert atmosphere and protecting it from moisture, indicating that it may be air and moisture sensitive.[2]
Disposal Plan
Unused this compound and its containers should be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste PTA powder by sweeping it up and placing it into a suitable, labeled container for disposal. Avoid actions that could generate dust.[2]
-
Contaminated Materials: Any materials, such as gloves or weighing papers, that come into contact with PTA should be considered chemical waste and disposed of accordingly.
-
Regulatory Compliance: Do not empty into drains.[2] Consult with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of organophosphorus compounds.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





